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  • Product: 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol
  • CAS: 1152927-77-9

Core Science & Biosynthesis

Foundational

synthesis of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol

An In-depth Technical Guide to the Synthesis of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive, technically det...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, technically detailed methodology for the , a valuable heterocyclic building block for pharmaceutical and agrochemical research. The described synthetic pathway is a robust, four-step process commencing from the commercially available starting material, 1-(1-methyl-1H-pyrazol-4-yl)ethanone. The core transformations involve an initial α-bromination, followed by a nucleophilic substitution with sodium azide, a stereoselective reduction of the carbonyl group, and a final reduction of the azide to the primary amine. This document offers an in-depth explanation of the experimental procedures, the rationale behind the chosen reagents and conditions, and detailed protocols for the synthesis and purification of all intermediates and the final product.

Introduction and Strategic Overview

The pyrazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The target molecule, 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol, incorporates both the pyrazole nucleus and a 1,2-amino alcohol functionality, making it a highly desirable synthon for the development of novel therapeutic agents. The strategic approach to its synthesis detailed herein is designed for efficiency and scalability, relying on well-established and high-yielding chemical transformations.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals a logical pathway back to simple, commercially available precursors. The primary amine can be derived from the reduction of an azide, which in turn can be introduced via nucleophilic substitution of a suitable leaving group, such as a bromide. The alcohol functionality can be obtained from the reduction of a ketone. This leads to the identification of 1-(1-methyl-1H-pyrazol-4-yl)ethanone as an ideal starting material.

Retrosynthesis Target 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol Azido_alcohol 2-azido-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol Target->Azido_alcohol Azide Reduction Azido_ketone 2-azido-1-(1-methyl-1H-pyrazol-4-yl)ethanone Azido_alcohol->Azido_ketone Ketone Reduction Bromo_ketone 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone Azido_ketone->Bromo_ketone Azide Substitution Starting_Material 1-(1-methyl-1H-pyrazol-4-yl)ethanone Bromo_ketone->Starting_Material α-Bromination

Caption: Retrosynthetic analysis of the target compound.

Synthetic Workflow

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow Start 1-(1-methyl-1H-pyrazol-4-yl)ethanone Step1 Step 1: α-Bromination Start->Step1 Intermediate1 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone Step1->Intermediate1 Step2 Step 2: Azide Substitution Intermediate1->Step2 Intermediate2 2-azido-1-(1-methyl-1H-pyrazol-4-yl)ethanone Step2->Intermediate2 Step3 Step 3: Ketone Reduction Intermediate2->Step3 Intermediate3 2-azido-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol Step3->Intermediate3 Step4 Step 4: Azide Reduction Intermediate3->Step4 Final_Product 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol Step4->Final_Product

Caption: Overall synthetic workflow.

Detailed Experimental Protocols

Step 1: Synthesis of 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone

Rationale: The initial step involves the selective bromination of the methyl group adjacent to the carbonyl. This is a classic α-halogenation of a ketone, which proceeds via an enol or enolate intermediate. The use of bromine in a suitable solvent is a standard and effective method for this transformation.

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
1-(1-methyl-1H-pyrazol-4-yl)ethanone124.1410.01.24 g
Bromine (Br₂)159.8110.50.54 mL
Dichloromethane (DCM)--50 mL
Saturated aq. Sodium Bicarbonate (NaHCO₃)--2 x 20 mL
Brine--20 mL
Anhydrous Sodium Sulfate (Na₂SO₄)---

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(1-methyl-1H-pyrazol-4-yl)ethanone (1.24 g, 10.0 mmol) in dichloromethane (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (0.54 mL, 10.5 mmol) in dichloromethane (10 mL) dropwise over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).

  • Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone, which can be used in the next step without further purification.

Step 2: Synthesis of 2-azido-1-(1-methyl-1H-pyrazol-4-yl)ethanone

Rationale: This step involves a nucleophilic substitution reaction where the bromide is displaced by the azide anion. Sodium azide is a common and effective source of the azide nucleophile. The reaction is typically carried out in a polar aprotic solvent like DMF to facilitate the SN2 reaction.

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone203.0410.02.03 g
Sodium Azide (NaN₃)65.0112.00.78 g
N,N-Dimethylformamide (DMF)--40 mL
Ethyl Acetate (EtOAc)--100 mL
Water--3 x 30 mL
Brine--30 mL
Anhydrous Sodium Sulfate (Na₂SO₄)---

Procedure:

  • In a 100 mL round-bottom flask, dissolve the crude 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone (2.03 g, 10.0 mmol) in N,N-dimethylformamide (40 mL).

  • Add sodium azide (0.78 g, 12.0 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with water (3 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 2-azido-1-(1-methyl-1H-pyrazol-4-yl)ethanone.

Step 3: Synthesis of 2-azido-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol

Rationale: The reduction of the ketone to a secondary alcohol is achieved using sodium borohydride. This reagent is a mild and selective reducing agent for carbonyl compounds and is compatible with the azide functionality. The reaction is typically performed in an alcoholic solvent like methanol or ethanol.

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
2-azido-1-(1-methyl-1H-pyrazol-4-yl)ethanone165.158.01.32 g
Sodium Borohydride (NaBH₄)37.834.00.15 g
Methanol (MeOH)--30 mL
Water--50 mL
Ethyl Acetate (EtOAc)--3 x 30 mL
Brine--20 mL
Anhydrous Sodium Sulfate (Na₂SO₄)---

Procedure:

  • Dissolve 2-azido-1-(1-methyl-1H-pyrazol-4-yl)ethanone (1.32 g, 8.0 mmol) in methanol (30 mL) in a 100 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (0.15 g, 4.0 mmol) portion-wise over 15 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of water (10 mL).

  • Remove the methanol under reduced pressure.

  • Add water (40 mL) to the residue and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate to give the crude 2-azido-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol. This product can often be used in the next step without further purification.

Step 4: Synthesis of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol

Rationale: The final step is the reduction of the azide to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation. Palladium on carbon is a commonly used catalyst, and the reaction is carried out under a hydrogen atmosphere.

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
2-azido-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol167.177.01.17 g
10% Palladium on Carbon (Pd/C)--120 mg
Methanol (MeOH)--40 mL
Hydrogen (H₂)--1 atm

Procedure:

  • In a hydrogenation flask, dissolve the crude 2-azido-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol (1.17 g, 7.0 mmol) in methanol (40 mL).

  • Carefully add 10% Pd/C (120 mg) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-6 hours, or until TLC analysis shows complete consumption of the starting material.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite pad with methanol (2 x 10 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield the final product, 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol. The product can be further purified by recrystallization or column chromatography if necessary.

Characterization of the Final Product

The structure of the synthesized 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol should be confirmed by standard analytical techniques:

  • ¹H NMR: Expected signals would include those for the pyrazole ring protons, the methyl group on the pyrazole nitrogen, the methine proton adjacent to the hydroxyl group, the methylene protons adjacent to the amino group, and exchangeable protons for the hydroxyl and amino groups.

  • ¹³C NMR: The spectrum should show distinct signals for all carbon atoms in the molecule, including the pyrazole ring carbons, the methyl carbon, the methine carbon, and the methylene carbon.

  • Mass Spectrometry (MS): The mass spectrum should exhibit the molecular ion peak corresponding to the calculated mass of the final product.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H and N-H stretching of the alcohol and amine functionalities, as well as C-H and C=N stretching of the pyrazole ring, should be observed.

Safety and Handling

  • Bromine: Highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Sodium Azide: Highly toxic and can form explosive heavy metal azides. Avoid contact with acids, which can generate toxic hydrazoic acid gas.

  • Sodium Borohydride: Flammable solid that reacts with water to produce flammable hydrogen gas. Handle with care and quench slowly.

  • Palladium on Carbon: Flammable, especially when dry and in the presence of hydrogen. Handle with care and do not allow it to dry completely on the filter paper.

  • Hydrogen Gas: Highly flammable. Ensure the hydrogenation setup is properly sealed and operated in a well-ventilated area, away from ignition sources.

Always consult the Safety Data Sheets (SDS) for all reagents before use and follow standard laboratory safety procedures.

References

  • General principles of α-halogenation of ketones are well-documented in standard organic chemistry textbooks. For a representative example, see: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • The synthesis of pyrazole derivatives is extensively reviewed. For an overview, see: Elguero, J. (1996). Pyrazoles and their Benzo Derivatives. In A. R. Katritzky, C. W. Rees, & E. F. V. Scriven (Eds.)
  • The reduction of azides to amines is a fundamental transformation in organic synthesis. For a review of methods, see: Scriven, E. F. V., & Turnbull, K. (1988). Azides: their preparation and synthetic uses. Chemical Reviews, 88(2), 297-368.
  • The use of sodium borohydride for the reduction of ketones is a standard procedure. For a detailed discussion, see: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • A patent describing the synthesis of a related bromo-pyrazole intermediate can be found at: Preparation method of 7-bromo-2- (1-methyl-1H-pyrazol-4-yl) quinoxaline. Google Patents. URL: [1]

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol

Abstract This technical guide provides a comprehensive overview of the essential physicochemical properties of the novel heterocyclic compound, 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol. Intended for researchers, me...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of the novel heterocyclic compound, 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol. Intended for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet. It outlines the strategic importance of each physicochemical parameter in the context of drug discovery and furnishes detailed, field-proven experimental protocols for their determination. In the absence of extensive published experimental data for this specific molecule, this guide emphasizes the robust methodologies required to generate such data, ensuring scientific integrity and reproducibility. The narrative bridges theoretical principles with practical execution, offering insights into the causality behind experimental design and data interpretation.

Introduction and Molecular Overview

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of kinase inhibitors, anti-inflammatory agents, and other targeted therapies. The subject of this guide, 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol, is a functionalized pyrazole derivative of significant interest as a chiral building block for more complex drug candidates. Its structure incorporates a primary amine, a secondary alcohol, and an N-methylated pyrazole ring—a combination of functional groups that suggests a nuanced physicochemical profile critical to its behavior in biological systems.

Understanding properties such as solubility, lipophilicity (logP), and ionization state (pKa) is not merely an academic exercise; these parameters are foundational to a molecule's pharmacokinetic and pharmacodynamic profile, governing its absorption, distribution, metabolism, excretion, and target engagement. This guide provides the necessary theoretical grounding and practical, step-by-step protocols to fully characterize this and similar molecules.

Molecular Structure:

Compound Identifiers:

  • IUPAC Name: 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol

  • CAS Number: 1183772-33-9[1]

  • Molecular Formula: C₆H₁₁N₃O[1]

  • Molecular Weight: 141.17 g/mol [1]

Predicted Physicochemical Properties: An In Silico Starting Point

Prior to embarking on laboratory work, in silico prediction provides a valuable, cost-effective baseline for estimating a compound's properties. These computational models leverage vast datasets of known molecules to forecast the behavior of novel structures. While not a substitute for experimental data, these predictions guide experimental design, for instance, by suggesting the appropriate pH range for solubility studies or the starting solvent system for chromatography.

PropertyPredicted ValueSource
XlogP -1.6PubChemLite
Topological Polar Surface Area (TPSA) 64.1 ŲPubChem

The highly negative predicted logP value suggests that the molecule is predominantly hydrophilic, a trait driven by the polar amine and alcohol functionalities. This has significant implications for its likely ADME profile, suggesting high aqueous solubility but potentially low passive permeability across lipid membranes.

Experimental Determination of Core Physicochemical Properties

The following sections detail the authoritative, self-validating experimental protocols for determining the key physicochemical properties of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol. The causality behind critical steps is explained to ensure robust and reproducible outcomes.

Melting Point (MP) Determination

Importance: The melting point is a fundamental indicator of a compound's purity. A sharp, defined melting range is characteristic of a pure crystalline solid, whereas impurities typically depress the melting point and broaden the range.

Methodology: Capillary Method This method is widely adopted for its simplicity and requirement for only a small amount of sample.[2][3]

Step-by-Step Protocol:

  • Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent, which can act as an impurity.[4] The crystalline solid should be finely powdered to ensure uniform packing.

  • Capillary Loading: A small amount of the powdered sample is introduced into a glass capillary tube (sealed at one end) to a depth of 1-2 mm.[3] Proper packing is achieved by tapping the tube, ensuring dense, uniform heat transfer through the sample.

  • Apparatus Setup: The loaded capillary is placed into a calibrated melting point apparatus alongside a thermometer.[4] Modern digital apparatuses provide controlled heating ramps.

  • Measurement:

    • An initial rapid heating run can be performed to quickly estimate the approximate melting point.

    • For an accurate measurement, a second sample is heated slowly (1-2 °C per minute) starting from a temperature approximately 15-20 °C below the estimated MP.[4] This slow ramp rate is critical to allow the system to remain in thermal equilibrium, ensuring an accurate reading.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a transparent liquid (T₂). The melting point is reported as the range T₁ – T₂.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"] A[Dry and Powder Sample] --> B{Load 1-2 mm into Capillary Tube}; B --> C[Place in Melting Point Apparatus]; C --> D{Rapid Heating to Estimate MP}; D --> E[Prepare New Sample]; E --> F{Slow Heating Ramp (1-2°C/min)}; F --> G["Record T₁ (First Liquid) & T₂ (All Liquid)"]; G --> H[Report Melting Range T₁-T₂]; } Caption: Workflow for Melting Point Determination by the Capillary Method.

Aqueous Solubility

Importance: Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility can lead to low absorption from the gastrointestinal tract and challenges in formulating intravenous dosage forms.

Methodology: OECD 105 Flask Method The flask method is a standard protocol suitable for substances with solubility greater than 10⁻² g/L.[5][6][7] It measures the saturation concentration of a substance in water at a given temperature.

Step-by-Step Protocol:

  • System Preparation: Add an excess amount of the solid compound to a known volume of purified water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline) in a flask. The excess solid is necessary to ensure that equilibrium is reached at saturation.

  • Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant, controlled temperature (typically 25 °C or 37 °C) for a sufficient period to reach equilibrium. A preliminary test can determine the time required, but 24-48 hours is common.[7]

  • Phase Separation: After equilibration, the suspension is allowed to stand to let undissolved solids settle. The saturated aqueous solution is then separated from the solid by centrifugation and/or filtration through a non-adsorptive filter (e.g., PTFE). This step is crucial to avoid including solid particles in the analysis, which would falsely elevate the measured concentration.

  • Quantification: The concentration of the dissolved compound in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with standards of known concentrations is used for accurate quantification.

  • Reporting: Solubility is reported in units of mg/mL or µg/mL at the specified temperature and pH.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"] A[Add Excess Solid to Water/Buffer] --> B{Agitate at Constant Temp to Reach Equilibrium}; B --> C[Separate Phases via Centrifugation/Filtration]; C --> D{Quantify Concentration in Aqueous Phase via HPLC}; D --> E[Compare to Calibration Curve]; E --> F[Report Solubility (mg/mL)]; } Caption: Workflow for Aqueous Solubility Determination (OECD 105 Flask Method).

Acid Dissociation Constant (pKa)

Importance: The pKa dictates the extent of a molecule's ionization at a given pH. Since the charge state of a drug affects its solubility, permeability, and target binding, pKa is a critical parameter. The target molecule has two ionizable centers: the primary amine (basic) and the pyrazole ring (which can be weakly basic).

Methodology: Potentiometric Titration Potentiometric titration is a highly accurate and widely used method for pKa determination.[8][9][10] It involves monitoring pH changes as a titrant of known concentration is added to the sample solution.

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate a pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH readings.

  • Sample Preparation: Dissolve a precise amount of the compound in purified water or a water/co-solvent mixture if solubility is limited. The solution should be purged with nitrogen to remove dissolved CO₂, which can interfere with the titration of basic groups.[11] A constant ionic strength is maintained by adding a background electrolyte like KCl.[8]

  • Titration: The solution is titrated with a standardized solution of acid (e.g., 0.1 M HCl) for a basic compound or base (e.g., 0.1 M NaOH) for an acidic compound. The titrant is added in small, precise increments.

  • Data Acquisition: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.

  • Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the half-equivalence point, where half of the functional group has been titrated. At this point, pH = pKa.[8] The equivalence point can be precisely identified as the inflection point on the curve, often determined using the first or second derivative of the plot.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"] A[Calibrate pH Meter] --> B[Prepare Sample Solution under N₂]; B --> C{Add Titrant (e.g., HCl) in Increments}; C --> D[Record pH after Each Addition]; D --> E{Plot pH vs. Titrant Volume}; E --> F[Identify Half-Equivalence Point]; F --> G[Determine pKa (where pH = pKa)]; } Caption: Workflow for pKa Determination via Potentiometric Titration.

Lipophilicity (Octanol-Water Partition Coefficient, logP)

Importance: Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a key predictor of membrane permeability, plasma protein binding, and metabolic clearance. The partition coefficient (P) is the ratio of the compound's concentration in octanol to its concentration in water at equilibrium. It is typically expressed as its logarithm, logP.

Methodology: OECD 107 Shake-Flask Method This is the classical and most direct method for determining logP values, particularly for values in the range of -2 to 4.[12][13][14]

Step-by-Step Protocol:

  • Solvent Preparation: High-purity n-octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation.[13] This ensures that the two phases are in equilibrium before the experiment begins, preventing volume changes during the partitioning process.

  • Sample Addition: A known amount of the compound is dissolved in either the water-saturated octanol or the octanol-saturated water. The choice of solvent depends on the compound's solubility.

  • Partitioning: The two phases are combined in a vessel at a known volume ratio and shaken vigorously to facilitate partitioning of the compound between the layers until equilibrium is reached. Centrifugation is then used to ensure a clean separation of the two phases.[14]

  • Quantification: The concentration of the compound in both the aqueous and octanol phases is determined using a suitable analytical technique like HPLC-UV.

  • Calculation: The partition coefficient (P) is calculated as:

    • P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

    • The final value is reported as logP. For ionizable compounds, this measurement should be performed in a buffered aqueous phase (e.g., pH 7.4) to determine the distribution coefficient (logD), which is pH-dependent.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"] A[Mutually Saturate n-Octanol and Water] --> B[Dissolve Compound in One Phase]; B --> C{Combine Phases and Shake to Equilibrium}; C --> D[Separate Phases via Centrifugation]; D --> E{Measure Concentration in Both Phases}; E --> F["Calculate P = [C]oct / [C]aq"]; F --> G[Report logP or logD at specified pH]; } Caption: Workflow for logP Determination (OECD 107 Shake-Flask Method).

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. The following spectroscopic techniques provide a molecular "fingerprint."

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: Proton NMR provides information on the number and chemical environment of hydrogen atoms in the molecule.

  • Expected Signals for 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol:

    • Pyrazole Ring Protons: Two singlets in the aromatic region (~7.0-8.0 ppm).

    • N-CH₃: A sharp singlet (~3.5-4.0 ppm).

    • CH-OH: A multiplet (~4.5-5.0 ppm), coupled to the adjacent CH₂ group.

    • CH₂-NH₂: A multiplet (~2.8-3.5 ppm), coupled to the adjacent CH-OH group.

    • OH and NH₂: Broad singlets that are exchangeable with D₂O. Their chemical shift can vary significantly depending on solvent and concentration.

¹³C NMR: Carbon NMR shows the different carbon environments.

  • Expected Signals:

    • Pyrazole Ring Carbons: Three signals in the ~110-140 ppm range.

    • CH-OH: A signal in the ~60-70 ppm range.

    • CH₂-NH₂: A signal in the ~40-50 ppm range.

    • N-CH₃: A signal around ~35-40 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.

  • Expected Characteristic Absorptions:

    • O-H Stretch (Alcohol): A very broad, strong band in the region of 3200-3600 cm⁻¹.[15]

    • N-H Stretch (Primary Amine): Two sharp peaks (symmetric and asymmetric stretches) superimposed on the O-H band, typically around 3300-3500 cm⁻¹.[16][17]

    • C-H Stretch (Aliphatic): Bands just below 3000 cm⁻¹.

    • N-H Bend (Primary Amine): A peak in the 1580-1650 cm⁻¹ region.[17]

    • C-N Stretch: A band in the 1020-1250 cm⁻¹ region.[17]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern.

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (141.17) should be observed, confirming the molecular formula.

  • Expected Fragmentation:

    • Alpha-Cleavage: The bonds adjacent to the heteroatoms (oxygen and nitrogen) are prone to cleavage. A common fragmentation would be the loss of the •CH₂NH₂ radical (mass = 30), leading to a significant fragment ion.

    • Loss of Water: Dehydration (loss of H₂O, mass = 18) from the alcohol moiety is a common fragmentation pathway.

    • The analysis of these fragmentation patterns helps to piece together the molecular structure, corroborating the NMR and IR data.[18]

Conclusion

While extensive experimental data for 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol is not yet widely published, its structure provides clear guidance for its systematic physicochemical characterization. The presence of polar amine and alcohol groups suggests high aqueous solubility and hydrophilicity, as supported by in silico predictions. This guide provides the authoritative, step-by-step experimental frameworks necessary to validate these predictions and generate a comprehensive, high-integrity data package. By employing these robust protocols for determining melting point, solubility, pKa, and logP, and confirming the structure through rigorous spectroscopic analysis, researchers can confidently advance this valuable building block through the drug discovery pipeline.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

  • University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

  • Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]

  • Winter, A. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. Dummies. Retrieved from [Link]

  • Ok, S., Şen, E., & Kasımoğulları, R. (2020). 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. Retrieved from [Link]

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  • Al-Dahhan, W. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

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  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Official Journal of the European Union. (n.d.). A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline (1). Retrieved from [Link]

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Foundational

An In-depth Technical Guide on the Biological Activity of Novel Pyrazole Ethanolamine Compounds

Foreword: The Strategic Convergence of Pyrazole and Ethanolamine Scaffolds In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a structural motif consistently found in a multi...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Convergence of Pyrazole and Ethanolamine Scaffolds

In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a structural motif consistently found in a multitude of pharmacologically active agents.[1][2][3] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, provides a unique electronic and steric architecture that facilitates interactions with a wide array of biological targets.[3][4] This has led to the development of blockbuster drugs such as the anti-inflammatory agent Celecoxib, the anticancer drug Crizotinib, and the anti-obesity medication Rimonabant.[2][3] The versatility of the pyrazole core allows for substitutions at multiple positions, enabling fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties.[5][6][7]

Parallelly, the ethanolamine moiety is a fundamental building block in biochemistry, integral to phospholipids in cell membranes and a precursor to neurotransmitters. Its incorporation into drug molecules often enhances aqueous solubility and provides a crucial hydrogen-bonding group capable of anchoring a ligand to its receptor target. The strategic fusion of a pyrazole core with an ethanolamine side chain, therefore, represents a compelling synthetic endeavor. This guide delves into the synthesis, biological evaluation, and mechanistic underpinnings of novel pyrazole ethanolamine compounds, offering a technical resource for researchers engaged in the discovery of next-generation therapeutics.

Part 1: Synthetic Strategies and Mechanistic Rationale

The synthesis of pyrazole ethanolamine derivatives typically involves a multi-step approach, beginning with the construction of the core pyrazole ring, followed by the introduction of the ethanolamine side chain. The choice of synthetic route is dictated by the desired substitution pattern and the need for regioselective control.

Core Synthesis: The Knorr Pyrazole Synthesis and Its Variants

A cornerstone in the synthesis of the pyrazole nucleus is the condensation reaction between a hydrazine (or its derivative) and a 1,3-dicarbonyl compound.[8] This method, known as the Knorr pyrazole synthesis, is highly versatile and allows for the introduction of various substituents onto the pyrazole ring.

Rationale for Method Selection: The Knorr synthesis is favored for its reliability, broad substrate scope, and generally high yields. The choice of substituted hydrazines and β-diketones allows for precise control over the substituents at the N1, C3, and C5 positions of the pyrazole ring, which is critical for structure-activity relationship (SAR) studies.[7][9]

Step-by-Step Protocol: Synthesis of a Substituted Pyrazole Intermediate
  • Reactant Preparation: Dissolve one equivalent of a substituted 1,3-diketone (e.g., 1-phenyl-1,3-butanedione) in a suitable solvent such as absolute ethanol or glacial acetic acid.

  • Hydrazine Addition: Add 1.1 equivalents of a substituted hydrazine (e.g., 4-hydrazinobenzenesulfonamide) to the solution. The slight excess of hydrazine ensures complete consumption of the diketone.

  • Cyclocondensation: Reflux the reaction mixture for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. Acetic acid often serves as both a solvent and a catalyst for the cyclization step.

  • Isolation and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the crude pyrazole product. Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure pyrazole intermediate.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.

Grafting the Ethanolamine Moiety: Nucleophilic Substitution

Once the functionalized pyrazole core is obtained, the ethanolamine side chain is typically introduced via a nucleophilic substitution reaction. This often requires prior activation of a suitable position on the pyrazole or its substituent.

Workflow for Ethanolamine Addition

G cluster_0 Step 1: Pyrazole Core Synthesis cluster_1 Step 2: Ethanolamine Introduction cluster_2 Step 3: Final Product Py_Inter Functionalized Pyrazole (e.g., with -CH2Cl group) Reaction Reaction Mixture (Stir at RT or Heat) Py_Inter->Reaction Nucleophilic Attack Ethanolamine Ethanolamine (H2N-CH2-CH2-OH) Ethanolamine->Reaction Base Base (e.g., K2CO3, Et3N) Base->Reaction Solvent Aprotic Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Final_Product Novel Pyrazole Ethanolamine Compound Reaction->Final_Product Work-up & Purification G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2, etc.) COX2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Pyrazole_Cmpd Pyrazole Ethanolamine Compound Pyrazole_Cmpd->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by pyrazole compounds.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating acute anti-inflammatory activity.

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for one week under standard laboratory conditions.

  • Grouping and Dosing: Divide animals into groups (n=6): Vehicle control (e.g., 0.5% CMC), Standard drug (e.g., Indomethacin, 10 mg/kg), and Test compound groups (e.g., Pyrazole ethanolamine derivatives at 10, 20, 50 mg/kg). Administer doses orally (p.o.).

  • Induction of Inflammation: One hour after dosing, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hr) and at 1, 2, 3, and 4 hours post-injection.

  • Calculation: Calculate the percentage inhibition of edema for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

  • Statistical Analysis: Analyze data using ANOVA followed by a suitable post-hoc test (e.g., Dunnett's test). A p-value < 0.05 is considered statistically significant.

Anticancer Activity

Pyrazole derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer. [5][6][10][11]They have been shown to inhibit protein kinases, disrupt cell cycle progression, and induce apoptosis. [2][5][11]The ethanolamine side chain can improve the pharmacokinetic profile of these compounds, enhancing their potential as chemotherapeutic agents.

Targets and Mechanisms:

  • Kinase Inhibition: Many pyrazole compounds are designed as ATP-competitive inhibitors of protein kinases, such as EGFR, VEGFR, and CDKs, which are often dysregulated in cancer. [5][6]* Apoptosis Induction: Certain derivatives have been shown to trigger programmed cell death (apoptosis) in cancer cells, a highly desirable trait for an anticancer drug. [2]* Antiproliferative Effects: The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines. [10][11] Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at a density of 5x103 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the pyrazole ethanolamine compounds in the culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Hypothetical Anticancer Activity of Novel Pyrazole Ethanolamine Compounds

Compound IDTarget Cell LineIC50 (µM)Standard Drug (Doxorubicin) IC50 (µM)
PZE-01MCF-7 (Breast)8.51.2
PZE-02A549 (Lung)5.20.9
PZE-03HCT-116 (Colon)12.11.5
PZE-04PANC-1 (Pancreas)7.82.1
Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of new classes of antibacterial and antifungal agents. [12]Pyrazole derivatives have shown considerable promise in this area, with some compounds exhibiting potent activity against resistant strains like MRSA. [12][13]The ethanolamine group can enhance cell wall penetration or interaction with microbial targets.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Inoculum Preparation: Prepare a standardized inoculum of the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Part 3: Structure-Activity Relationship (SAR) Insights

Systematic modification of the pyrazole ethanolamine scaffold is crucial for optimizing biological activity. SAR studies have revealed several key structural requirements for potency. [7][9][14]

  • Substitution on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring are critical. For instance, in cannabinoid receptor antagonists, a para-substituted phenyl ring at the C5-position and a carboxamido group at the C3-position were found to be essential for high affinity. [7][9]For COX-2 inhibitors, a p-sulfonamidophenyl group at the N1-position is a classic pharmacophore. [15]* Nature of the Ethanolamine Linker: The length and flexibility of the linker connecting the ethanolamine to the pyrazole core can influence how the molecule fits into the target's binding pocket.

  • Stereochemistry: If the ethanolamine chain creates a chiral center, the different enantiomers may exhibit significantly different biological activities and toxicities. Enantioselective synthesis and evaluation are therefore imperative.

Conclusion and Future Directions

The strategic combination of the pyrazole core and the ethanolamine moiety has yielded a promising class of compounds with diverse and potent biological activities. Their demonstrated efficacy as anti-inflammatory, anticancer, and antimicrobial agents warrants further investigation. Future research should focus on:

  • Mechanism Deconvolution: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.

  • Pharmacokinetic Profiling: Conducting comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) studies to assess their drug-like properties.

  • In Vivo Efficacy and Safety: Evaluating the most promising leads in more advanced preclinical animal models of disease to establish their therapeutic potential and safety profiles.

  • Combinatorial Library Synthesis: Expanding the chemical space through combinatorial synthesis to refine SAR and discover compounds with superior potency and selectivity.

The continued exploration of pyrazole ethanolamine chemistry holds significant promise for the development of novel therapeutics to address unmet medical needs in inflammation, oncology, and infectious diseases.

References

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Exploratory

An In-Depth Technical Guide to the In Vitro Screening of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol

Introduction: Rationale for a Structured In Vitro Assessment The compound 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for a Structured In Vitro Assessment

The compound 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3][4] The structural features of the target compound—specifically the 1-methyl-pyrazole ring coupled with an amino-ethanol side chain—suggest potential interactions with various biological targets, particularly those within the central nervous system (CNS).

This guide provides a comprehensive, hypothesis-driven framework for the initial in vitro characterization of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol. The proposed screening cascade is designed not merely to identify activity but to build a robust pharmacological profile, encompassing preliminary efficacy, mechanism of action, and crucial safety liabilities. Our approach prioritizes causality and self-validating experimental design, moving from broad phenotypic assessments to specific, target-based assays.

Phase 1: Foundational Viability and Cytotoxicity Assessment

Before investigating specific biological activities, it is imperative to establish the compound's intrinsic effect on cellular health. This foundational step ensures that any observed effects in subsequent assays are not mere artifacts of cytotoxicity. The MTT assay is a robust and widely adopted colorimetric method for this purpose.

The core principle of the MTT assay lies in the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals.[5][6] This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria of metabolically active, viable cells.[7] The resulting formazan is insoluble and must be solubilized prior to spectrophotometric quantification. The intensity of the purple color is directly proportional to the number of viable cells.[6][8]

An initial screen across a broad concentration range (e.g., 1 nM to 100 µM) against a panel of relevant cell lines (e.g., HEK293 for general toxicity, SH-SY5Y as a neuronal model) will determine the concentration window for subsequent, more specific assays.

Experimental Workflow: Foundational Cytotoxicity Screening

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay cluster_read Data Acquisition C1 Seed cells (e.g., HEK293, SH-SY5Y) in 96-well plates C2 Incubate for 24h for cell adherence C1->C2 T2 Add compound to wells. Include Vehicle (DMSO) and Positive (Doxorubicin) controls C2->T2 T1 Prepare serial dilutions of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol T1->T2 T3 Incubate for 24-48h T2->T3 A1 Add MTT solution to each well T3->A1 A2 Incubate for 4h at 37°C A1->A2 A3 Add Solubilization Solution (e.g., SDS-HCl) A2->A3 A4 Incubate overnight A3->A4 R1 Read absorbance at 570 nm (Ref: >650 nm) A4->R1 R2 Calculate % Viability vs. Vehicle Control R1->R2 R3 Determine CC50 (Cytotoxic Concentration 50%) R2->R3

Caption: Workflow for MTT-based cytotoxicity assessment.

Phase 2: Hypothesis-Driven Target Screening - Monoamine Oxidase (MAO)

The structure of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol bears a resemblance to monoamine neurotransmitters. Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolic degradation of these neurotransmitters and are significant drug targets for depression and neurodegenerative disorders.[9][10][11] Many pyrazole-containing compounds have been investigated for MAO inhibitory activity. Therefore, a primary hypothesis is that the test compound may interact with one or both MAO isoforms.

A fluorimetric assay provides a sensitive and high-throughput method to screen for MAO inhibition.[9][10] In this assay, MAO enzymes oxidize a substrate (e.g., p-tyramine), producing hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a dye reagent in the presence of horseradish peroxidase (HRP) to generate a fluorescent product. An inhibitor will reduce the rate of H₂O₂ formation, leading to a decrease in fluorescence.

Principle of the Fluorimetric MAO Inhibition Assay

G cluster_MAO MAO Enzyme Activity cluster_Detection Fluorimetric Detection MAO MAO-A or MAO-B Product Aldehyde + NH3 MAO->Product H2O2 H₂O₂ MAO->H2O2 Substrate p-Tyramine (Substrate) Substrate->MAO + O₂ + H₂O HRP HRP H2O2->HRP Fluorescence Fluorescent Product HRP->Fluorescence λex=530 / λem=585 nm Dye Non-fluorescent Dye Reagent Dye->HRP Inhibitor Test Compound (Potential Inhibitor) Inhibitor->MAO

Caption: Mechanism of MAO inhibition detection via a coupled fluorescent assay.

Phase 3: Broad Profiling and Off-Target Liability

A critical component of early-stage drug discovery is understanding a compound's broader pharmacological profile and identifying potential safety risks. This involves screening against common off-targets, particularly those known to cause adverse drug reactions.

A. Competitive Radioligand Binding Assays

To assess selectivity, the compound should be screened against a panel of CNS receptors, transporters, and ion channels. Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific target.[12][13] These assays measure the ability of the test compound to displace a known radiolabeled ligand from its receptor.[12] A typical screening panel would include adrenergic, dopaminergic, serotonergic, and opioid receptors.

The assay is performed by incubating a membrane preparation containing the receptor of interest with a fixed concentration of a specific radioligand and varying concentrations of the test compound.[14] The amount of receptor-bound radioactivity is then measured, allowing for the calculation of an IC₅₀ value, which can be converted to an affinity constant (Ki).

B. hERG Channel Inhibition Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to a life-threatening cardiac arrhythmia known as Torsades de Pointes.[15][16] Regulatory agencies mandate that new chemical entities be tested for hERG liability early in development.[17][18]

Automated patch-clamp electrophysiology is the preferred method for assessing hERG inhibition.[16] This technique directly measures the flow of potassium ions through hERG channels expressed in a stable cell line (e.g., HEK293).[16][17] The compound is applied at multiple concentrations, and the percentage of current inhibition is measured to determine an IC₅₀ value.

Data Presentation and Interpretation

The data generated from this screening cascade should be compiled to provide a clear, multiparametric profile of the compound.

Table 1: Summary of In Vitro Screening Data for 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol
Assay TypeTarget / Cell LineEndpointResult (IC₅₀ / CC₅₀)Notes
Cytotoxicity HEK293Cell Viability> 100 µMNo significant cytotoxicity observed.
SH-SY5YCell Viability> 100 µMNo significant neurotoxicity observed.
Primary Target Human MAO-AEnzyme Inhibition750 nMPotent inhibitor of MAO-A.
Human MAO-BEnzyme Inhibition15 µM~20-fold selectivity for MAO-A over MAO-B.
Safety/Off-Target hERG ChannelCurrent Inhibition45 µMModerate hERG liability; requires follow-up.
Selectivity Panel 5-HT₂ₐ ReceptorRadioligand Binding5.2 µMModerate affinity for serotonin 2A receptor.
α₂-Adrenergic ReceptorRadioligand Binding> 30 µMLow affinity for other screened targets.

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Interpretation: The hypothetical data suggest that 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol is a potent and selective MAO-A inhibitor with low general cytotoxicity. The moderate hERG inhibition (IC₅₀ of 45 µM) warrants further investigation but may represent an acceptable therapeutic window depending on the effective dose for MAO-A inhibition. The off-target activity at the 5-HT₂ₐ receptor could contribute to the overall pharmacological effect or represent a potential side effect.

Detailed Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from established methodologies.[5][8][19]

  • Cell Plating: Seed 1x10⁴ cells per well in a 96-well flat-bottom plate in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve final desired concentrations (e.g., 0.01 to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Treatment: Remove the medium from the cells and add 100 µL of medium containing the test compound, vehicle control (DMSO), or positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[6]

  • Formazan Development: Incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[19] Mix thoroughly by pipetting.

  • Final Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization of formazan crystals.[5]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 650 nm to correct for background absorbance.[6]

Protocol 2: Fluorimetric MAO Inhibition Assay

This protocol is based on commercially available kits.[9][10]

  • Reagent Preparation: Prepare Assay Buffer, HRP enzyme solution, Dye Reagent, and MAO-A/MAO-B enzyme solutions according to the manufacturer's instructions.

  • Inhibitor Incubation: In a black, 96-well plate, add:

    • 45 µL of MAO enzyme (A or B).

    • 5 µL of test compound dilution or control (Pargyline for MAO-B, Clorgyline for MAO-A as positive controls; buffer as negative control).

  • Pre-incubation: Mix and incubate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Prepare a Working Reagent by mixing the p-Tyramine substrate, HRP, and Dye Reagent in Assay Buffer. Add 50 µL of this Working Reagent to each well.

  • Kinetic Reading: Immediately place the plate in a fluorescence microplate reader. Measure fluorescence every minute for 30 minutes at λex = 530 nm and λem = 585 nm.

  • Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time curve). Determine the percent inhibition for each compound concentration relative to the vehicle control and calculate the IC₅₀ value.

Protocol 3: Radioligand Binding Assay (Filtration Method)

This protocol outlines a general procedure.[12][14]

  • Reagent Preparation: Thaw receptor-containing membrane preparations on ice. Prepare assay buffer and solutions of radioligand (e.g., [³H]-Ketanserin for 5-HT₂ₐ) and test compound.

  • Assay Setup: In a 96-well plate, combine in a final volume of 250 µL:

    • 150 µL of membrane preparation (5-50 µg protein).

    • 50 µL of test compound dilution or buffer.

    • 50 µL of radioligand solution.

    • For non-specific binding (NSB) control wells, use a high concentration of a known unlabeled ligand.

  • Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation.

  • Filtration: Rapidly harvest the contents of each well onto a glass fiber filter mat (pre-soaked in 0.3% PEI) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioactivity.

  • Scintillation Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percent inhibition of specific binding versus the log concentration of the test compound to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation.

Conclusion

This technical guide outlines a logical, multi-phase strategy for the comprehensive in vitro screening of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol. By progressing from foundational cytotoxicity assays to hypothesis-driven target engagement and essential safety profiling, this framework enables the efficient and robust characterization of a novel chemical entity. The integration of data from these orthogonal assays provides a holistic preliminary profile, guiding future optimization, and critical decision-making in the drug discovery pipeline.

References

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Foundational

An In-Depth Technical Guide to the Putative Mechanism of Action of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol

A Senior Application Scientist's Perspective on a Novel Pyrazole Compound Introduction The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds wi...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on a Novel Pyrazole Compound

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications.[1] Molecules incorporating this five-membered heterocyclic ring have demonstrated activities ranging from anti-inflammatory and anticancer to potent central nervous system (CNS) modulation. This guide focuses on a specific, lesser-studied derivative, 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol. In the absence of direct literature, this document proposes a hypothesized mechanism of action based on structure-activity relationships gleaned from related pyrazole-containing molecules. We will outline a comprehensive, multi-tiered research framework designed to elucidate its molecular targets and physiological effects. This guide is intended for researchers, scientists, and drug development professionals, providing both the strategic rationale and detailed experimental protocols necessary to rigorously investigate this promising compound.

Hypothesized Mechanism of Action: A Multi-Target Hypothesis

Based on the chemical structure of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol, which features a substituted pyrazole ring and an amino-alcohol side chain, we can infer potential interactions with several key biological targets. A related compound, 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol, has been shown to exhibit anxiolytic-like effects mediated through both benzodiazepine and nicotinic pathways.[2] This precedent strongly suggests that our compound of interest may also modulate neurotransmitter systems.

Therefore, our primary hypothesis is that 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol functions as a neuromodulator, potentially through one or more of the following mechanisms:

  • Positive Allosteric Modulator of GABA-A Receptors: The compound may bind to the benzodiazepine site or a novel allosteric site on the GABA-A receptor complex, enhancing the effect of GABA and leading to anxiolytic, sedative, or anticonvulsant properties.[3][4][5]

  • Modulator of Nicotinic Acetylcholine Receptors (nAChRs): It could act as either an agonist or antagonist at various nAChR subtypes, influencing cholinergic neurotransmission which is critical for cognitive function, attention, and reward pathways.[6][7][8]

  • NMDA Receptor Antagonist: The parent pyrazole structure has been shown to interact with N-methyl-D-aspartate (NMDA) receptors.[9][10][11] The subject compound could potentially act as a noncompetitive antagonist, modulating glutamatergic signaling.

A secondary hypothesis, based on the broader activities of pyrazole derivatives, is its potential as a kinase inhibitor , specifically targeting enzymes like p38 MAP kinase or Bruton's Tyrosine Kinase (BTK), which are implicated in inflammatory and cell signaling pathways.[12][13][14][15][16][17]

The following experimental plan is designed to systematically test these hypotheses.

Experimental Plan: A Phased Approach to Mechanistic Elucidation

A logical, phased approach is crucial for efficiently determining the mechanism of action. This plan progresses from broad, initial screening to more focused, in-depth characterization.

Phase 1: Initial Target Screening and In Vitro Profiling

The initial phase aims to identify the primary molecular targets of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol through a series of binding and functional assays.

cluster_0 Phase 1: In Vitro Screening A Compound Synthesis & Purification B Receptor Binding Assays (Radioligand Displacement) A->B C Functional Assays (e.g., FLIPR, Electrophysiology) A->C D Kinase Inhibition Panel A->D E Data Analysis: Affinity (Ki) & Potency (IC50/EC50) B->E C->E D->E

Caption: Phase 1 workflow for initial in vitro screening.

1. Receptor Binding Assays:

These assays will determine if the compound binds to our hypothesized CNS receptors. We will use competitive binding assays with known radioligands.

  • Protocol: GABA-A Receptor (Benzodiazepine Site) Binding Assay [3][18]

    • Membrane Preparation: Prepare synaptosomal membranes from rat cerebral cortex.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Radioligand: [³H]-Flunitrazepam (a high-affinity benzodiazepine site ligand).

    • Procedure: a. In a 96-well plate, combine membrane homogenate, [³H]-Flunitrazepam (final concentration ~1 nM), and varying concentrations of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol (from 10⁻¹⁰ M to 10⁻⁴ M). b. For non-specific binding, add a high concentration of an unlabeled benzodiazepine (e.g., 10 µM Diazepam). c. Incubate for 60 minutes at 4°C. d. Terminate the reaction by rapid filtration through glass fiber filters. e. Wash filters with ice-cold assay buffer. f. Measure radioactivity on the filters using a scintillation counter.

    • Data Analysis: Calculate the Ki value using the Cheng-Prusoff equation.

  • Protocol: Nicotinic Acetylcholine Receptor (α4β2 subtype) Binding Assay [6][19]

    • Membrane Preparation: Use membranes from a cell line stably expressing the human α4β2 nAChR subtype.

    • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

    • Radioligand: [³H]-Epibatidine.

    • Procedure: Follow a similar procedure to the GABA-A assay, adjusting incubation times and temperatures as required for the specific receptor.

    • Data Analysis: Calculate the Ki value.

2. Kinase Inhibition Assay:

  • Protocol: p38 MAPK Inhibition Assay [12]

    • Utilize a commercially available p38α kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • Procedure: a. In a 96-well plate, add p38α enzyme, its substrate (e.g., a specific peptide), and varying concentrations of the test compound. b. Initiate the kinase reaction by adding ATP. c. Incubate at room temperature for 60 minutes. d. Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP. e. Add Kinase Detection Reagent to convert ADP to ATP and allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction. f. Measure luminescence.

    • Data Analysis: Determine the IC50 value.

TargetAssay TypeRadioligand/SubstrateResult (Ki / IC50)
GABA-A (BZD site)Binding[³H]-FlunitrazepamTBD
nAChR (α4β2)Binding[³H]-EpibatidineTBD
nAChR (α7)Binding[¹²⁵I]-α-BungarotoxinTBD
NMDA ReceptorBinding[³H]-MK-801TBD
p38 MAPKFunctionalATP, Peptide SubstrateTBD
BTKFunctionalATP, Peptide SubstrateTBD
Caption: Table for summarizing Phase 1 in vitro screening data.
Phase 2: Functional Characterization and Electrophysiology

If Phase 1 reveals significant binding affinity for a particular receptor, Phase 2 will investigate the functional consequences of this binding. Whole-cell patch-clamp electrophysiology is the gold standard for this purpose.[9][11][20]

cluster_gaba GABA-A Receptor Modulation cluster_nachr nAChR Modulation GABA GABA GABA_A GABA_A GABA->GABA_A Binds Cl_influx Cl_influx GABA_A->Cl_influx Increases Cl- influx Compound Compound Compound->GABA_A Modulates Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Leads to ACh ACh nAChR nAChR ACh->nAChR Binds Cation_influx Cation_influx nAChR->Cation_influx Increases Na+/Ca2+ influx Compound2 Compound Compound2->nAChR Modulates Depolarization Depolarization Cation_influx->Depolarization Leads to cluster_1 Phase 3: In Vivo Studies F Compound Formulation & Dose Selection G Elevated Plus Maze (Anxiety Model) F->G H Marble Burying Test (Anxiety/Compulsive Model) F->H I Rotarod Test (Motor Coordination/Sedation) F->I J Data Analysis: Behavioral Endpoints G->J H->J I->J

Sources

Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of Pyrazole-Based Kinase Inhibitors

Abstract Protein kinases have emerged as one of the most significant classes of drug targets, particularly in oncology. The pyrazole scaffold has proven to be a "privileged structure" in the design of potent and selectiv...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases have emerged as one of the most significant classes of drug targets, particularly in oncology. The pyrazole scaffold has proven to be a "privileged structure" in the design of potent and selective kinase inhibitors due to its unique chemical properties and synthetic accessibility.[1][2] This technical guide provides a comprehensive overview of the discovery and synthesis of pyrazole-based kinase inhibitors for researchers, scientists, and drug development professionals. We will delve into the rationale behind targeting kinases, the advantages of the pyrazole moiety, prevalent synthetic methodologies, and modern drug discovery strategies such as fragment-based and structure-based design. Furthermore, this guide will feature detailed experimental protocols, structure-activity relationship (SAR) analyses, and case studies of FDA-approved pyrazole-containing kinase inhibitors to provide a field-proven perspective on this critical area of medicinal chemistry.

Part 1: The Central Role of Kinases and the Pyrazole Scaffold

Protein Kinases: Master Regulators and Therapeutic Targets

Protein kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a fundamental mechanism for regulating a vast array of cellular processes, including signal transduction, metabolism, cell cycle progression, and apoptosis.[1] Dysregulation of kinase activity, often through overexpression or mutation, is a hallmark of numerous diseases, most notably cancer.[3][1] This has established kinases as a prime target for therapeutic intervention.

The kinase domain possesses a highly conserved ATP-binding pocket, which has been the primary focus for the design of small molecule inhibitors.[4] These inhibitors typically compete with ATP, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling. The challenge, however, lies in achieving selectivity for a specific kinase among the more than 500 members of the human kinome to minimize off-target effects.[5]

Why Pyrazole? The "Privileged" Scaffold in Kinase Inhibition

The pyrazole ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It has gained prominence in medicinal chemistry as a "privileged scaffold" for several key reasons.[1][2] Its synthetic tractability allows for the facile introduction of diverse substituents at multiple positions, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties. The pyrazole core can act as a versatile bioisosteric replacement for other aromatic systems and is capable of forming crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a common feature of many potent kinase inhibitors.[4][1]

Of the 74 small molecule protein kinase inhibitors approved by the US FDA, eight contain a pyrazole ring: Avapritinib, Asciminib, Crizotinib, Encorafenib, Erdafitinib, Pralsetinib, Pirtobrutinib, and Ruxolitinib.[3] This underscores the clinical significance and proven success of this scaffold in drug development.

Part 2: Synthetic Strategies for Building the Pyrazole Core

The construction of the pyrazole ring is a well-established area of heterocyclic chemistry, with several robust methods available to medicinal chemists. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

The Knorr Pyrazole Synthesis: A Classic and Versatile Approach

The most common and versatile method for synthesizing pyrazoles is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine derivative.[6] This method, often referred to as the Knorr pyrazole synthesis, allows for the introduction of substituents at various positions of the pyrazole ring.

Experimental Protocol: Synthesis of a Generic 1,3,5-Trisubstituted Pyrazole

Materials:

  • Substituted 1,3-diketone (1.0 eq)

  • Substituted hydrazine hydrochloride (1.1 eq)

  • Ethanol

  • Sodium acetate (1.2 eq)

  • Glacial acetic acid (optional, as catalyst)

Procedure:

  • Dissolve the substituted 1,3-diketone in ethanol in a round-bottom flask.

  • Add the substituted hydrazine hydrochloride and sodium acetate to the solution.

  • If the reaction is sluggish, a catalytic amount of glacial acetic acid can be added.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction to cool to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the crude product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 1,3,5-trisubstituted pyrazole.

Self-Validation: The identity and purity of the synthesized pyrazole should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should also be determined and compared to literature values if available.

1,3-Dipolar Cycloaddition: A Regioselective Alternative

Another powerful method for pyrazole synthesis is the 1,3-dipolar cycloaddition of a diazo compound with an alkyne.[6] This reaction often provides excellent regioselectivity, which can be a significant advantage over the Knorr synthesis in certain cases.

Workflow for 1,3-Dipolar Cycloaddition

G cluster_reactants Reactants cluster_process Process cluster_product Product Diazo Diazo Compound Cycloaddition [3+2] Cycloaddition Diazo->Cycloaddition Alkyne Substituted Alkyne Alkyne->Cycloaddition Pyrazole Substituted Pyrazole Cycloaddition->Pyrazole

Caption: 1,3-Dipolar Cycloaddition Workflow for Pyrazole Synthesis.

Multicomponent Reactions: Efficiency in Diversity

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to pyrazole synthesis by combining three or more starting materials in a one-pot reaction to form the final product.[6] This strategy is particularly valuable for the rapid generation of diverse libraries of pyrazole derivatives for high-throughput screening.

Part 3: Modern Drug Discovery Approaches

The discovery of novel kinase inhibitors has been significantly accelerated by the advent of modern drug discovery techniques, including fragment-based drug discovery (FBDD) and structure-based drug design (SBDD).

Fragment-Based Drug Discovery (FBDD): Building Potency from Small Beginnings

FBDD is a powerful strategy that begins with the screening of low-molecular-weight compounds (fragments) to identify weak but efficient binders to the target protein.[5][7][8][9] These initial "hits" are then optimized into more potent lead compounds through medicinal chemistry efforts, often guided by structural biology techniques such as X-ray crystallography.[7][8]

The FBDD Workflow for Kinase Inhibitor Discovery

G cluster_screening Screening cluster_optimization Optimization cluster_validation Validation Lib Fragment Library Screen Biophysical Screening (e.g., SPR, NMR, X-ray) Lib->Screen Hits Validated Fragment Hits Screen->Hits SBDD Structure-Based Design Hits->SBDD Growth Fragment Growing/ Linking/Merging SBDD->Growth Lead Potent Lead Compound Growth->Lead Assay In Vitro & In Vivo Assays Lead->Assay Candidate Drug Candidate Assay->Candidate

Caption: Fragment-Based Drug Discovery (FBDD) Workflow.

Structure-Based Drug Design (SBDD): Rational Design for Enhanced Potency and Selectivity

SBDD relies on the three-dimensional structure of the target kinase, typically obtained through X-ray crystallography or cryo-electron microscopy, to design inhibitors that bind with high affinity and selectivity.[10][11] By visualizing the interactions between a ligand and the protein's active site, medicinal chemists can make rational modifications to the inhibitor to improve its binding and overall properties.[10][11]

Part 4: Structure-Activity Relationships (SAR) and Lead Optimization

The systematic modification of a lead compound and the subsequent evaluation of its biological activity is crucial for understanding the structure-activity relationship (SAR).[12] For pyrazole-based kinase inhibitors, SAR studies often focus on the substituents at the N1, C3, C4, and C5 positions of the pyrazole ring.

Key Positions for Modification and their Impact
  • N1-Position: Substituents at this position often project into the solvent-exposed region of the ATP-binding pocket.[13] Modification here can significantly impact solubility and cell permeability.

  • C3-Position: This position is frequently involved in hydrogen bonding interactions with the hinge region of the kinase. Aromatic or heteroaromatic rings are common substituents.

  • C4-Position: The C4 position is often a key point for introducing substituents that can interact with the hydrophobic pocket or the ribose-binding pocket of the kinase.

  • C5-Position: Substituents at the C5 position can be directed towards the back pocket of the kinase, offering an opportunity to enhance selectivity.

Table 1: Illustrative SAR Data for a Series of Pyrazole-Based Kinase Inhibitors
CompoundN1-SubstituentC3-SubstituentC5-SubstituentKinase IC₅₀ (nM)
1a HPhenylMethyl500
1b MethylPhenylMethyl250
1c H4-PyridylMethyl100
1d HPhenylTrifluoromethyl750
1e Methyl4-PyridylMethyl50

This is a representative table and does not reflect actual experimental data.

Part 5: Case Studies of FDA-Approved Pyrazole-Based Kinase Inhibitors

The clinical success of several pyrazole-containing kinase inhibitors provides valuable insights into the effective application of this scaffold in drug design.

Ruxolitinib (Jakafi®/Jakavi®): A JAK1/2 Inhibitor

Ruxolitinib is a potent and selective inhibitor of Janus kinases 1 and 2 (JAK1 and JAK2).[4][14][15] It is approved for the treatment of myelofibrosis and polycythemia vera.[14] The pyrazole core of ruxolitinib is crucial for its interaction with the hinge region of the JAK kinase domain.[4]

Crizotinib (Xalkori®): An ALK and ROS1 Inhibitor

Crizotinib is an inhibitor of anaplastic lymphoma kinase (ALK) and ROS1, and is used to treat certain types of non-small cell lung cancer.[16] The N-methyl pyrazole moiety in crizotinib plays a key role in its binding to the ATP pocket of these kinases.[17]

Celecoxib (Celebrex®): A COX-2 Inhibitor with Kinase Activity

While primarily known as a selective cyclooxygenase-2 (COX-2) inhibitor, celecoxib has also been shown to inhibit several protein kinases, including Akt and p38 MAPK.[18][19] This dual activity may contribute to its anti-cancer effects observed in some studies.[20][21]

Part 6: Future Directions and Conclusion

The field of pyrazole-based kinase inhibitors continues to evolve, with ongoing efforts to develop more selective and potent drugs with improved safety profiles. Emerging strategies include the development of allosteric inhibitors that bind to sites other than the highly conserved ATP pocket, and the use of proteolysis-targeting chimeras (PROTACs) to induce the degradation of target kinases.

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  • Wikipedia. (n.d.). Ruxolitinib. Wikipedia. [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel ruxolitinib and baricitinib analogues for potential use against COVID-19. Archiv der Pharmazie, 356(1), e2200336. [Link]

  • Gallipoli, P., et al. (2014). Celecoxib inhibits proliferation and survival of chronic myelogeous leukemia (CML) cells via AMPK-dependent regulation of β-catenin and mTORC1/2. Oncotarget, 5(18), 8436-8451. [Link]

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Foundational

An In-Depth Technical Guide to the Investigation of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol

A Whitepaper for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the early-stage research and development of the novel chemical entity, 2-a...

Author: BenchChem Technical Support Team. Date: February 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the early-stage research and development of the novel chemical entity, 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol. While public domain data on this specific molecule is nascent, this document synthesizes established principles and methodologies from the broader field of pyrazole and amino alcohol chemistry to offer a robust investigational roadmap. The guide covers plausible synthetic routes, potential biological activities based on structural analogy, and detailed protocols for characterization and screening. By leveraging the extensive knowledge base of related compounds, this whitepaper aims to equip researchers with the necessary tools to efficiently explore the therapeutic potential of this promising molecule.

Introduction: The Rationale for Investigating 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the scaffold of numerous clinically approved drugs with a wide array of therapeutic applications.[1][2][3] Pyrazole-containing compounds have demonstrated significant biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[4][5][6] The versatility of the pyrazole ring, with its multiple sites for substitution, allows for fine-tuning of pharmacological properties.[1]

The subject of this guide, 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol, combines this privileged pyrazole scaffold with an ethanolamine side chain. This latter moiety is also a well-known pharmacophore, present in many beta-blockers and other cardiovascular and neurological agents. The strategic combination of these two structural motifs suggests a high potential for novel biological activity.

This guide will provide a structured approach to the initial investigation of this compound, from its synthesis to its preliminary biological evaluation.

Proposed Synthesis and Chemical Characterization

A logical and efficient synthesis of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol is paramount for enabling its biological evaluation. Drawing from established methods for the synthesis of pyrazole aldehydes and their subsequent elaboration, a plausible multi-step synthetic pathway is proposed.

Synthesis of Key Intermediate: 1-Methyl-1H-pyrazole-4-carbaldehyde

The synthesis of the target molecule likely proceeds through the key intermediate, 1-methyl-1H-pyrazole-4-carbaldehyde. This aldehyde can be synthesized via several established methods, with the Vilsmeier-Haack reaction being a common and effective approach.[3][7][8][9] This reaction typically involves the formylation of a suitable pyrazole precursor.

Detailed Protocol for Vilsmeier-Haack Reaction:

  • To a solution of an appropriate N-methylpyrazole in dimethylformamide (DMF), phosphorus oxychloride (POCl3) is added dropwise at a controlled temperature (typically 0-10 °C).

  • The reaction mixture is then heated (e.g., to 60-80 °C) for several hours to drive the formylation to completion.

  • Upon cooling, the reaction is quenched by carefully pouring it onto crushed ice, followed by neutralization with a base (e.g., sodium hydroxide or sodium carbonate) to precipitate the crude product.

  • The crude 1-methyl-1H-pyrazole-4-carbaldehyde is then purified by recrystallization or column chromatography.

Conversion to the Target Amino Alcohol

The conversion of the aldehyde to the final 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol can be achieved through a nucleophilic addition of a protected amino group equivalent, followed by reduction. A common strategy involves a cyanohydrin formation followed by reduction, or a Strecker-like synthesis.

Proposed Synthetic Pathway:

G A N-Methylpyrazole B 1-Methyl-1H-pyrazole-4-carbaldehyde A->B Vilsmeier-Haack (DMF, POCl3) C Intermediate Cyanohydrin or Nitrile B->C Nucleophilic Addition (e.g., TMSCN, KCN) D 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol C->D Reduction (e.g., LiAlH4, H2/Pd)

Caption: Proposed synthetic workflow for 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol.

Structural Elucidation and Purity Assessment

Confirmation of the structure and assessment of the purity of the synthesized compound are critical. The following analytical techniques are recommended:

Analytical Technique Purpose
Nuclear Magnetic Resonance (NMR) 1H and 13C NMR for structural confirmation and elucidation of proton and carbon environments.
Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) to confirm the molecular formula and exact mass.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the final compound and any intermediates.
Infrared (IR) Spectroscopy To identify key functional groups (e.g., -OH, -NH2, C=N).

Potential Biological Activities and Screening Strategy

The chemical structure of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol suggests several potential avenues for biological activity. The pyrazole core is associated with a broad range of pharmacological effects, and the ethanolamine side chain is a known pharmacophore in several drug classes.

Hypothesized Mechanisms of Action

Based on its structural motifs, the following potential biological targets and activities should be considered in a preliminary screening cascade:

  • Anti-inflammatory Activity: Many pyrazole derivatives exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[2][10]

  • Anticancer Activity: The pyrazole scaffold is present in several anticancer agents, and its derivatives have shown promise in targeting various cancer cell lines.[1][10]

  • Antimicrobial Activity: Pyrazole-containing compounds have been reported to possess antibacterial and antifungal properties.[4][5]

  • Neurological and Cardiovascular Activity: The ethanolamine side chain is a key feature of beta-adrenergic receptor modulators. Therefore, screening against these and other G-protein coupled receptors (GPCRs) is warranted.

Proposed In Vitro Screening Cascade

A tiered approach to in vitro screening will efficiently identify the most promising biological activities.

G start Synthesized Compound tier1 Tier 1: Broad-Based Screening - Cytotoxicity Assays (e.g., MTT) - General Antimicrobial Assays - Receptor Binding Panels (GPCRs) start->tier1 tier2 Tier 2: Target-Specific Assays - COX Inhibition Assays - Kinase Inhibition Panels - Specific Bacterial/Fungal Growth Inhibition tier1->tier2 If activity observed tier3 Tier 3: Mechanistic Studies - Dose-Response Curves - Enzyme Kinetics - Cellular Signaling Pathway Analysis tier2->tier3 If potent activity confirmed hit Hit Identification & Lead Optimization tier3->hit

Caption: A tiered in vitro screening workflow for the target compound.

Future Research Directions

Following initial synthesis, characterization, and screening, promising results should be followed by more in-depth studies.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs with modifications to the pyrazole ring and ethanolamine side chain will help to identify key structural features for activity and selectivity.

  • In Vivo Efficacy and Safety: Promising lead compounds should be advanced to in vivo models to assess their efficacy in disease models and to evaluate their preliminary safety profiles.

  • Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is crucial for its development as a potential therapeutic agent.

Conclusion

While 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol is a novel entity with limited publicly available data, its chemical structure, combining the privileged pyrazole scaffold with an ethanolamine pharmacophore, presents a compelling case for its investigation as a potential therapeutic agent. This technical guide provides a comprehensive and scientifically grounded framework for its synthesis, characterization, and biological evaluation. By following the proposed methodologies, researchers can systematically explore the therapeutic potential of this and related molecules, contributing to the discovery of new medicines.

References

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PubMed Central. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. OUCI. [Link]

  • Pharmacology active 5-aminopyrazoles. ResearchGate. [Link]

  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. [Link]

  • Current status of pyrazole and its biological activities. PubMed Central. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). PubMed Central. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology. [Link]

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. [Link]

  • Synthesis of Some Imine, From Pyrazole -1- Carbaldehyde Compound. (2021). ResearchGate. [Link]

  • 1-Methyl-1H-pyrazole-4-carbaldehyde. PubChem. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Archive Ouverte HAL. [Link]

  • Solvent-controlled chemo-selective synthesis of 2-amino-3-(3-(5-hydroxy-1H-pyrazol-4-yl)-2-oxoindolin-3-yl)naphthalene-1,4-diones and 1H-spiro[benzo[3][5]chromeno[2,3-c]pyrazole-4,3'-indoline]-2',5,10-triones. (2023). ResearchGate. [Link]

  • 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.
  • Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. (2023). PubMed Central. [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals Introduction 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol, with the Chemical Abstracts Service (CAS) number 1183772-33-9 , is a heterocyclic organic compo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol, with the Chemical Abstracts Service (CAS) number 1183772-33-9 , is a heterocyclic organic compound featuring a pyrazole core. The pyrazole motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved pharmaceuticals.[1] This is due to its ability to serve as a bioisostere for other aromatic rings, often leading to improved potency and better physicochemical properties such as reduced lipophilicity and enhanced water solubility. The presence of both an amino group and a hydroxyl group in 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol makes it a valuable chiral building block for the synthesis of more complex molecules, particularly in the context of drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol is provided in the table below.

PropertyValueSource
CAS Number 1183772-33-9[2]
Molecular Formula C₆H₁₁N₃O[2]
Molecular Weight 141.17 g/mol [2]

Synthesis and Mechanistic Insights

The proposed synthetic pathway involves a two-step transformation of the ketone precursor to the target amino alcohol. This common transformation in organic synthesis highlights the versatility of the starting material and the strategic introduction of functional groups crucial for further derivatization in drug development.

Proposed Synthetic Workflow

G cluster_0 Step 1: α-Bromination cluster_1 Step 2: Amination and Reduction A 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one B 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one A->B Br₂ / HBr C 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one B->C NH₃ D 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol C->D NaBH₄

Caption: Proposed synthesis of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol.

Experimental Protocol

Step 1: Synthesis of 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one (Intermediate A)

  • To a solution of 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one in a suitable solvent such as acetic acid, add a solution of bromine in acetic acid dropwise at room temperature.

  • The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration, washed with water, and dried to afford the crude α-bromoketone intermediate.

Self-Validating Rationale: The α-bromination of ketones is a well-established and reliable reaction. The progress of the reaction can be easily monitored by TLC, and the product can be readily isolated by precipitation in water.

Step 2: Synthesis of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol (Target Compound)

  • The crude 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one is dissolved in a suitable solvent, and an excess of ammonia is introduced to displace the bromide, forming 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one.

  • Following the amination, a reducing agent such as sodium borohydride is added to the reaction mixture to reduce the ketone to the corresponding alcohol.

  • The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is then dried and concentrated to yield the target compound.

Self-Validating Rationale: The nucleophilic substitution of the α-bromo ketone with ammonia is a standard method for the synthesis of α-amino ketones. The subsequent reduction of the ketone with sodium borohydride is a highly selective and efficient method for the preparation of the corresponding amino alcohol.

Applications in Drug Discovery and Development

The structural features of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol make it a promising building block for the synthesis of novel therapeutic agents. The pyrazole core is a key component in many biologically active compounds, exhibiting a wide range of pharmacological activities including anti-inflammatory, anticancer, and antimicrobial properties.

The amino alcohol functionality provides a handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) in drug design. This can involve the acylation of the amino group, etherification of the hydroxyl group, or the use of the chiral center to introduce stereospecificity into a target molecule.

For instance, pyrazole-containing compounds have been investigated as inhibitors of various enzymes and receptors. The specific substitution pattern of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol could be leveraged to design molecules with high affinity and selectivity for a particular biological target.

Conclusion

2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol is a valuable heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its synthesis from readily available starting materials, combined with the versatile reactivity of its functional groups, makes it an attractive building block for the development of novel therapeutic agents. Further research into the biological activities of derivatives of this compound is warranted to fully explore its potential in addressing unmet medical needs.

References

  • PubChem. 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one. Available at: [Link]

  • MDPI. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Available at: [Link]

  • PubChem. 2-amino-2-(1-ethyl-1H-pyrazol-5-yl)ethan-1-ol. Available at: [Link]

  • ResearchGate. 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7.. Available at: [Link]

  • Oriental Journal of Chemistry. Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. Available at: [Link]

  • PubChem. 2-[4-(Aminomethyl)-3-methyl-1H-pyrazol-1-YL]ethan-1-OL. Available at: [Link]

  • Growing Science. 1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2. Available at: [Link]

  • MDPI. 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Available at: [Link]

  • ScienceDirect. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available at: [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Spectroscopic Characterization of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a detailed technical overview of the spectroscopic characterization of the novel compound 2-amino-1-(1-methyl-1H-pyrazol-4-yl)e...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed technical overview of the spectroscopic characterization of the novel compound 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural and spectroscopic properties is paramount. This document outlines the foundational principles and practical methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The synthesis of the target molecule is also discussed, providing a holistic view from preparation to characterization. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, analysis, and application of pyrazole-containing compounds.

Introduction: The Significance of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol

The pyrazole moiety is a cornerstone in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its ability to act as a versatile scaffold, participating in various intermolecular interactions, makes it a privileged structure in drug design. The title compound, 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol, combines this important heterocycle with an amino alcohol functional group, a common pharmacophore in many biologically active molecules. This unique combination suggests potential applications in areas such as kinase inhibition, GPCR modulation, or as a chiral building block in more complex syntheses.

Accurate and comprehensive characterization of such novel compounds is the bedrock of reproducible and reliable scientific research. Spectroscopic techniques like NMR, IR, and MS provide a detailed picture of the molecule's structure, connectivity, and purity. This guide will delve into the theoretical and practical aspects of these techniques as they apply to 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol.

Synthesis and Purification

A robust and reproducible synthetic route is the first step in obtaining high-quality spectroscopic data. The following proposed synthesis is based on established chemical transformations.

Proposed Synthetic Pathway

The synthesis of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol can be envisioned to start from a suitable pyrazole precursor, such as 1-methyl-1H-pyrazole-4-carbaldehyde.

Synthetic_Pathway A 1-methyl-1H-pyrazole-4-carbaldehyde B Intermediate Nitrile A->B 1. TMSCN, KCN, 18-crown-6 2. HCl C 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol B->C LiAlH4, THF

Caption: Proposed synthetic route for 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol.

Experimental Protocol

Step 1: Cyanohydrin Formation and Protection

  • To a solution of 1-methyl-1H-pyrazole-4-carbaldehyde in a suitable aprotic solvent (e.g., dichloromethane), add trimethylsilyl cyanide (TMSCN) and a catalytic amount of a cyanide source like potassium cyanide (KCN) with 18-crown-6 to enhance solubility.

  • Stir the reaction at room temperature until the aldehyde is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Carefully quench the reaction with an aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Reduction of the Nitrile

  • Prepare a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH4), in an anhydrous ethereal solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C and slowly add a solution of the crude cyanohydrin from the previous step in THF.

  • Allow the reaction to warm to room temperature and stir until the nitrile is fully reduced (monitored by TLC or IR spectroscopy).

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup).

  • Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

Purification: The crude 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane or by recrystallization from a suitable solvent system.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol, both ¹H and ¹³C NMR are essential.

3.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Predicted ¹H NMR Data Chemical Shift (δ, ppm) Multiplicity Integration Assignment
H-3 (pyrazole)~7.5s1HPyrazole ring proton
H-5 (pyrazole)~7.3s1HPyrazole ring proton
CH-OH~4.5t1HMethine proton
N-CH₃~3.8s3HMethyl group on pyrazole nitrogen
CH₂-NH₂~2.8-3.0m2HMethylene group adjacent to amine
NH₂variablebr s2HAmine protons
OHvariablebr s1HHydroxyl proton

Causality Behind Predictions:

  • The pyrazole ring protons (H-3 and H-5) are expected to be in the aromatic region, with distinct singlets due to the substitution pattern.

  • The methine proton (CH-OH) is deshielded by the adjacent oxygen and the pyrazole ring, appearing as a triplet due to coupling with the neighboring methylene group.

  • The N-methyl group will be a sharp singlet in a region typical for methyl groups on nitrogen-containing heterocycles.

  • The methylene protons (CH₂-NH₂) will be a multiplet due to coupling with the methine proton.

  • The chemical shifts of the NH₂ and OH protons are variable and depend on concentration, solvent, and temperature. They will likely appear as broad singlets and may exchange with D₂O.

3.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

Predicted ¹³C NMR Data Chemical Shift (δ, ppm) Assignment
C-3 (pyrazole)~138Pyrazole ring carbon
C-5 (pyrazole)~128Pyrazole ring carbon
C-4 (pyrazole)~118Substituted pyrazole ring carbon
CH-OH~70Methine carbon
CH₂-NH₂~45Methylene carbon
N-CH₃~38Methyl carbon

3.1.3. NMR Experimental Protocol

  • Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • For ¹H NMR, a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio is used.

  • For ¹³C NMR, a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is employed to simplify the spectrum and aid in the assignment of carbon types (CH₃, CH₂, CH, C).

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis A Dissolve Sample in Deuterated Solvent B Transfer to NMR Tube A->B C Acquire ¹H NMR Spectrum B->C D Acquire ¹³C NMR Spectrum C->D E Acquire 2D NMR (COSY, HSQC) if needed D->E F Process and Fourier Transform Data E->F G Integrate and Assign Peaks F->G H Structure Elucidation G->H

Caption: A typical workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands Wavenumber (cm⁻¹) Functional Group
O-H stretch (alcohol)3400-3200 (broad)Alcohol
N-H stretch (amine)3400-3250 (medium, two bands)Primary Amine
C-H stretch (aromatic)3100-3000Pyrazole C-H
C-H stretch (aliphatic)3000-2850Aliphatic C-H
C=N, C=C stretch1600-1475Pyrazole ring
C-O stretch1260-1000Alcohol

3.2.1. IR Experimental Protocol

  • For a solid sample, the Attenuated Total Reflectance (ATR) technique is most common. Place a small amount of the purified solid on the ATR crystal.

  • Apply pressure to ensure good contact.

  • Acquire the spectrum, typically by co-adding 16 or 32 scans.

  • Perform a background scan of the empty ATR crystal before running the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar, non-volatile compound.

Predicted Mass Spectrometry Data The molecular formula of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol is C₆H₁₁N₃O, with a monoisotopic mass of 141.0902 g/mol .

Adduct Ion Predicted m/z
[M+H]⁺142.0975
[M+Na]⁺164.0794
[M+K]⁺180.0534

3.3.1. MS Experimental Protocol

  • Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile, with a small amount of formic acid to promote protonation for positive ion mode.

  • Infuse the solution directly into the ESI source of a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument).

  • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

  • The high-resolution data will allow for the determination of the elemental composition of the parent ion, confirming the molecular formula.

Conclusion

The spectroscopic characterization of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol is a critical step in its development for potential applications in medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of the predicted NMR, IR, and MS data, along with detailed, field-proven protocols for their acquisition. By following these methodologies, researchers can ensure the generation of high-quality, reliable data, which is essential for the validation of the compound's structure and purity. The principles and techniques outlined herein are broadly applicable to the characterization of other novel small molecules.

References

Due to the novelty of the specific molecule "2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol," direct literature references for its synthesis and complete spectroscopic data are not available. The protocols and interpretations provided are based on established principles of organic chemistry and spectroscopy. For further reading on the techniques and related chemistry, the following resources are recommended:

  • Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. URL: [Link]

  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure Source: Smith, M. B., & March, J. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons. URL: [Link]

  • Title: PubChem Database entry for 2-amino-1-(1-methyl-1h-pyrazol-4-yl)ethan-1-ol Source: National Center for Biotechnology Information. URL: [Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for the In Vitro Characterization of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol

Introduction The pyrazole nucleus is a foundational scaffold in medicinal chemistry, recognized for its metabolic stability and versatile biological activities.[1] Compounds incorporating this five-membered aromatic hete...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, recognized for its metabolic stability and versatile biological activities.[1] Compounds incorporating this five-membered aromatic heterocycle have demonstrated a vast pharmacological spectrum, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2][3][4] Notably, several commercially successful drugs, such as the anti-inflammatory agent Celecoxib and the anticancer drug Ruxolitinib, feature a core pyrazole structure, underscoring its therapeutic significance.[1][5]

2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol is a pyrazole derivative available for research purposes.[6][7] While specific biological data for this particular analog is not yet widely published, its structural similarity to other biologically active pyrazoles suggests it may possess interesting pharmacological properties worthy of investigation. This guide provides a comprehensive framework for the initial characterization of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol in a cell culture setting. The protocols herein are designed to be self-validating and provide a logical progression from initial toxicity screening to more nuanced functional assays.

PART 1: Compound Handling and Storage

Before initiating any cell-based assays, it is crucial to properly handle and store the compound to ensure its stability and activity.

Protocol 1: Preparation of a Concentrated Stock Solution

  • Rationale: Preparing a concentrated stock solution in an appropriate solvent minimizes the volume of solvent added to cell cultures, thereby reducing the risk of solvent-induced artifacts. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing capacity for a wide range of organic compounds and its relatively low toxicity to cells at low concentrations (<0.5%).

  • Materials:

    • 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol (powder form)

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Tare a sterile microcentrifuge tube on an analytical balance.

    • Carefully weigh out a precise amount of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol (e.g., 5 mg).

    • Calculate the volume of DMSO required to achieve a desired stock concentration (e.g., 10 mM). The molecular weight of the compound is 141.17 g/mol .[6]

      • Calculation: (Mass in g / Molecular Weight in g/mol ) / Desired Molarity in mol/L = Volume in L

    • Add the calculated volume of DMSO to the tube containing the compound.

    • Vortex thoroughly until the compound is completely dissolved. A brief sonication step may be used if necessary.

    • Aliquot the stock solution into smaller volumes in sterile, amber tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

PART 2: Initial Cytotoxicity Profiling

A critical first step in evaluating any new compound is to determine its effect on cell viability. This allows for the identification of a non-toxic working concentration range for subsequent functional assays.

Protocol 2: MTT Assay for Cell Viability

  • Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • Cell line of interest (e.g., HEK293 for general toxicity, or a specific cancer cell line like A549)

    • Complete cell culture medium

    • 96-well cell culture plates

    • 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol stock solution

    • MTT solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

    • Multichannel pipette

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Prepare a serial dilution of the compound in complete medium. A common starting range is from 100 µM down to 0.1 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.

    • Incubate for a period relevant to your planned functional assays (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).

Illustrative Cytotoxicity Data

Concentration (µM)% Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5
0.198.2 ± 5.1
195.6 ± 4.8
1088.3 ± 6.2
2570.1 ± 5.5
5045.7 ± 3.9
10015.2 ± 2.1

Note: The data presented above is for illustrative purposes only and does not represent actual experimental results.

PART 3: Suggested Functional Assays

Based on the known biological activities of the pyrazole scaffold, the following assays can be used to explore the functional effects of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol.

Protocol 3: Anti-inflammatory Activity via Cytokine Measurement

  • Rationale: Many pyrazole derivatives exhibit anti-inflammatory properties.[2] This protocol assesses the compound's ability to inhibit the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.

  • Materials:

    • Macrophage cell line (e.g., RAW 264.7)

    • Complete medium

    • LPS from E. coli

    • Compound stock solution

    • Human/Murine TNF-α ELISA kit

    • 24-well plates

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.

    • Pre-treat the cells with non-toxic concentrations of the compound (determined from the MTT assay) for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours. Include a negative control (no LPS) and a positive control (LPS + vehicle).

    • Collect the cell culture supernatants.

    • Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

    • Analyze the data to determine if the compound reduces LPS-induced TNF-α production.

Protocol 4: Anticancer Proliferation Assay

  • Rationale: The pyrazole scaffold is present in numerous anticancer agents, often targeting cell proliferation.[5][8] This protocol uses a direct cell counting method or a DNA synthesis assay to assess the antiproliferative effects of the compound on a cancer cell line.

  • Materials:

    • Cancer cell line of interest (e.g., HeLa, MCF-7)

    • Complete medium

    • Compound stock solution

    • 96-well plates

    • CyQUANT™ Direct Cell Proliferation Assay Kit or similar

    • Fluorescence microplate reader

  • Procedure:

    • Seed cancer cells in a 96-well plate.

    • Treat the cells with a range of concentrations of the compound for 24-72 hours.

    • At the end of the incubation period, quantify cell number using the CyQUANT™ kit according to the manufacturer's protocol. This involves adding the reagent and reading the fluorescence.

    • Plot the fluorescence intensity against the compound concentration to determine the effect on cell proliferation.

Protocol 5: Western Blot for Signaling Pathway Analysis

  • Rationale: Pyrazole derivatives are known to modulate various signaling pathways, including the MAPK pathway, which is crucial for cell proliferation, differentiation, and inflammation.[9] This protocol provides a general method to assess the phosphorylation status of a key kinase like p38 MAPK or ERK1/2.

  • Materials:

    • Cell line and appropriate stimulant (e.g., growth factor, LPS)

    • Compound stock solution

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

    • Primary antibodies (e.g., anti-phospho-p38, anti-total-p38)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Culture cells and treat with the compound for a specified time, followed by stimulation if required.

    • Lyse the cells and quantify the protein concentration.

    • Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody overnight.

    • Wash the membrane and incubate with the secondary antibody.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Normalize the phosphorylated protein signal to the total protein signal to determine the compound's effect on kinase activation.

PART 4: Visualization of Workflows and Pathways

Experimental Workflow Diagram

G cluster_prep Compound Preparation cluster_screen Initial Screening cluster_functional Functional Assays prep Prepare Stock Solution (Protocol 1) cyto Cytotoxicity Assay (MTT) (Protocol 2) prep->cyto Test Compound ic50 Determine IC50 & Working Concentrations cyto->ic50 Analyze Data inflam Anti-inflammatory Assay (Protocol 3) ic50->inflam Use non-toxic conc. cancer Antiproliferation Assay (Protocol 4) ic50->cancer Use range of conc. signal Signaling Pathway Analysis (Protocol 5) ic50->signal Use active conc.

Caption: General workflow for in vitro characterization.

Hypothetical Signaling Pathway

G cluster_membrane cluster_cytoplasm cluster_nucleus receptor Receptor (e.g., TLR4) mapkkk MAPKKK receptor->mapkkk nfkb_ikb NF-κB/IκB Complex receptor->nfkb_ikb mapkk MAPKK mapkkk->mapkk mapk p38 MAPK mapkk->mapk nfkb_nuc NF-κB mapk->nfkb_nuc nfkb NF-κB ikb IκB nfkb_ikb->nfkb_nuc IκB Degradation gene Pro-inflammatory Gene Expression nfkb_nuc->gene compound 2-amino-1-(1-methyl-1H- pyrazol-4-yl)ethan-1-ol compound->mapk Inhibition? lps LPS lps->receptor

Caption: Potential inhibition of the p38 MAPK/NF-κB pathway.

References

  • Díaz, J. L., Cuberes, R., Berrocal, J., Contijoch, M., Christmann, U., Fernández, A., Port, A., Holenz, J., Buschmann, H., Laggner, C., Serafini, M. T., Burgueño, J., Zamanillo, D., Merlos, M., Vela, J. M., & Almansa, C. (2012). Synthesis and biological evaluation of the 1-arylpyrazole class of σ(1) receptor antagonists: identification of 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862). Journal of Medicinal Chemistry, 55(19), 8293–8306. [Link]

  • Bansal, R. K., & Kumar, S. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 6(2), 75–84. [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Anazi, K. M., Al-Agamy, M. H., & El-Sayed, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011–2040. [Link]

  • More, M. S., Kale, S. B., & Karale, B. K. (2006). Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. Oriental Journal of Chemistry, 22(2). [Link]

  • de Oliveira, R. S., de Lima, D. P., de Matos, G. H., de Castro, R. P., de Oliveira, T. M., de Oliveira, A. P., & de Lima, M. do C. A. (2017). Anxiolytic-like effect of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol is mediated through the benzodiazepine and nicotinic pathways. Chemical Biology & Drug Design, 90(3), 432–442. [Link]

  • Demchenko, A. M., et al. (2020). Synthesis and Antimicrobial Activity of 2-amino-4-pyrazolyl-4Н-1,3-oxazines. Letters in Applied NanoBioScience, 10(1), 1838-1846. [Link]

  • Aouad, M. R., Bardaweel, S. K., Al-Sanea, M. M., & Al-Hazmi, G. A. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(19), 6296. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of Pyrazole Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • Sanna, M., et al. (2020). Pyrazole‐Enaminones as Promising Prototypes for the Development of Analgesic Drugs. ChemistrySelect, 5(46), 14595-14601. [Link]

  • Sayed, G. H., Negm, N. A., Azab, M. E., & Anwer, K. E. (2016). Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. Egyptian Journal of Chemistry, 59(4), 663-672. [Link]

  • Iadanza, M. D., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749. [Link]

  • Al-Hazmi, G. H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Journal of Fluorescence, 34, 5559–5573. [Link]

Sources

Application

Application Notes and Protocols for 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol in Cancer Research

Introduction: The Emerging Role of Pyrazole Scaffolds in Oncology The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry.[1][2][3...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Role of Pyrazole Scaffolds in Oncology

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow for versatile functionalization, leading to a broad spectrum of pharmacological activities.[1][2] In recent years, pyrazole derivatives have gained significant attention as promising candidates for anticancer drug development.[1][2][3][4] These compounds have been shown to exhibit potent cytotoxic and antiproliferative effects against a wide array of human cancer cell lines.[3][5][6] The anticancer efficacy of pyrazole derivatives is often attributed to their ability to interact with various validated cancer targets, including protein kinases (e.g., EGFR, CDK, BTK), tubulin, and DNA, thereby modulating critical cellular processes.[1][2][4]

While extensive research has been conducted on the broader family of pyrazole derivatives, this document focuses on the specific potential of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol (herein referred to as Compound X for brevity). Although direct literature on the anticancer applications of Compound X is nascent, its structural features—notably the methyl alcohol group at the 4-position of the pyrazole ring—are analogous to other pyrazole derivatives that have demonstrated significant cytotoxic activity.[7][8] For instance, a pyrimidine derivative bearing a methyl alcohol at the 4-position of the pyrazole ring has shown high cytotoxicity against both imatinib-sensitive and resistant chronic myeloid leukemia (CML) cell lines, highlighting the potential of this particular substitution pattern.[7][8]

These application notes provide a comprehensive guide for researchers and drug development professionals on the methodologies to investigate the anticancer potential of Compound X. The protocols outlined below are based on established techniques for evaluating novel chemical entities in a cancer research setting.

Hypothesized Mechanism of Action

Based on the activities of structurally related pyrazole compounds, Compound X could potentially exert its anticancer effects through several mechanisms. One plausible hypothesis is the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. The diagram below illustrates a generalized signaling pathway that is often targeted by small molecule inhibitors in cancer therapy, and which could be a potential target for Compound X.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., Myc, AP-1) ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation TF->Proliferation CompoundX Compound X (Hypothesized Inhibitor) CompoundX->RTK CompoundX->MEK

Caption: Hypothesized signaling pathway inhibition by Compound X.

Experimental Protocols

The following protocols are designed to provide a systematic evaluation of the anticancer properties of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol details the determination of the half-maximal inhibitory concentration (IC50) of Compound X in various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete growth medium (specific to each cell line)

  • Compound X

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[9]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of Compound X in DMSO.

    • Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity.[9]

    • After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the medium containing different concentrations of Compound X.

    • Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.[9]

  • MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[9]

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine if Compound X induces cell cycle arrest in cancer cells.

Materials:

  • Cancer cells treated with Compound X (at IC50 concentration)

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with Compound X at its predetermined IC50 concentration for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting:

    • Harvest the cells by trypsinization.

    • Wash the cells with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours for fixation.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle will be determined.

Protocol 3: Apoptosis Assay by Annexin V-FITC/PI Staining

This assay determines if the cytotoxic effect of Compound X is mediated through the induction of apoptosis.

Materials:

  • Cancer cells treated with Compound X

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cancer cells with Compound X at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining:

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. The results will differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Data Presentation and Interpretation

The quantitative data obtained from the aforementioned protocols should be summarized for clear interpretation and comparison.

Table 1: Hypothetical Cytotoxicity Data for Compound X

Cancer Cell LineIC50 (µM)
MCF-7 (Breast)8.5
A549 (Lung)12.3
HCT116 (Colon)6.8

Table 2: Hypothetical Cell Cycle Distribution after Treatment with Compound X (IC50)

Cell Cycle PhaseControl (%)Compound X (%)
G0/G15530
S2520
G2/M2050

Table 3: Hypothetical Apoptosis Analysis after Treatment with Compound X (IC50)

Cell PopulationControl (%)Compound X (%)
Viable9550
Early Apoptotic225
Late Apoptotic/Necrotic325

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the preliminary in vitro evaluation of Compound X.

G start Start: Compound X (2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol) step1 Protocol 1: In Vitro Cytotoxicity (MTT Assay) on various cancer cell lines start->step1 step2 Determine IC50 Values step1->step2 step3 Protocol 2: Cell Cycle Analysis (Flow Cytometry) step2->step3 step4 Protocol 3: Apoptosis Assay (Annexin V/PI Staining) step2->step4 step5 Data Analysis and Interpretation step3->step5 step4->step5 end Conclusion on Anticancer Potential step5->end

Caption: Workflow for assessing the in vitro anticancer activity of Compound X.

Conclusion and Future Directions

The protocols and guidelines presented here provide a robust framework for the initial investigation of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol as a potential anticancer agent. Positive results from these in vitro studies, such as low micromolar IC50 values and induction of cell cycle arrest and apoptosis, would warrant further investigation. Subsequent research could focus on elucidating the precise molecular targets and mechanisms of action through techniques like Western blotting for key signaling proteins, kinase inhibition assays, and in vivo studies using xenograft models. The versatility of the pyrazole scaffold suggests that with further derivatization and structure-activity relationship studies, Compound X could serve as a valuable lead for the development of novel and effective cancer therapeutics.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences, 24(16), 12724. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). OUCI. [Link]

  • Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications. [Link]

  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. (2022). RSC Medicinal Chemistry, 13(8), 964-977. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2022). ACS Omega, 7(13), 11043–11054. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2022). ACS Omega, 7(13), 11043–11054. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2023). RSC Advances, 13(12), 7987-8006. [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia, 3(1), 209-232. [Link]

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. (2023). Scientific Reports, 13(1), 114. [Link]

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. (2023). ResearchGate. [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2018). Molecules, 23(11), 2779. [Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2019). Pharmaceutical Sciences, 25(4), 348–356. [Link]

  • 2-amino-1-(1-methyl-1h-pyrazol-4-yl)ethan-1-ol. (n.d.). PubChemLite. [Link]

  • Inherent efficacies of pyrazole-based derivatives for cancer therapy: the interface between experiment and in silico. (2023). Future Medicinal Chemistry, 15(20), 1735-1753. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]

Sources

Method

Application Notes and Protocols for the Experimental Use of Pyrazole Derivatives in Neurodegenerative Disease Research

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of pyrazole derivatives as potential therapeutic agents for neurodegenerative...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of pyrazole derivatives as potential therapeutic agents for neurodegenerative diseases. This document outlines the scientific rationale, key molecular targets, and detailed protocols for the synthesis, in vitro screening, and in vivo evaluation of these promising compounds.

Introduction: The Therapeutic Potential of Pyrazole Derivatives in Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's disease (AD) and Parkinson's disease (PD), are characterized by the progressive loss of neuronal structure and function.[1] The pathology of these diseases is complex, involving abnormal protein aggregation, neuroinflammation, oxidative stress, and neuronal cell death.[2][3] The versatile chemical structure of the pyrazole scaffold allows for interaction with a variety of key enzymes and receptors implicated in these pathological processes, making pyrazole derivatives a significant area of interest in neurodegenerative drug discovery.[3][4]

Recent research has highlighted the potential of pyrazole-based compounds to act as multi-target therapies for neurodegenerative disorders.[3][4] These derivatives have demonstrated a range of beneficial effects in preclinical studies, including:

  • Inhibition of key enzymes: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are linked to cognitive decline in AD.[3]

  • Modulation of protein aggregation: Inhibition of amyloid-beta (Aβ) plaque formation, a hallmark of AD.[3][5]

  • Anti-inflammatory effects: Suppression of pro-inflammatory cytokines and pathways.[2][3]

  • Antioxidant properties: Protection of neurons from oxidative stress.[2][3]

  • Inhibition of kinases: Targeting enzymes like Cyclin-Dependent Kinase 5 (CDK5) and Glycogen Synthase Kinase-3 beta (GSK-3β) involved in neuronal death and tau hyperphosphorylation.[6][7][8]

This guide will provide detailed methodologies to explore and validate the therapeutic potential of novel pyrazole derivatives in the context of neurodegenerative diseases.

Synthesis of Pyrazole Derivatives

The synthesis of substituted pyrazoles is a critical first step in the drug discovery process. The choice of synthetic route can influence the diversity and complexity of the resulting compound library.

General Synthetic Strategies

Two primary strategies for synthesizing the pyrazole scaffold are widely employed:

  • Cyclocondensation: This involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents.[1]

  • Cycloaddition: This method utilizes the [3+2] cycloaddition of 1,3-dipoles to dipolarophiles.[1]

Modern advancements have introduced more efficient and versatile methods, including one-pot multicomponent processes, transition-metal-catalyzed reactions, and photoredox reactions.[1]

Protocol: One-Pot Synthesis of N-Substituted Pyrazoles

This protocol describes a copper-catalyzed three-component process for the synthesis of N-substituted pyrazoles, adapted from Raghunadh and co-workers.[1] This method offers high yields and excellent regioselectivity.

Materials:

  • β-dimethylamino vinyl ketones

  • Aryl halides

  • Hydrazine hydrate

  • Copper catalyst (e.g., CuI)

  • Solvent (e.g., DMF or DMSO)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • To a solution of β-dimethylamino vinyl ketone (1.0 eq) and aryl halide (1.1 eq) in the chosen solvent, add the copper catalyst (0.1 eq).

  • Add hydrazine hydrate (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture at an appropriate temperature (e.g., 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted pyrazole.

Causality: The copper catalyst facilitates the coupling of the aryl halide and the in-situ formed pyrazole, leading to the N-substituted product with high regioselectivity. The one-pot nature of this reaction improves efficiency by reducing the number of synthetic steps and purification procedures.

In Vitro Screening of Pyrazole Derivatives

In vitro assays are essential for the initial characterization of the biological activity of synthesized pyrazole derivatives. These assays provide crucial information on their neuroprotective, anti-inflammatory, and antioxidant properties, as well as their potential mechanisms of action.

Assessment of Anti-Neuroinflammatory Activity in Microglial Cells

Neuroinflammation, mediated by microglial cells, is a key component of neurodegenerative diseases.[9] This protocol details the evaluation of the anti-inflammatory effects of pyrazole derivatives in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.[2][10]

Materials:

  • BV2 murine microglial cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • Pyrazole derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay kit for cell viability

  • RNA extraction kit and reagents for quantitative reverse transcription-polymerase chain reaction (qRT-PCR)

  • ELISA kits for TNF-α, IL-1β, and IL-6

Protocol Workflow:

Caption: Workflow for assessing the anti-inflammatory effects of pyrazole derivatives.

Step-by-Step Procedure:

  • Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Viability (MTT Assay):

    • Seed BV2 cells in a 96-well plate.

    • Treat the cells with various concentrations of the pyrazole derivatives for 24 hours.

    • Perform the MTT assay according to the manufacturer's instructions to determine the non-toxic concentrations of the compounds.

  • Anti-inflammatory Assay:

    • Seed BV2 cells in appropriate culture plates (e.g., 6-well plates for RNA/protein extraction).

    • Pre-treat the cells with non-toxic concentrations of the pyrazole derivatives for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control (LPS alone).

  • qRT-PCR for Pro-inflammatory Cytokines:

    • After treatment, harvest the cells and extract total RNA using a suitable kit.

    • Synthesize cDNA and perform qRT-PCR using primers for TNF-α, IL-1β, and IL-6. Normalize the expression to a housekeeping gene (e.g., GAPDH).

  • ELISA for Pro-inflammatory Cytokines:

    • Collect the cell culture supernatants after treatment.

    • Quantify the protein levels of TNF-α, IL-1β, and IL-6 using specific ELISA kits according to the manufacturer's protocols.

Data Analysis: Compare the mRNA and protein levels of the cytokines in the pyrazole-treated groups to the LPS-only control group. A significant reduction indicates anti-inflammatory activity.

Evaluation of Neuroprotective Effects in a Neuroblastoma Cell Line

This protocol assesses the ability of pyrazole derivatives to protect neuronal cells from cytotoxicity induced by inflammatory mediators released from activated microglia.[9]

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Conditioned medium from LPS-stimulated THP-1 monocytic cells (a model for activated microglia)[9]

  • Pyrazole derivatives

  • MTT assay kit

Protocol Workflow:

Caption: Workflow for assessing the neuroprotective effects of pyrazole derivatives.

Step-by-Step Procedure:

  • Preparation of Conditioned Medium:

    • Culture THP-1 monocytic cells and stimulate them with LPS (0.5 µg/mL) and interferon-γ (IFN-γ, 150 U/mL) for 24 hours to induce the release of neurotoxic factors.[9]

    • Collect the cell-free supernatant (conditioned medium).

  • Neuroprotection Assay:

    • Seed SH-SY5Y cells in a 96-well plate.

    • Treat the SH-SY5Y cells with various concentrations of the pyrazole derivatives concurrently with the conditioned medium from the activated THP-1 cells.

    • Incubate for 72 hours.[9]

    • Assess cell viability using the MTT assay.

Data Analysis: An increase in the viability of SH-SY5Y cells treated with pyrazole derivatives in the presence of the toxic conditioned medium indicates a neuroprotective effect.

Kinase Inhibition Assays

Many pyrazole derivatives exert their neuroprotective effects by inhibiting key kinases involved in neurodegenerative pathways, such as CDK5 and GSK-3β.[6][8]

Protocol: In Vitro GSK-3β Inhibition Assay

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate (e.g., a synthetic peptide)

  • ATP

  • Pyrazole derivatives

  • Kinase assay buffer

  • A detection method for kinase activity (e.g., ADP-Glo™ Kinase Assay, Promega)

Step-by-Step Procedure:

  • Prepare a reaction mixture containing the GSK-3β enzyme, its substrate, and the kinase assay buffer.

  • Add serial dilutions of the pyrazole derivatives to the reaction mixture. Include a positive control (known GSK-3β inhibitor) and a negative control (vehicle).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method. The ADP-Glo™ assay, for example, quantifies the amount of ADP produced, which is proportional to the kinase activity.

Data Analysis: Plot the percentage of GSK-3β inhibition against the concentration of the pyrazole derivative to determine the IC50 value.

Signaling Pathway Visualization:

GSK3b_and_CDK5_Signaling cluster_upstream Upstream Signals cluster_kinases Key Kinases cluster_downstream Downstream Pathological Events cluster_intervention Therapeutic Intervention Insulin_Wnt Insulin / Wnt Signaling GSK3b GSK-3β Insulin_Wnt->GSK3b Inhibits Neurotoxic_Stress Neurotoxic Stress (e.g., Aβ) Neurotoxic_Stress->GSK3b Activates CDK5 CDK5 Neurotoxic_Stress->CDK5 Activates Tau Tau Hyperphosphorylation (NFTs) GSK3b->Tau Phosphorylates Apoptosis Neuronal Apoptosis GSK3b->Apoptosis Promotes Neuroinflammation Neuroinflammation GSK3b->Neuroinflammation Promotes CDK5->Tau Phosphorylates CDK5->Apoptosis Promotes Pyrazole Pyrazole Derivatives Pyrazole->GSK3b Inhibits Pyrazole->CDK5 Inhibits

Caption: Pyrazole derivatives can inhibit key kinases like GSK-3β and CDK5.

In Vivo Evaluation of Pyrazole Derivatives

Promising candidates from in vitro screening should be further evaluated in animal models of neurodegenerative diseases to assess their efficacy, pharmacokinetics, and safety.

Animal Models

A variety of animal models can be used to study the effects of pyrazole derivatives on neurodegeneration:

  • LPS-induced Neuroinflammation Model: Intraperitoneal or intracerebroventricular injection of LPS in mice or rats induces a robust neuroinflammatory response, useful for evaluating anti-inflammatory compounds.

  • Pentylenetetrazole (PTZ)-induced Seizure and Neuroinflammation Model: PTZ administration can be used to study neuroinflammation and neuronal damage.[11]

  • Transgenic Mouse Models of AD: Mice overexpressing human amyloid precursor protein (APP) and/or presenilin-1 (PS1) develop age-dependent Aβ plaques and cognitive deficits.

  • 6-hydroxydopamine (6-OHDA) Model of PD: Unilateral injection of 6-OHDA into the substantia nigra or striatum of rats or mice leads to the degeneration of dopaminergic neurons, mimicking PD pathology.[12]

Protocol: Evaluation of a Pyrazole Derivative in a Mouse Model of Scopolamine-Induced Cognitive Impairment

This protocol assesses the ability of a pyrazole derivative to reverse cognitive deficits induced by the muscarinic antagonist scopolamine, a common model for screening anti-amnesic drugs.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Pyrazole derivative

  • Scopolamine hydrobromide

  • Vehicle (e.g., saline or a suitable solvent for the pyrazole)

  • Behavioral testing apparatus (e.g., Y-maze, Morris water maze)

Step-by-Step Procedure:

  • Acclimatization and Habituation: Acclimate the mice to the housing facility for at least one week and habituate them to the behavioral testing room.

  • Drug Administration:

    • Administer the pyrazole derivative (or vehicle) orally or via intraperitoneal injection at a predetermined dose.

    • After a specific pre-treatment time (e.g., 30-60 minutes), administer scopolamine (e.g., 1 mg/kg, i.p.) to induce cognitive impairment.

  • Behavioral Testing (Y-maze):

    • Approximately 30 minutes after scopolamine injection, place each mouse in the center of the Y-maze and allow it to explore freely for 8 minutes.

    • Record the sequence of arm entries to calculate the percentage of spontaneous alternation, a measure of spatial working memory.

  • Behavioral Testing (Morris Water Maze):

    • This test assesses spatial learning and memory over several days.

    • Acquisition Phase: Train the mice to find a hidden platform in a circular pool of water for 4-5 consecutive days. Administer the pyrazole derivative and scopolamine daily before each training session.

    • Probe Trial: On the day after the last training session, remove the platform and allow the mice to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

  • Biochemical and Histological Analysis:

    • After the behavioral tests, euthanize the mice and collect brain tissue.

    • Homogenize brain regions (e.g., hippocampus, cortex) for biochemical analyses, such as measuring AChE activity or levels of inflammatory markers.

    • Perform histological staining (e.g., Nissl staining) to assess neuronal viability.[13]

Data Analysis: Compare the performance in behavioral tests and the results of biochemical/histological analyses between the different treatment groups (vehicle, scopolamine only, pyrazole + scopolamine). An improvement in cognitive performance and a reduction in neuropathological markers in the pyrazole-treated group indicate therapeutic efficacy.

Data Presentation and Interpretation

Quantitative data from the described experiments should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: In Vitro Activity of Exemplary Pyrazole Derivatives

Compound IDCytotoxicity (IC50, µM) in BV2 cellsIL-6 Inhibition (IC50, µM) in LPS-stimulated BV2 cellsGSK-3β Inhibition (IC50, nM)Neuroprotection (% increase in SH-SY5Y viability)
PYR-001 > 1009.56[2]50.245%
PYR-002 > 10015.23.1[8]62%
Control N/A> 50 (Dexamethasone)100 (CHIR-99021)N/A

Conclusion

The protocols and application notes presented here provide a robust framework for the preclinical evaluation of pyrazole derivatives as potential therapeutics for neurodegenerative diseases. By systematically assessing their synthesis, in vitro activity, and in vivo efficacy, researchers can identify and advance promising lead compounds for further development. The multi-target nature of many pyrazole derivatives offers a compelling strategy to address the complex pathology of these devastating disorders.

References

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  • Wang, Y., et al. (2021). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1845–1856. [Link]

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Application

Application Notes and Protocols for Determining the Biological Activity of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of assays to characterize the biological activity of the novel compound, 2-amino-1-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of assays to characterize the biological activity of the novel compound, 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol. Given the rich pharmacological potential of both pyrazole and amino alcohol moieties, a systematic and multi-tiered screening approach is proposed to elucidate the compound's mechanism of action and potential therapeutic applications.[1][2][3][4][5][6][7] This guide offers detailed protocols for both biochemical and cell-based assays, emphasizing scientific integrity, experimental causality, and robust data interpretation.

Introduction: Unveiling the Potential of a Hybrid Scaffold

The compound 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol integrates two key pharmacophores: a substituted pyrazole ring and an amino alcohol side chain. The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][2][3][5][6] Similarly, the amino alcohol motif is present in numerous biologically active molecules and is crucial for their interactions with biological targets.[4][7][]

The combination of these two moieties in 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol suggests a high probability of interaction with various biological targets, such as enzymes and receptors. Therefore, a systematic approach to assay development is crucial to identify its primary targets and understand its pharmacological profile. This application note outlines a strategic workflow for this purpose, beginning with broad-spectrum enzymatic and receptor-based screening, followed by more targeted cell-based assays.

Strategic Workflow for Assay Development

A tiered approach is recommended to efficiently screen 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol for biological activity. This strategy allows for a broad initial assessment of potential targets, followed by more focused investigations into promising leads.

Assay_Workflow cluster_0 Tier 1: Broad-Spectrum Screening cluster_1 Tier 2: Cell-Based Functional Assays cluster_2 Tier 3: Mechanistic & In-Depth Studies Initial Characterization Compound Characterization (Purity, Solubility) Enzyme Inhibition Profiling Broad Panel Enzyme Inhibition Assays (e.g., Kinases, Proteases, MAO) Initial Characterization->Enzyme Inhibition Profiling Receptor Binding Assays GPCR and Ion Channel Binding Assays Enzyme Inhibition Profiling->Receptor Binding Assays Downstream Signaling Analysis Second Messenger & Reporter Gene Assays Receptor Binding Assays->Downstream Signaling Analysis Cell Viability & Proliferation Cytotoxicity & Proliferation Assays Downstream Signaling Analysis->Cell Viability & Proliferation Target Deconvolution Identification of Specific Molecular Target Cell Viability & Proliferation->Target Deconvolution Structure-Activity Relationship (SAR) Studies Synthesis and testing of analogues Target Deconvolution->Structure-Activity Relationship (SAR) Studies

Caption: A tiered workflow for the systematic evaluation of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol's biological activity.

Tier 1: Broad-Spectrum Screening Protocols

The initial phase of assay development focuses on screening the compound against a diverse panel of common drug targets to identify potential areas of biological activity.

Enzyme Inhibition Profiling

Many pyrazole derivatives are known to be enzyme inhibitors.[1] Therefore, a broad-spectrum enzyme inhibition screen is a logical first step.

Protocol: General Enzyme Inhibition Assay (Colorimetric)

This protocol provides a general framework that can be adapted for various enzymes that produce a colorimetric output.

  • Enzyme and Substrate Preparation:

    • Reconstitute the enzyme of interest in the recommended assay buffer to a 2X working concentration.

    • Prepare a 2X solution of the appropriate substrate in the assay buffer.

  • Compound Preparation:

    • Prepare a stock solution of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound to create a concentration range for IC50 determination.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of the 2X enzyme solution to each well.

    • Add 25 µL of the serially diluted compound or vehicle control to the appropriate wells.

    • Incubate for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 25 µL of the 2X substrate solution to each well.

    • Monitor the change in absorbance over time using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) for each concentration of the inhibitor.

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Table 1: Example Enzyme Inhibition Screening Panel

Enzyme ClassSpecific ExamplesRationale
Kinases p38 MAP Kinase, Tyrosine KinasesPyrazole derivatives are known to inhibit kinases involved in inflammatory and cancer signaling.[9]
Proteases Caspases, Matrix Metalloproteinases (MMPs)Potential for anticancer or anti-inflammatory activity.
Oxidoreductases Monoamine Oxidase (MAO-A, MAO-B), Cyclooxygenase (COX-1, COX-2)Pyrazole derivatives have shown activity against these targets, relevant for neurological and inflammatory disorders.[1]
Receptor Binding Assays

Given the structural similarity of the test compound to known neuroactive agents, screening against a panel of receptors, particularly G-protein coupled receptors (GPCRs) and ion channels, is warranted.[10]

Protocol: Competitive Radioligand Binding Assay

This protocol describes a classic method to assess the affinity of a compound for a specific receptor.

  • Membrane Preparation:

    • Prepare cell membranes expressing the receptor of interest.

  • Assay Setup (96-well filter plate):

    • To each well, add:

      • Assay buffer

      • A fixed concentration of a radiolabeled ligand specific for the receptor.

      • Serially diluted 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol or a known unlabeled ligand (for positive control).

      • Cell membrane preparation.

  • Incubation:

    • Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

  • Harvesting and Detection:

    • Rapidly filter the contents of each well through the filter plate and wash with ice-cold buffer to separate bound from free radioligand.

    • Allow the filters to dry, and then add scintillation cocktail.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the Ki (inhibitory constant).

Tier 2: Cell-Based Functional Assays

If promising activity is observed in the initial biochemical screens, the next step is to evaluate the compound's effect in a more physiologically relevant cellular context.[11][12]

Protocol: cAMP Second Messenger Assay for GPCR Activation/Inhibition

This assay is suitable for determining if the compound acts as an agonist or antagonist at a GPCR that signals through cyclic AMP (cAMP).

  • Cell Culture:

    • Culture a cell line stably expressing the GPCR of interest.

  • Assay Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • For antagonist testing: Pre-incubate the cells with serially diluted 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol. Then, stimulate the cells with a known agonist at its EC50 concentration.

    • For agonist testing: Directly stimulate the cells with serially diluted 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol.

    • Incubate for a specified time to allow for cAMP production.

  • Detection:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).

  • Data Analysis:

    • Plot the cAMP levels against the logarithm of the compound concentration to determine EC50 (for agonists) or IC50 (for antagonists).

GPCR_Signaling cluster_0 GPCR Signaling Cascade Ligand Agonist / Antagonist (Test Compound) GPCR G-Protein Coupled Receptor Ligand->GPCR G-Protein G-Protein Activation GPCR->G-Protein Adenylate Cyclase Adenylate Cyclase (Activation/Inhibition) G-Protein->Adenylate Cyclase cAMP cAMP Production Adenylate Cyclase->cAMP PKA Protein Kinase A Activation cAMP->PKA Cellular Response Downstream Cellular Effects PKA->Cellular Response

Caption: A simplified diagram of a GPCR signaling pathway that can be modulated by the test compound.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 2: Example Data Summary for 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol

Assay TypeTargetResult (IC50 / EC50 / Ki)Potency
Enzyme Inhibition MAO-B1.2 µMModerate
COX-2> 50 µMInactive
Receptor Binding A2A Adenosine Receptor500 nMHigh
Cell-Based Functional A2A Receptor (cAMP)800 nM (Antagonist)High

Conclusion and Future Directions

This application note provides a foundational framework for the systematic evaluation of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol. The proposed tiered approach, starting with broad-spectrum screening and progressing to more specific cell-based assays, offers an efficient strategy to identify and characterize the biological activity of this novel compound. Positive "hits" from these assays will guide further mechanistic studies, such as target deconvolution and structure-activity relationship (SAR) investigations, ultimately paving the way for its potential development as a therapeutic agent.

References

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Method

Application Notes and Protocols for the Investigation of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol as a Research Chemical

Disclaimer: This document is intended for research purposes only. 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol is a research chemical and is not intended for human or veterinary use.

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document is intended for research purposes only. 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol is a research chemical and is not intended for human or veterinary use. All experiments should be conducted in a controlled laboratory setting by qualified professionals, adhering to all applicable safety guidelines and regulations.

Introduction: Unveiling a Novel Chemical Entity

The pyrazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] The incorporation of an amino alcohol side chain, a common pharmacophore in centrally active compounds, suggests that 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol may possess interesting pharmacological properties, potentially interacting with biological amine transporters or receptors.

This guide provides a comprehensive framework for the initial investigation of this novel compound, from its synthesis and characterization to detailed protocols for in vitro screening and potential avenues for in vivo evaluation. As there is no existing literature for this specific molecule[5], the following protocols are based on established methodologies for the characterization of new psychoactive substances (NPS) and monoamine transporter ligands.[6][7][8][9][10]

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a research chemical is paramount for its proper handling, storage, and use in experimental settings.

PropertyPredicted/Known ValueSource
Molecular FormulaC6H11N3OPubChem[5]
Molecular Weight141.17 g/mol Biosynth[11]
XlogP (predicted)-1.6PubChem[5]
Monoisotopic Mass141.09021 DaPubChem[5]
CAS Number1152927-77-9ChemicalBook[12]

Storage and Stability: Store in a cool, dry, and well-ventilated area, away from incompatible substances. For long-term storage, it is recommended to keep the compound at -20°C. Stability in various solvents should be determined empirically.

Solubility: The predicted low XlogP suggests good solubility in aqueous solutions.[5] Preliminary solubility testing in common laboratory solvents (e.g., water, ethanol, DMSO) is recommended.

Synthesis and Characterization: Establishing a Foundation

The synthesis of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol would likely proceed from a suitable pyrazole precursor. A plausible synthetic route is outlined below.

Protocol 1: Synthesis of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol

Objective: To synthesize the target compound with high purity.

Materials:

  • 1-methyl-1H-pyrazole-4-carbaldehyde

  • Trimethylsulfonium iodide

  • Sodium hydride

  • Ammonia

  • Anhydrous solvents (THF, Methanol)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Epoxidation: React 1-methyl-1H-pyrazole-4-carbaldehyde with the ylide generated from trimethylsulfonium iodide and sodium hydride in anhydrous THF to form the corresponding epoxide.

  • Ring Opening: The resulting epoxide is then subjected to nucleophilic ring-opening with ammonia in methanol under pressure to yield the desired 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol.

  • Purification: The crude product should be purified by column chromatography on silica gel.

Protocol 2: Analytical Characterization

Objective: To confirm the identity and purity of the synthesized compound.

A comprehensive analytical approach is crucial for the characterization of any new chemical entity.[6]

Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be acquired to confirm the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to determine the exact mass and confirm the elemental composition.[13] Techniques like LC-Q/TOF can provide detailed structural information.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis with a suitable column and mobile phase should be used to determine the purity of the compound.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can be used to identify the functional groups present in the molecule.

In Vitro Pharmacological Profiling: Exploring Biological Targets

The structural similarity of the title compound to known monoamine reuptake inhibitors suggests that the monoamine transporters (MATs) for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) are primary targets of interest.[7][8][10][14]

Protocol 3: Monoamine Transporter Binding Assay

Objective: To determine the binding affinity of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol for DAT, NET, and SERT.

Principle: This assay measures the ability of the test compound to displace a radiolabeled ligand from the monoamine transporters expressed in cell lines.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT

  • Radioligands (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, [3H]citalopram for SERT)

  • Test compound solutions at various concentrations

  • Scintillation fluid and a scintillation counter

Procedure:

  • Cell Preparation: Harvest and resuspend the transfected cells in a suitable assay buffer.

  • Incubation: Incubate the cell suspension with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

Protocol 4: Monoamine Transporter Uptake Inhibition Assay

Objective: To determine the functional potency of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol in inhibiting the uptake of monoamine neurotransmitters.

Principle: This assay measures the ability of the test compound to inhibit the uptake of radiolabeled monoamines into cells expressing the respective transporters.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT

  • Radiolabeled monoamines ([3H]dopamine, [3H]norepinephrine, [3H]serotonin)

  • Test compound solutions at various concentrations

Procedure:

  • Cell Plating: Plate the transfected cells in 24- or 48-well plates and allow them to adhere.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound.

  • Uptake Initiation: Add the radiolabeled monoamine to initiate the uptake reaction.

  • Uptake Termination: After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC50 value for uptake inhibition.

Protocol 5: Monoamine Oxidase (MAO) Inhibition Assay

Objective: To assess whether 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol inhibits the activity of MAO-A or MAO-B.

Principle: This fluorometric assay measures the production of hydrogen peroxide, a byproduct of MAO activity.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., p-tyramine)

  • A suitable fluorescent probe for H2O2 detection

  • Test compound solutions at various concentrations

  • A fluorescence plate reader

Procedure:

  • Reaction Setup: In a 96-well plate, combine the MAO enzyme, fluorescent probe, and varying concentrations of the test compound.

  • Reaction Initiation: Add the MAO substrate to start the reaction.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the IC50 value for MAO inhibition.

Experimental Workflows and Signaling Pathways

Workflow for In Vitro Characterization

Caption: Workflow for the in vitro characterization of the research chemical.

Potential Mechanism of Action: Monoamine Transporter Inhibition

Monoamine_Transporter_Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle {Dopamine|Norepinephrine|Serotonin} Neurotransmitter Monoamine Vesicle->Neurotransmitter Release MAT Monoamine Transporter (DAT, NET, or SERT) Neurotransmitter->MAT:f0 Reuptake Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binding Research_Chemical 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol Research_Chemical->MAT:f1 Inhibition

Caption: Putative mechanism of action via monoamine transporter inhibition.

Future Directions: In Vivo Studies

Should in vitro studies reveal significant activity at monoamine transporters, subsequent in vivo experiments in animal models could be warranted to investigate the compound's effects on behavior and neurochemistry. Such studies should be conducted in strict accordance with ethical guidelines for animal research.

Conclusion

2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol represents a novel chemical entity with the potential for interesting pharmacological activity. The protocols and workflows outlined in this guide provide a robust starting point for its systematic investigation. A thorough characterization of its synthesis, purity, and in vitro pharmacological profile is a prerequisite for any further studies. The data generated from these initial experiments will be crucial in determining the potential utility of this compound as a research tool.

References

  • Kubiak-Tomaszewska, G., et al. (2020). Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances in the Service of Law Enforcement Agencies. PubMed Central. Available at: [Link]

  • Ilic, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. Available at: [Link]

  • Reith, M. E. A., et al. (2014). Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter. ACS Publications. Available at: [Link]

  • PubChemLite. 2-amino-1-(1-methyl-1h-pyrazol-4-yl)ethan-1-ol. Available at: [Link]

  • National Institute of Justice. (2022). Challenges in Identifying Novel Psychoactive Substances and a Stronger Path Forward. Available at: [Link]

  • Researcher.Life. (2023). Methods for Novel Psychoactive Substance Analysis. R Discovery. Available at: [Link]

  • Today's Clinical Lab. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. Available at: [Link]

  • ResearchGate. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Available at: [Link]

  • MDPI. (2024). AI Methods for New Psychoactive Substance (NPS) Design and Analysis. Available at: [Link]

  • PubChem. 2-[4-(Aminomethyl)-3-methyl-1H-pyrazol-1-YL]ethan-1-OL. Available at: [Link]

  • PubMed Central. (2018). Discovery and Development of Monoamine Transporter Ligands. Available at: [Link]

  • Creative Biolabs. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Available at: [Link]

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Available at: [Link]

  • MDPI. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Available at: [Link]

  • MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available at: [Link]

  • Preprints.org. (2024). Synthesis and Antimicrobial Activity of 2-amino-4- pyrazolyl-4Н-1,3-oxazines. Available at: [Link]

  • PubChem. 2-(4-{[(furan-2-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol. Available at: [Link]

  • MDPI. (2023). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. Available at: [Link]

  • AMERICAN ELEMENTS. 2-(4-amino-1H-pyrazol-1-yl)-1-(morpholin-4-yl)ethan-1-one. Available at: [Link]

  • Research Square. (2025). Preparation and bioactivity of pyrazole derivatives as potential cross-linking agent. Available at: [Link]

  • ResearchGate. (2025). Solvent-controlled chemo-selective synthesis of 2-amino-3-(3-(5-hydroxy-1H-pyrazol-4-yl)-2-oxoindolin-3-yl)naphthalene-1,4-diones and 1H-spiro[benzo[9][15]chromeno[2,3-c]pyrazole-4,3'-indoline]-2',5,10-triones. Available at: [Link]

Sources

Application

Application Note: Guidelines for the Preparation of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol Solutions for Preclinical Research

Abstract This document provides a comprehensive guide for the preparation, validation, and storage of solutions of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol, a heterocyclic compound featuring both a pyrazole nucleus...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the preparation, validation, and storage of solutions of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol, a heterocyclic compound featuring both a pyrazole nucleus and an amino alcohol side chain. Given the prevalence of these motifs in pharmacologically active molecules, establishing robust and reproducible solution preparation protocols is paramount for accurate in vitro and in vivo experimental outcomes. This guide details methodologies for creating both aqueous and organic stock solutions, emphasizing the chemical rationale behind each step to ensure solution integrity, stability, and safety. Protocols for quality control and troubleshooting are included to empower researchers in generating reliable and consistent data.

Compound Profile and Physicochemical Characteristics

2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol is a molecule whose properties are dictated by its distinct functional groups: the aromatic pyrazole ring and the basic amino alcohol side chain. The pyrazole ring, a common scaffold in drug discovery, contributes to the molecule's aromaticity and potential for specific receptor interactions[1]. The amino alcohol group significantly influences solubility and provides a handle for salt formation[2].

Table 1: Compound Identifiers and Properties

Property Value Source
IUPAC Name 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol PubChem[3]
Molecular Formula C₆H₁₁N₃O PubChem[3]
Molecular Weight 141.17 g/mol PubChem[3]
CAS Number 1183772-33-9 BLD Pharm[4]
Predicted XlogP -1.6 PubChemLite[3]

| Appearance | Assumed to be a solid at room temperature | Inferred |

Implications for Solubility
  • Aqueous Solubility: The presence of the hydrophilic amino (-NH₂) and hydroxyl (-OH) groups suggests that the compound will have some degree of aqueous solubility. Most low molecular weight amino alcohols are highly water-soluble[2]. However, the pyrazole ring is less polar. The primary amino group is basic and can be protonated in acidic conditions to form an ammonium salt (R-NH₃⁺), which dramatically increases aqueous solubility. This principle is the cornerstone of the aqueous preparation protocol.

  • Organic Solvent Solubility: The parent pyrazole molecule is soluble in organic solvents like ethanol, methanol, and acetone[5]. It is therefore anticipated that 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol will be soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol, which are common vehicles for in vitro experiments.

Stability Considerations

The pyrazole ring is generally a stable aromatic system, resistant to many oxidizing and reducing agents[6]. However, the overall stability of a solution can be influenced by pH and storage conditions. Some pyrazole derivatives have shown pH-dependent degradation in buffer solutions[7]. It is crucial to assess the short-term stability of prepared solutions, especially if they are to be used over an extended period in an experimental setting.

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound is not widely available, its structure as an amino alcohol and pyrazole derivative necessitates cautious handling. Analogous compounds, such as 2-aminoethanol, are known to be corrosive and can cause severe skin burns and eye damage[8].

  • Engineering Controls: Always handle the solid compound and concentrated solutions within a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles with side shields at all times. If there is a splash risk, a full face shield is recommended.

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes[8].

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[9].

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention[10].

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention[9].

  • Disposal: Dispose of waste according to local, regional, and national regulations. Do not allow the product to enter drains.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A Assess Hazards (Review SDS of Analogs) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in Chemical Fume Hood B->C D Weigh Solid Compound C->D E Prepare Solution D->E F Clean Work Area E->F G Dispose of Waste Properly F->G H Remove PPE & Wash Hands G->H

Diagram 1: Mandatory safety workflow for handling the compound.

Protocol 1: Preparation of an Aqueous Stock Solution (e.g., 10 mM)

This protocol leverages the basicity of the amino group to achieve solubilization in aqueous media via salt formation. This is the recommended method for preparing solutions for in vivo administration or assays sensitive to organic solvents.

Materials
  • 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol (solid)

  • Analytical balance

  • Sterile, pyrogen-free water or 0.9% saline

  • 0.1 N Hydrochloric Acid (HCl)

  • Calibrated pH meter

  • Volumetric flasks and pipettes

  • Vortex mixer and/or magnetic stirrer

  • 0.22 µm sterile syringe filter

  • Sterile storage vials (amber recommended)

Step-by-Step Methodology
  • Calculate Required Mass: For a 10 mM solution in 10 mL:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass = 0.010 mol/L × 0.010 L × 141.17 g/mol × 1000 = 1.41 mg

  • Weighing: Accurately weigh the calculated amount of the compound in a suitable container (e.g., a microcentrifuge tube or glass vial).

  • Initial Suspension: Add approximately 80% of the final desired volume of the vehicle (e.g., 8 mL of sterile water for a 10 mL final volume). Vortex or stir. The compound will likely form a suspension.

  • Acidification for Dissolution: Add 0.1 N HCl dropwise while continuously vortexing or stirring. The goal is to protonate the basic amino group, forming a soluble salt. Monitor the solution for clarity. Causality: The addition of H⁺ ions protonates the primary amine (-NH₂) to an ammonium salt (-NH₃⁺), whose ionic nature drastically increases its affinity for the polar water solvent.

  • Sonication/Warming (Optional): If dissolution is slow, use a bath sonicator for 5-10 minutes or gently warm the solution to 30-40°C. Avoid excessive heat, which could potentially degrade the compound.

  • pH Adjustment: Once the solid is fully dissolved, check the pH. If required for the experimental model, carefully adjust the pH upwards using a dilute base (e.g., 0.1 N NaOH). Be cautious, as increasing the pH will deprotonate the amine and may cause precipitation if the solution's final concentration exceeds the free base's solubility limit. A final pH between 4 and 6.5 is often a safe range.

  • Final Volume: Quantitatively transfer the solution to a volumetric flask and add the vehicle to reach the final target volume (e.g., 10 mL). Mix thoroughly.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into the final sterile storage vials.

  • Labeling and Storage: Clearly label vials with the compound name, concentration, date, and solvent. Store as recommended in Section 6.

Protocol 2: Preparation of an Organic Stock Solution (e.g., 50 mM in DMSO)

This protocol is suitable for creating highly concentrated stock solutions for in vitro assays (e.g., cell culture experiments) where the final concentration of the solvent is diluted to non-toxic levels.

Materials
  • 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol (solid)

  • Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)

  • Volumetric flasks and precision pipettes

  • Vortex mixer

  • Sterile storage vials (amber recommended)

Step-by-Step Methodology
  • Calculate Required Mass: For a 50 mM solution in 2 mL:

    • Mass = 0.050 mol/L × 0.002 L × 141.17 g/mol × 1000 = 14.12 mg

  • Weighing: Weigh the compound directly into a tared storage vial (e.g., a 2 mL amber glass vial).

  • Solubilization: Add the required volume of DMSO (2 mL). Cap the vial securely.

  • Mixing: Vortex the solution at room temperature until the solid is completely dissolved. Gentle warming (to 30-40°C) or brief sonication can be used to expedite the process if necessary. Rationale: DMSO is a powerful polar aprotic solvent capable of disrupting the crystal lattice of many organic compounds, making it an excellent choice for achieving high-concentration stocks.

  • Labeling and Storage: Label the vial clearly and store as described in Section 6. No filtration is typically required if high-quality reagents are used and the procedure is performed aseptically.

G A Calculate & Weigh Compound B Add ~80% of Aqueous Vehicle (e.g., Saline) A->B C Vortex / Stir to Suspend B->C D Is Solution Clear? C->D E Add 0.1 N HCl Dropwise while Mixing D->E No I Add Vehicle to Final Volume D->I Yes F Optional: Gentle Sonication E->F G Check for Complete Dissolution F->G G->E No H Adjust pH if Necessary G->H Yes H->I J Sterile Filter (0.22 µm) I->J K Aliquot into Amber Vials & Store J->K

Diagram 2: Workflow for preparing an aqueous stock solution.

Solution Validation and Quality Control

To ensure the trustworthiness of experimental data, validating the prepared stock solution is a critical, self-validating step.

Table 2: Quality Control Checks for Prepared Solutions

Parameter Method Acceptance Criteria Rationale
Visual Inspection Hold vial against a light and dark background. Solution is clear, colorless, and free of particulates. Ensures complete dissolution and absence of contamination or precipitation.
Final pH Calibrated pH meter (for aqueous solutions). Within the target range for the experiment (e.g., pH 6.0-7.4). Confirms solution is suitable for the biological system and will not cause artifacts due to extreme pH.
Concentration Verification UV-Vis Spectrophotometry or HPLC. Measured concentration is within ±10% of the target. Confirms accurate preparation and calculation. HPLC is the gold standard for concentration and purity assessment.

| Short-Term Stability | Re-analyze by visual inspection or HPLC after 24h at RT and 4°C. | No precipitation or significant (<5%) degradation peak observed. | Verifies that the compound is stable in the chosen vehicle under typical experimental conditions. |

Storage and Handling of Prepared Solutions

  • Storage Temperature: For long-term storage, solutions should be kept at -20°C or -80°C.

  • Aliquoting: Store solutions in single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.

  • Light Sensitivity: Pyrazole-containing compounds can be light-sensitive[11]. It is best practice to store solutions in amber vials or vials wrapped in aluminum foil to protect them from light.

  • DMSO Solutions: DMSO freezes at 18.5°C. When thawing, ensure the entire solution is liquid and vortex gently to re-homogenize before use.

Troubleshooting

Table 3: Common Issues and Solutions

Problem Possible Cause Suggested Solution
Compound fails to dissolve in aqueous vehicle. Insufficient protonation of the amino group. Continue adding 0.1 N HCl dropwise. Ensure the pH is acidic. Apply gentle sonication.
Precipitate forms after pH adjustment. The concentration exceeds the solubility of the free base at that pH. Prepare a more dilute stock solution. Alternatively, maintain a lower final pH where the compound remains in its soluble salt form.
Solution appears cloudy after thawing. Compound has precipitated out of solution. Warm the solution to 37°C and vortex thoroughly to redissolve. If it persists, the storage concentration may be too high.

| Inconsistent experimental results. | Solution degradation or inaccurate concentration. | Prepare a fresh stock solution. Verify concentration using HPLC. Perform a stability check on the solution under experimental conditions. |

References

  • Nitsche, C., Holloway, G. A., Schirmeister, T., & Buck, M. (2013). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Shaik, S. P., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2022). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. Scientific Reports. Available at: [Link]

  • El Aazzouzi, M., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Organics. Available at: [Link]

  • Nippon Nyukazai Co., Ltd. (2018). Safety Data Sheet: AMINO ALCOHOL EA. Available at: [Link]

  • Solubility of Things. (n.d.). Pyrazole. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic pathway for solvent-free preparations of pyrazole derivatives. Available at: [Link]

  • PubChem. (n.d.). 2-(4-{[(furan-2-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol. Available at: [Link]

  • PubChem. (n.d.). 2-amino-2-(1-ethyl-1H-pyrazol-5-yl)ethan-1-ol. Available at: [Link]

  • Chen, Y., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Aminoethanol. Available at: [Link]

  • PubChem. (n.d.). 2-[4-(Aminomethyl)-3-methyl-1H-pyrazol-1-YL]ethan-1-OL. Available at: [Link]

  • ResearchGate. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Available at: [Link]

  • Angene Chemical. (2023). Safety Data Sheet. Available at: [Link]

  • PubChemLite. (n.d.). 2-amino-1-(1-methyl-1h-pyrazol-4-yl)ethan-1-ol. Available at: [Link]

  • DigitalCommons@EMU. (2015). Microwave-assisted synthesis of ß-amino alcohols. Available at: [Link]

  • Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Available at: [Link]

  • Diva-Portal.org. (n.d.). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-2-methyl-1-propanol. Available at: [Link]

  • MDPI. (2020). 2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. Available at: [Link]

  • American Elements. (n.d.). 2-(4-amino-1H-pyrazol-1-yl)-1-(morpholin-4-yl)ethan-1-one. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol

Welcome to the technical support guide for the synthesis of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol. This document is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we provide not just protocols, but also in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis and optimize your yields.

Introduction: The Synthetic Challenge

2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol is a valuable building block in pharmaceutical research, containing a key pharmacophore. While its structure appears straightforward, achieving high yields consistently requires careful control over reaction conditions and a deep understanding of the potential pitfalls. Common challenges include low yields in the formation of key intermediates, competing side reactions during reduction steps, and difficulties in purifying the final polar product.

This guide focuses on a robust and widely applicable synthetic route proceeding via an α-azido ketone intermediate. We will dissect each stage of this pathway, offering insights into the underlying chemistry and providing practical solutions to common problems.

Recommended Synthetic Pathway Overview

The most reliable and scalable synthesis initiates from the commercially available 1-methyl-1H-pyrazole. The pathway involves three key transformations:

  • Formylation: Introduction of a formyl group at the C4 position of the pyrazole ring using the Vilsmeier-Haack reaction.

  • Chain Extension & Azidation: Conversion of the resulting aldehyde to a two-carbon side chain with an azide group alpha to a newly formed ketone.

  • Concurrent Reduction: Reduction of both the α-azido group and the ketone to furnish the target amino alcohol.

G cluster_0 PART 1: Intermediate Synthesis cluster_1 PART 2: Final Product Synthesis A 1-Methyl-1H-pyrazole B 1-Methyl-1H-pyrazole-4-carbaldehyde A->B  Vilsmeier-Haack  (POCl3, DMF) C 1-(1-Methyl-1H-pyrazol-4-yl)ethan-1-one B->C  Grignard Reaction  (MeMgBr) then  Oxidation (PCC/MnO2) D 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one C->D  α-Bromination  (Br2, HBr/AcOH) E 2-Azido-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one D->E  Azide Substitution  (NaN3, Acetone/H2O) F 2-Amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol E->F  Concurrent Reduction  (e.g., H2, Pd/C or LiAlH4)

Figure 1: Recommended synthetic workflow for 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions you might encounter during your synthesis, providing detailed explanations and actionable solutions.

Part 1: Synthesis of the α-Azido Ketone Intermediate
Question 1: My Vilsmeier-Haack formylation of 1-methylpyrazole is giving a very low yield. What's going wrong?

Answer: The Vilsmeier-Haack reaction is sensitive to stoichiometry, temperature, and moisture. Here are the most common causes of low yield and how to fix them:

  • Causality: The active formylating agent, the Vilsmeier reagent ([ClCH=N(Me)2]Cl), is formed from the reaction of phosphorus oxychloride (POCl3) and dimethylformamide (DMF). This reagent is highly electrophilic and susceptible to hydrolysis. The reaction's success hinges on its efficient formation and subsequent electrophilic attack on the electron-rich C4 position of the pyrazole ring.[1][2][3]

  • Troubleshooting Steps:

    • Reagent Quality & Stoichiometry: Ensure your DMF is anhydrous. Use freshly opened or distilled POCl3. The molar ratio of POCl3 to DMF is critical; a 1:1 ratio is often used to pre-form the reagent, but excess DMF is typically used as the solvent. A common ratio is ~1.5 equivalents of POCl3 relative to the pyrazole substrate.

    • Temperature Control: The Vilsmeier reagent is typically formed at 0°C. After adding the 1-methylpyrazole, the reaction is often heated. If the temperature is too low during the reaction phase, the rate will be impractically slow. If it's too high, you risk decomposition and side-product formation. A typical temperature range is 70-90°C.[3] Monitor the reaction by TLC until the starting material is consumed.

    • Aqueous Workup: The workup is crucial. The reaction mixture is quenched by pouring it onto ice, followed by neutralization (e.g., with NaOH or K2CO3) to hydrolyze the iminium intermediate and liberate the aldehyde. Ensure the pH is basic (~8-9) before extraction to maximize the recovery of the aldehyde.

Question 2: The Grignard reaction to form the secondary alcohol, 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol, is sluggish and gives significant amounts of recovered starting aldehyde.

Answer: This is a classic issue in Grignard chemistry, usually pointing to problems with reagent activity or reaction conditions.

  • Causality: Grignard reagents are potent nucleophiles and strong bases.[4][5] Their reactivity can be compromised by moisture or protic impurities, which will quench the reagent. Incomplete reaction can also occur if the aldehyde's carbonyl carbon is not sufficiently electrophilic or if steric hindrance is an issue (less likely here).

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: All glassware must be oven- or flame-dried. Use anhydrous diethyl ether or THF as the solvent.

    • Titrate Your Grignard Reagent: Commercial Grignard reagents often have a lower effective concentration than stated. Titrate the reagent before use (e.g., with sec-butanol and a colorimetric indicator like 1,10-phenanthroline) to know its true molarity. Use 1.1-1.2 equivalents of the active Grignard reagent.

    • Activation of Magnesium: If preparing the Grignard reagent in-situ, ensure the magnesium turnings are activated. Crushing them gently under an inert atmosphere or adding a small crystal of iodine can initiate the reaction.

    • Reverse Addition: Instead of adding the Grignard reagent to the aldehyde, try adding the aldehyde solution dropwise to the Grignard reagent. This maintains an excess of the nucleophile throughout the reaction, helping to drive it to completion.

Question 3: My α-bromination of 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one is messy, producing multiple spots on TLC. How can I improve selectivity?

Answer: α-Bromination of ketones can be tricky, with risks of di-bromination or ring bromination. Selectivity is key.

  • Causality: The reaction typically proceeds via an enol or enolate intermediate. Under acidic conditions (e.g., HBr in acetic acid), the enol form attacks Br2. The selectivity for mono-bromination is generally good because the electron-withdrawing bromine atom deactivates the product towards further enolization. However, harsh conditions can lead to side reactions.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use precisely one equivalent of bromine (Br2). Adding bromine dropwise as a solution in acetic acid allows for better control.

    • Use a Catalyst: A catalytic amount of HBr is often used to promote enolization.

    • Temperature Management: Perform the addition of bromine at a controlled temperature, typically 0-10°C, to minimize side reactions. After the addition is complete, allow the reaction to warm to room temperature.

    • Alternative Reagents: Consider using a less aggressive brominating agent like N-Bromosuccinimide (NBS) with a catalytic amount of acid, which can offer higher selectivity.

Question 4: The final azidation step to form 2-azido-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one is slow and the yield is poor.

Answer: This is an SN2 reaction. Its success depends on the nucleophilicity of the azide, the quality of the leaving group (bromide), and the solvent system.

  • Causality: Sodium azide (NaN3) displaces the bromide. The reaction rate is governed by factors that favor SN2 mechanisms.

  • Troubleshooting Steps:

    • Solvent Choice: A polar aprotic solvent is often ideal, but the solubility of sodium azide can be an issue. A common and effective solvent system is a mixture of acetone and water. The water helps dissolve the sodium azide, while the acetone dissolves the organic substrate.

    • Phase Transfer Catalyst: If you are using a biphasic system or if solubility is poor, adding a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly accelerate the reaction by carrying the azide anion into the organic phase.

    • Temperature: Gently heating the reaction (e.g., to 50-60°C) will increase the rate. Monitor carefully by TLC to avoid decomposition.

    • Equivalents: Use a slight excess of sodium azide (1.2-1.5 equivalents) to ensure the reaction goes to completion.

Part 2: The Final Reduction and Purification
Question 5: The reduction of the α-azido ketone is giving me a complex mixture of products instead of the desired amino alcohol.

Answer: This is the most critical step. You are reducing two different functional groups, and the choice of reducing agent is paramount to avoid side products.

  • Causality: The goal is the reduction of a ketone to a secondary alcohol and an azide to a primary amine. Some reducing agents may selectively reduce one group over the other, or lead to undesired intermediates. For example, partial reduction of the azide can lead to unstable intermediates.

  • Troubleshooting Decision Tree:

G cluster_agents cluster_solutions Start Low yield or complex mixture in final reduction step Q1 Which reducing agent are you using? Start->Q1 H2_PdC Catalytic Hydrogenation (H2, Pd/C) Q1->H2_PdC H2, Pd/C LiAlH4 Lithium Aluminum Hydride (LiAlH4) Q1->LiAlH4 LiAlH4 NaBH4 Sodium Borohydride (NaBH4) Q1->NaBH4 NaBH4 Sol_H2 Potential Issue: Catalyst poisoning or incomplete reaction. Solution: Check catalyst quality (use fresh 10% Pd/C). Ensure sufficient H2 pressure (50 psi or balloon). Add a few drops of acetic acid to prevent catalyst poisoning by the amine product and aid azide reduction. H2_PdC->Sol_H2 Sol_LiAlH4 Potential Issue: Over-reduction or complex formation. Solution: Perform at 0°C to control reactivity. Use a reverse quench (add reaction mixture to water/ice) to manage excess hydride. Ensure completely anhydrous conditions. LiAlH4->Sol_LiAlH4 Sol_NaBH4 Potential Issue: Incomplete reduction. Solution: NaBH4 will typically only reduce the ketone, not the azide. This results in the azido alcohol. If this is your intermediate, you need a subsequent step to reduce the azide (e.g., H2, Pd/C). For a one-pot reduction, NaBH4 is not suitable. NaBH4->Sol_NaBH4

Figure 2: Troubleshooting guide for the reduction of the α-azido ketone intermediate.

Table 1: Comparison of Common Reducing Agents
ReagentGroups ReducedTypical ConditionsProsCons
H₂, Pd/C Ketone & AzideMeOH or EtOH, 50 psi H₂, rtClean, high yield, workup is simple (filtration)Requires hydrogenation equipment, catalyst can be pyrophoric, potential for catalyst poisoning.
LiAlH₄ Ketone & AzideAnhydrous THF or Et₂O, 0°C to rtVery powerful and fastHighly reactive with water/alcohols, requires careful quenching, can sometimes lead to over-reduction.
NaBH₄ Ketone onlyMeOH or EtOH, 0°C to rtMild, safe, easy to handleDoes not reduce the azide; requires a two-step process.[6]
Question 6: I've successfully synthesized the product, but I'm losing most of it during silica gel column chromatography.

Answer: This is extremely common for polar amino alcohols. The basic amine and polar alcohol functionalities lead to strong binding with the acidic silica gel, causing streaking and poor recovery.

  • Causality: Silica gel is acidic (pKa ~4.5). Your basic amine product (pKa ~9-10) is protonated on the column and sticks irreversibly. The high polarity also requires very strong solvent systems, which can dissolve some of the silica.

  • Purification Solutions:

    • Avoid Silica Gel if Possible: The best method is often recrystallization . Try dissolving the crude product in a minimum amount of hot solvent (e.g., isopropanol, ethanol, or acetonitrile) and allowing it to cool slowly.

    • Salt Formation: Convert the crude amino alcohol to a salt, such as the hydrochloride (HCl) or tartrate salt. These salts are often highly crystalline and can be easily purified by recrystallization from a suitable solvent system (e.g., EtOH/ether). The free base can be regenerated later if needed by treatment with a base.

    • Modified Silica Gel Chromatography: If a column is unavoidable:

      • Deactivate the Silica: Pre-treat the silica gel by slurrying it in the eluent containing 1-2% of a volatile base like triethylamine (TEA) or ammonia (e.g., using a 7M solution in methanol).

      • Use a Gradient: Start with a less polar solvent (e.g., dichloromethane) and gradually increase the polarity by adding methanol containing 1% TEA. A typical gradient might be 0% to 15% MeOH in DCM.

    • Use Alumina: Basic or neutral alumina can be a better stationary phase than silica gel for basic compounds.

Appendix: Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-1H-pyrazole-4-carbaldehyde (Vilsmeier-Haack)
  • To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, thermometer, and nitrogen inlet, add anhydrous DMF (100 mL).

  • Cool the flask to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C. Stir for 30 minutes at 0°C.

  • Add 1-methyl-1H-pyrazole (1.0 eq) dropwise.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to 80°C for 4-6 hours, or until TLC analysis (e.g., 50% EtOAc/Hexanes) shows complete consumption of the starting material.

  • Cool the reaction to room temperature and carefully pour it onto crushed ice (500 g).

  • Neutralize the mixture by slowly adding solid sodium hydroxide (NaOH) or a saturated K₂CO₃ solution until the pH is ~8-9.

  • Extract the aqueous layer with dichloromethane (DCM, 3 x 150 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde, which can often be used directly or purified by vacuum distillation.

Protocol 2: Synthesis of 2-Azido-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one

(This protocol assumes prior synthesis of 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one)

  • In a round-bottom flask, dissolve the crude 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one (1.0 eq) in a mixture of acetone (10 volumes) and water (2 volumes).

  • Add sodium azide (NaN₃, 1.5 eq).

  • Heat the mixture to reflux (around 60°C) and stir for 3-5 hours. Monitor the reaction progress by TLC (e.g., 30% EtOAc/Hexanes).

  • After completion, cool the reaction to room temperature and remove the acetone under reduced pressure.

  • Add water to the remaining residue and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude α-azido ketone. This product should be handled with care as organic azides can be energetic. It is often used immediately in the next step without extensive purification.

Protocol 3: Reduction of 2-Azido-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one (Catalytic Hydrogenation)
  • In a Parr shaker vessel or a heavy-walled flask, dissolve the crude α-azido ketone (1.0 eq) in methanol (MeOH, 15 volumes).

  • Carefully add 10% Palladium on Carbon (Pd/C, 5-10 mol% Pd).

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50 psi (or use a hydrogen balloon for atmospheric pressure).

  • Shake or stir the reaction vigorously at room temperature for 12-24 hours. Monitor by TLC or LC-MS until the starting material is consumed.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional MeOH.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol.

  • Purify the crude product by recrystallization or conversion to a suitable salt as described in Question 6.

References

  • Reddy, K. L., & Sharpless, K. B. (1998). From Azides to Amines: A Practical, General Method for the Reductive Amination of Aldehydes and Ketones. Journal of the American Chemical Society, 120(6), 1207–1217. [Link]

  • Soai, K., & Ookawa, A. (1986). Mixed solvents containing methanol as useful reaction media for unique chemoselective reductions with sodium borohydride. The Journal of Organic Chemistry, 51(21), 4000–4005. [Link]

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2012). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2012(1), 195–242. [Link]

  • Organic Chemistry Portal. Alcohol synthesis by carbonyl compound reduction. [Link]

  • Marmsäter, F. P., & West, F. G. (2002). The Vilsmeier-Haack Reaction. In Organic Reactions (pp. 1-379). John Wiley & Sons, Inc. [Link]

  • Scriven, E. F. V., & Turnbull, K. (1988). Azides: their preparation and synthetic uses. Chemical Reviews, 88(2), 297–368. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

Sources

Optimization

Technical Support Center: Navigating In Vitro Solubility Challenges with 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol

This technical guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol in in vitro settings. Given the limited...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol in in vitro settings. Given the limited publicly available data on this specific molecule, this document provides a framework for systematic troubleshooting based on the chemical properties of its core moieties: a pyrazole ring, an amino group, and a hydroxyl group.

Frequently Asked Questions (FAQs)

Q1: What is the first-line solvent for preparing a stock solution of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol?

A: For initial in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[1][2][3] It is a powerful solvent capable of dissolving a wide range of polar and nonpolar compounds.[3] However, it is crucial to keep the final concentration of DMSO in your assay low, typically below 0.5%, as higher concentrations can be toxic to cells and interfere with assay components.[1][2][3][4][5]

Q2: My compound dissolves in DMSO but precipitates when I dilute it into my aqueous cell culture medium. What should I do?

A: This is a common issue known as aqueous precipitation.[6][7][8][9] The abrupt change in solvent polarity from DMSO to the aqueous medium can cause the compound to fall out of solution. To address this, you can try the following:

  • Optimize the dilution process: Add the DMSO stock directly to the cell culture medium with vigorous vortexing or mixing to ensure rapid dispersion.[3][7]

  • Reduce the final compound concentration: Your target concentration may be above the compound's kinetic solubility limit in the final assay medium.

  • Increase the final DMSO concentration: While keeping it below the toxic threshold for your specific cell line (typically <0.5%), a slightly higher DMSO concentration may help maintain solubility.[1][2][4][5]

  • Explore co-solvents: Consider using a co-solvent in your stock preparation or final medium.

Q3: How does pH likely affect the solubility of this compound?

A: The 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol molecule contains a basic amino group.[10][11] Therefore, its solubility is expected to be pH-dependent.[12][13][14] In acidic conditions (lower pH), the amino group will be protonated, forming a more soluble salt.[10][14] Conversely, at higher pH, the compound will be in its less soluble free base form. A systematic pH-solubility study is recommended to determine the optimal pH for your experiments.[13][14]

Q4: Are there alternative solvents to DMSO I can try?

A: Yes, if DMSO proves problematic, you can consider other organic solvents such as ethanol.[1][2][4][5] However, like DMSO, the final concentration of ethanol in the assay must be carefully controlled to avoid cellular toxicity.[1][2][4][5] For some pyrazole derivatives, ethanol and methanol can be suitable solvents.[15]

In-Depth Troubleshooting Guides

Guide 1: Systematic Initial Solubility Assessment

This protocol outlines a systematic approach to determine the approximate solubility of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol in common solvents.

Experimental Protocol:

  • Prepare a solvent panel: Aliquot a small, precise amount of your compound (e.g., 1 mg) into separate microcentrifuge tubes.

  • Solvent Addition: To each tube, add a different solvent from the table below in incremental volumes (e.g., 10 µL at a time).

  • Mixing: After each addition, vortex the tube for 30-60 seconds.[3] Gentle warming (e.g., 37°C) or sonication can be used to aid dissolution, but be cautious of potential compound degradation.[3]

  • Observation: Visually inspect for complete dissolution. The concentration at which the compound fully dissolves is its approximate solubility in that solvent.

  • Documentation: Record the volume of solvent required for complete dissolution to calculate the solubility in mg/mL or mM.

Table 1: Recommended Solvents for Initial Screening

SolventTypical Starting Concentration for StockNotes
DMSO10-50 mMRecommended first choice for in vitro assays.[1][2][3]
Ethanol10-50 mMA common alternative to DMSO.[1][2][4][5]
PBS (pH 7.4)1-10 mMAssess baseline aqueous solubility.
Acidic Buffer (e.g., pH 4-5)1-10 mMTo test the effect of protonating the amino group.
Guide 2: Troubleshooting Precipitation from DMSO Stock

This guide provides a workflow to address the common issue of a compound precipitating out of solution upon dilution of a DMSO stock into aqueous media.

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start -> check_conc; check_conc -> lower_conc [label="Yes"]; check_conc -> check_dmso [label="No"]; lower_conc -> co_solvent; check_dmso -> increase_dmso [label="Yes"]; check_dmso -> check_mixing [label="No"]; increase_dmso -> co_solvent; check_mixing -> improve_mixing [label="Yes"]; check_mixing -> co_solvent [label="No"]; improve_mixing -> co_solvent; }

Figure 1. Decision tree for troubleshooting precipitation.

Guide 3: pH-Dependent Solubility Profiling

Due to the presence of a basic amino group, the solubility of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol is likely to increase at a lower pH.[10][14] This protocol helps to experimentally determine the optimal pH for solubilization.

Experimental Protocol:

  • Prepare Buffers: Prepare a series of buffers with a range of pH values (e.g., from pH 4.0 to 8.0).

  • Compound Addition: Add an excess amount of the compound to a fixed volume of each buffer.

  • Equilibration: Shake or rotate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24 hours) to reach equilibrium. This is known as the shake-flask method.[16]

  • Separation: Centrifuge or filter the samples to separate the undissolved solid.

  • Quantification: Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the measured solubility against the pH to identify the pH range with the highest solubility.

Table 2: Example of a pH-Solubility Screening Template

pHBuffer SystemMeasured Solubility (µg/mL)Observations
4.0Citrate Buffer
5.0Acetate Buffer
6.0Phosphate Buffer
7.0Phosphate Buffer
7.4PBS
8.0Tris Buffer
Guide 4: Utilizing Co-solvents and Excipients

If pH adjustment is not sufficient or compatible with your assay, co-solvents or other excipients can be employed to enhance solubility.

Table 3: Common Co-solvents and Excipients for In Vitro Assays

Co-solvent/ExcipientTypical Final ConcentrationMechanism of Action & Considerations
Ethanol 0.1 - 1%Increases the polarity of the solvent mixture. Can have effects on cell viability and function at higher concentrations.[1][2][4][5]
Polyethylene Glycol (PEG) 1 - 5%A non-ionic polymer that can increase solubility through hydrogen bonding and steric effects.
Cyclodextrins (e.g., HP-β-CD) 1 - 10 mMForm inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[17]
Bovine Serum Albumin (BSA) 0.1 - 1%Can bind to lipophilic compounds and aid in their solubilization, mimicking in vivo conditions.[18]

Experimental Protocol for Co-solvent Screening:

  • Prepare Co-solvent Stocks: Prepare concentrated stocks of the co-solvents in your chosen aqueous buffer.

  • Serial Dilutions: Create a matrix of conditions by serially diluting your compound stock into buffers containing different concentrations of the co-solvents.

  • Visual Assessment: Observe for any precipitation over time.

  • Assay Compatibility: Ensure that the chosen co-solvent and its final concentration do not interfere with your assay readout or affect cell health. Always include a vehicle control with the co-solvent alone.[1][2][4][5]

Final Recommendations

When working with a compound with unknown solubility characteristics, a systematic and well-documented approach is key. Start with the simplest methods (e.g., optimizing DMSO concentration and mixing) before moving to more complex formulations involving pH adjustments or co-solvents. Always validate that your chosen solubilization strategy does not impact the biological activity of your compound or the integrity of your in vitro assay.

References

  • Considerations regarding use of solvents in in vitro cell based assays - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (2012). Semantic Scholar. [Link]

  • How to enhance drug solubility for in vitro assays? (2014). ResearchGate. [Link]

  • Why does a compound that dissolve in DMSO, precipitates with media ? (2022). ResearchGate. [Link]

  • Amino Acid Conjugation: An Approach to Enhance Aqueous Solubility and Permeability of Poorly Water Soluble Drug Ritonavir. (2019). National Center for Biotechnology Information. [Link]

  • (PDF) Study of pH-dependent drugs solubility in water. (2016). ResearchGate. [Link]

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  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Center for Biotechnology Information. [Link]

  • Accuracy of calculated pH-dependent aqueous drug solubility. (n.d.). PubMed. [Link]

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  • Any suggestions for treating DMSO soluble compound in cell culture? (2013). ResearchGate. [Link]

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  • 2-(1H-Pyrazol-4-yl)ethanol. (n.d.). PubChem. [Link]

  • An Optimization Approach for the Production of High-Purity Vitamin C-Nicotinamide Cocrystals by the Gas Antisolvent (GAS) Technique with CO2 and Ethanol. (2023). ACS Omega. [Link]

  • Properties of amines. (2023). Chemistry LibreTexts. [Link]

  • MedChem Essentials: Solubility part 2. (2023). YouTube. [Link]

  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. (2009). ResearchGate. [Link]

  • 2-[4-(Aminomethyl)-3-methyl-1H-pyrazol-1-YL]ethan-1-OL. (n.d.). PubChem. [Link]

  • Pyrazole. (n.d.). Solubility of Things. [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceuticals. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.). BMC Complementary Medicine and Therapies. [Link]

  • pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. (n.d.). National Center for Biotechnology Information. [Link]

  • Chemical structure of the selected pyrazole derivatives. (n.d.). ResearchGate. [Link]

  • Nanoemulsion for improving solubility and permeability of Vitex agnus-castus extract: formulation and in vitro evaluation using PAMPA and Caco-2 approaches. (2017). Taylor & Francis Online. [Link]

  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? (2017). ResearchGate. [Link]

  • 2-(4-amino-1H-pyrazol-1-yl)-1-(morpholin-4-yl)ethan-1-one. (n.d.). American Elements. [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). IJNRD. [Link]

  • 2-(4-{[(furan-2-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol. (n.d.). PubChem. [Link]

  • 2-amino-2-(1-ethyl-1H-pyrazol-5-yl)ethan-1-ol. (n.d.). PubChem. [Link]

  • Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. (2018). National Center for Biotechnology Information. [Link]

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Troubleshooting

Technical Support Center: Crystallization of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol

Welcome to the technical support center for the crystallization of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to empower you with the scientific principles and practical techniques to overcome common challenges in obtaining high-quality crystalline material.

Troubleshooting Guide: From Oiling Out to Polymorph Control

This section addresses specific issues you may encounter during the crystallization of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol in a question-and-answer format.

Question 1: My compound is "oiling out" instead of crystallizing upon cooling. What's happening and how can I fix it?

Answer:

"Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase. This typically occurs when the supersaturation is too high, and the solute has a low melting point or strong intermolecular interactions that favor a disordered state. For 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol, the presence of both hydrogen bond donors (amine and hydroxyl groups) and a polar pyrazole ring can lead to strong solute-solvent interactions, making it prone to oiling out, especially in polar solvents.

Causality and Solutions:

  • High Supersaturation: Rapid cooling or the use of a solvent in which the compound is highly soluble can lead to a sudden and high degree of supersaturation.

    • Solution: Employ a slower cooling rate. A stepwise or ramped cooling profile can provide the molecules with sufficient time to orient themselves into a crystal lattice.

  • Solvent Choice: The solvent plays a critical role. If the solvent is too good at solvating the molecule, the energy barrier for desolvation and crystallization is high.

    • Solution:

      • Solvent Screening: Conduct a systematic solvent screen to identify a solvent or solvent mixture where the compound has moderate solubility at elevated temperatures and low solubility at room temperature or below. A good starting point is to test a range of solvents with varying polarities.

      • Anti-Solvent Addition: Consider using an anti-solvent crystallization method. Dissolve your compound in a good solvent and then slowly add a miscible solvent in which it is poorly soluble. This can gently induce crystallization.

Experimental Protocol: Anti-Solvent Crystallization

  • Dissolve the 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol in a minimal amount of a good solvent (e.g., methanol, ethanol) at room temperature.

  • Slowly add an anti-solvent (e.g., water, hexane, or ethyl acetate) dropwise with vigorous stirring until slight turbidity persists.

  • Gently warm the mixture until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator.

Question 2: I'm getting amorphous precipitate instead of crystals. How can I promote crystallinity?

Answer:

Amorphous solids lack the long-range order of a crystalline material. Formation of amorphous precipitate is often a result of rapid precipitation, where molecules do not have the time or mobility to arrange into an ordered lattice. The flexible ethan-1-ol side chain on the pyrazole ring could contribute to conformational disorder, potentially favoring an amorphous state.

Promoting Crystallinity:

  • Reduce the Rate of Supersaturation:

    • Slow Cooling: As with oiling out, a slower cooling rate is crucial.

    • Vapor Diffusion: For small-scale crystallizations, vapor diffusion can be an effective technique. Dissolve the compound in a volatile solvent and place it in a sealed container with a less volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution can induce gradual crystallization.

  • Introduce Seed Crystals: If you have a small amount of crystalline material, adding a seed crystal to a supersaturated solution can bypass the nucleation barrier and promote the growth of larger, well-defined crystals.

  • pH Adjustment: The amino group in your molecule makes its solubility pH-dependent. Adjusting the pH can influence the charge state of the molecule and its intermolecular interactions, which can be leveraged to promote crystallization.[1][2] Experimenting with pH values around the pKa of the amine could be beneficial. A study on insulin crystallization showed that the crystallization rate increases with increasing pH.[1][2]

Experimental Protocol: pH Adjustment for Crystallization

  • Dissolve the compound in an aqueous-organic solvent mixture.

  • Adjust the pH of the solution by adding a dilute acid or base. The goal is to find a pH where the compound is less soluble.

  • Monitor for crystal formation upon pH adjustment and subsequent cooling.

Question 3: My crystals are very small and difficult to handle. How can I grow larger crystals?

Answer:

The formation of small crystals is often indicative of rapid nucleation and slow growth. To obtain larger crystals, the goal is to favor crystal growth over nucleation.

Strategies for Larger Crystals:

  • Minimize Supersaturation: Work with a lower level of supersaturation. This can be achieved by using a solvent in which the compound has a shallow solubility curve.

  • Temperature Cycling: A technique known as temperature cycling or Ostwald ripening can be employed. This involves cycling the temperature of the crystallizing solution up and down. During the warmer cycles, smaller, less stable crystals will redissolve, and during the cooler cycles, the material will deposit onto the larger, more stable crystals.

  • Solvent Selection: Solvents that promote slower crystal growth can lead to larger, more well-defined crystals. Highly viscous solvents can sometimes slow down diffusion and promote the growth of larger crystals.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for the crystallization of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol?

A1: Based on the structure, which contains a polar amino alcohol group and a heterocyclic pyrazole ring, a good starting point for solvent screening would include:

  • Alcohols: Ethanol, methanol, and isopropanol are often good choices for compounds with hydroxyl and amino groups.[3]

  • Esters: Ethyl acetate can be a good option, potentially in combination with a non-polar solvent like heptane or hexane.

  • Ketones: Acetone may also be a suitable solvent.[4]

  • Water: Given the presence of hydrogen bonding groups, aqueous mixtures should be explored.

A systematic approach to solvent screening is highly recommended.

Solvent CategoryRecommended SolventsRationale
Protic Ethanol, Isopropanol, WaterGood for dissolving polar compounds with H-bond donors/acceptors.
Aprotic Polar Acetone, Acetonitrile, Ethyl AcetateOffer a different polarity and solvation profile.
Non-polar Heptane, Hexane, TolueneLikely to be poor solvents, but useful as anti-solvents.

Q2: Should I be concerned about polymorphism with this compound?

A2: Yes, polymorphism (the ability of a compound to exist in multiple crystalline forms) is a common phenomenon in pharmaceutical compounds, including pyrazole derivatives.[5][6] Different polymorphs can have different physical properties, such as solubility, melting point, and stability. It is crucial to characterize your crystalline material using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to identify and control the polymorphic form.

Q3: How does the purity of my starting material affect crystallization?

A3: The purity of your 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol is critical. Impurities can inhibit nucleation, alter crystal habit, or become incorporated into the crystal lattice, leading to a lower purity final product. It is advisable to use material that is at least 95% pure for initial crystallization screening. If you are struggling to crystallize your compound, consider an additional purification step, such as column chromatography, before attempting crystallization again.

Q4: Can I use salt formation to aid in the crystallization of this compound?

A4: Absolutely. The presence of a basic amino group makes this compound an excellent candidate for salt formation.[4] Reacting the freebase with a suitable acid (e.g., HCl, HBr, sulfuric acid, or a variety of organic acids) will form a salt. Salts often have significantly different solubility profiles and are typically more crystalline than the corresponding freebase. This can be a very effective strategy if you are having difficulty crystallizing the free form.

Visualizing the Crystallization Workflow

A general workflow for troubleshooting crystallization is presented below. This diagram outlines the logical progression from initial solvent screening to addressing common issues like oiling out and amorphous precipitation.

Crystallization_Workflow cluster_start Initial Steps cluster_troubleshooting Troubleshooting cluster_outcome Outcome Start Start with Pure Compound (>95%) Solvent_Screen Solvent Screening (Polar & Apolar) Start->Solvent_Screen Good_Solubility Good Solubility Found? Solvent_Screen->Good_Solubility Oiling_Out Oiling Out? Good_Solubility->Oiling_Out Yes Salt_Formation Consider Salt Formation Good_Solubility->Salt_Formation No Amorphous Amorphous Precipitate? Oiling_Out->Amorphous No Slow_Cool Slower Cooling / Anti-Solvent Oiling_Out->Slow_Cool Yes Crystals Crystals Obtained Oiling_Out->Crystals Resolved Seed_pH Seeding / pH Adjustment Amorphous->Seed_pH Yes Amorphous->Salt_Formation No Amorphous->Crystals Resolved Slow_Cool->Amorphous Seed_pH->Salt_Formation Salt_Formation->Crystals Characterize Characterize (XRPD, DSC, TGA) Crystals->Characterize

Caption: A workflow for troubleshooting the crystallization of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol.

References

  • Metwally, M. A., et al. (2021). Crystal structure of 2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 12), 1235–1238. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4293604, 2-(1H-Pyrazol-4-yl)ethanol. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3596939, 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 83872796, 2-amino-2-(1-ethyl-1H-pyrazol-5-yl)ethan-1-ol. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 110924595, 2-(4-{[(furan-2-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11961423, (1-methyl-1H-pyrazol-4-yl)methanol. [Link]

  • Grote, T., et al. (2022). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. Crystal Growth & Design, 22(5), 3042–3051. [Link]

  • ResearchGate. How to recrystallize amine compound and it is not soluble in common organic solvents. [Link]

  • MDPI. (2020). Success or Failure of Chiral Crystallization of Similar Heterocyclic Compounds. Molecules, 25(23), 5691. [Link]

  • ResearchGate. Crystal structures of the two polymorphic forms of 4d. [Link]

  • Loh, W.-S., et al. (2013). Synthesis and crystal structures of N-substituted pyrazolines. Molecules, 18(2), 2386–2396. [Link]

  • Grote, T., et al. (2022). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. ACS Publications. [Link]

  • Achieve Chem. (2024). What Problems Might Occur If Crystallization Occurs Too Rapidly? [Link]

  • Loh, W.-S., et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. PMC. [Link]

  • ResearchGate. How can I obtain good crystals of heterocyclic organic compounds? [Link]

  • MDPI. (2024). Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. Polymers, 16(12), 1636. [Link]

  • Threlfall, T. (2009). Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique? Organic Process Research & Development, 13(6), 1236–1241. [Link]

  • Reddit. (2024). Amine workup. r/Chempros. [Link]

  • ResearchGate. Crystal polymorphism of pharmaceuticals: Probing crystal nucleation at the molecular level. [Link]

  • ResearchGate. (2024). (PDF) Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. [Link]

  • Google Patents. (1998).
  • Metwally, M. A., et al. (2021). Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 12), 1239–1242. [Link]

  • Lyddon, L. (2008). Troubleshooting Amine Unit Simulations. Bryan Research & Engineering. [Link]

  • YouTube. (2022). Exploring Polymorphism, Cocrystallization and Mixed Crystallization. American Chemical Society. [Link]

  • Sulfur Recovery Engineering Inc. Amine Troubleshooting. [Link]

  • PubMed. (2024). Crystal structure of 2-[(5-amino-1-tosyl-1 H-pyrazol-3-yl)-oxy]. [Link]

  • IUCr. (2023). Crystal structure and Hirshfeld surface analysis of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Pyrazole Derivatives

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing pyrazole derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing pyrazole derivatives. Pyrazoles are a cornerstone in medicinal chemistry and materials science, but their synthesis can present challenges ranging from low yields to poor regioselectivity.[1][2] This resource provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the foundational chemistry behind the most common pyrazole synthesis?

The most classic and widely used method is the Knorr pyrazole synthesis , which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[1][3] The reaction mechanism proceeds through the initial formation of an imine (or hydrazone) at one carbonyl, followed by intramolecular cyclization via enamine formation with the second carbonyl, and subsequent dehydration to yield the aromatic pyrazole ring.[3] Understanding this pathway is crucial as it governs the potential for regioisomer formation and the influence of reaction parameters.

Knorr_Synthesis cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_product Product Hydrazine Hydrazine (R'-NHNH₂) Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone + Diketone Diketone 1,3-Diketone Diketone->Hydrazone Cyclization Intramolecular Cyclization Hydrazone->Cyclization Tautomerization & Attack Dehydration Dehydration Cyclization->Dehydration - H₂O Pyrazole Pyrazole Derivative Dehydration->Pyrazole

Caption: The Knorr Pyrazole Synthesis Workflow.

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields are a common issue. The investigation should be systematic:

  • Catalysis: Many pyrazole syntheses require a catalyst to proceed efficiently. Reactions attempted without a catalyst may not proceed at all.[1] Lewis acids (e.g., LiClO₄, nano-ZnO, Al(OTf)₃) or transition metals (e.g., Ag, Cu, Ru) can dramatically increase yields and shorten reaction times.[1][2][4]

  • Temperature: Temperature has a critical, and often narrow, optimal range. For instance, in a silver-catalyzed synthesis of trifluoromethyl pyrazoles, increasing the temperature from ambient to 60 °C improved the yield, but further increases led to a decrease in yield.[1] It is essential to perform a temperature screen for your specific substrate.

  • Solvent: The solvent plays a multifaceted role, affecting solubility, reaction rate, and even the equilibrium of intermediates. In some cases, polar aprotic solvents like DMF or N,N-dimethylacetamide (DMAc) have been shown to be superior to traditional polar protic solvents like ethanol.[2]

  • Atmosphere: Some modern catalytic cycles, particularly those involving copper or ruthenium, can be sensitive to air.[4] Consider running your reaction under an inert atmosphere (N₂ or Ar) to prevent catalyst oxidation or unwanted side reactions.

Q3: How can I control the formation of regioisomers?

Regioselectivity is arguably the most significant challenge when using unsymmetrical 1,3-diketones or other precursors. The formation of a mixture of two regioisomers complicates purification and reduces the yield of the desired product.[2]

  • Steric and Electronic Effects: The inherent steric bulk and electronic properties of the substituents on your diketone are the primary determinants. Highly differentiated groups (e.g., a bulky aryl group vs. a small methyl group, or a strongly electron-withdrawing CF₃ group) can provide inherent selectivity.[2]

  • Solvent and Acidity: This is the most powerful external control. Shifting from a protic solvent like ethanol to a polar aprotic solvent (e.g., DMF, NMP) can drastically alter the isomeric ratio. Furthermore, the addition of a strong acid (e.g., HCl) in an aprotic solvent can accelerate the key dehydration steps and significantly enhance regioselectivity, in some cases from a 1:1 mixture to a >98:2 ratio in favor of one isomer.[2]

Q4: What are the best practices for purifying pyrazole derivatives?
  • Silica Gel Chromatography: This is the most common method. A solvent system of ethyl acetate and hexane (or petroleum ether) is a good starting point for many pyrazole derivatives.[2]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be highly effective.

  • Acid Salt Crystallization: For basic pyrazoles that are difficult to purify, a powerful technique is to convert them into an acid addition salt.[5] By dissolving the crude product in an organic solvent (like acetone or isopropanol) and adding an acid (e.g., HCl, H₂SO₄), the pyrazole salt will often precipitate or crystallize in high purity, leaving many non-basic impurities behind in the solvent.[5]

Troubleshooting Guide: A Deeper Dive

This section addresses specific experimental failures with a logical, step-by-step approach to problem resolution.

Troubleshooting_Yield Start Problem: Low or No Yield Check_Catalyst Is a catalyst required/used? Start->Check_Catalyst Add_Catalyst Screen Lewis acids (e.g., LiClO₄) or transition metals (e.g., Cu(OTf)₂) Check_Catalyst->Add_Catalyst No Optimize_Temp Has temperature been optimized? Check_Catalyst->Optimize_Temp Yes Add_Catalyst->Optimize_Temp Screen_Temp Run reaction at different temperatures (e.g., RT, 40°C, 60°C, 80°C) Optimize_Temp->Screen_Temp No Check_Solvent Is the solvent optimal? Optimize_Temp->Check_Solvent Yes Screen_Temp->Check_Solvent Screen_Solvent Test alternative solvents (e.g., Toluene, DMF, Ethylene Glycol) Check_Solvent->Screen_Solvent No Check_Base Is a base required/optimal? Check_Solvent->Check_Base Yes Screen_Solvent->Check_Base Screen_Base Screen different bases (e.g., K₂CO₃, t-BuOK, DBU) Check_Base->Screen_Base No Success Yield Improved Check_Base->Success Yes Screen_Base->Success

Caption: Troubleshooting workflow for low reaction yield.

Problem: Poor Regioselectivity / Mixture of Isomers

Q: I am synthesizing a 3,5-disubstituted pyrazole from an unsymmetrical diketone and getting a nearly 1:1 mixture of isomers. How do I improve this?

Causality: The formation of two regioisomers occurs because the initial nucleophilic attack of the hydrazine can happen at either of the two different carbonyl carbons. The ratio of products is determined by the relative rates of these two competing pathways.

Solution Pathway:

  • Change the Solvent System: This is the first and most impactful variable to change. As a rule of thumb, reactions in polar protic solvents like ethanol often give poor selectivity.[2]

    • Action: Switch to a polar aprotic solvent such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or N,N-dimethylacetamide (DMAc).[2]

  • Introduce an Acidic Additive: The presence of a strong acid in an aprotic solvent can dramatically favor one cyclization pathway over the other, likely by altering the reactivity of the intermediate hydrazone.

    • Action: To your reaction in DMAc or DMF, add a catalytic or stoichiometric amount of concentrated HCl. This has been shown to increase regioselectivity from equimolar mixtures to greater than 98:2.[2]

  • Modify the Hydrazine: If you are using a substituted hydrazine (e.g., phenylhydrazine), using its hydrochloride salt (e.g., phenylhydrazine hydrochloride) can provide the necessary acidity in situ and improve results.[2]

Regioselectivity_Decision_Tree Start Problem: Poor Regioselectivity Solvent_Check Current Solvent? Start->Solvent_Check Switch_to_Aprotic Switch to Polar Aprotic Solvent (e.g., DMF, DMAc) Solvent_Check->Switch_to_Aprotic Protic (e.g., EtOH) Acid_Check Using Acidic Additive? Solvent_Check->Acid_Check Aprotic Switch_to_Aprotic->Acid_Check Add_Acid Add conc. HCl to reaction in aprotic solvent Acid_Check->Add_Acid No Hydrazine_Salt Consider using Hydrazine Salt (e.g., Phenylhydrazine HCl) Acid_Check->Hydrazine_Salt Yes Success Regioselectivity Improved Add_Acid->Success Hydrazine_Salt->Success

Caption: Decision tree for improving regioselectivity.

Data Summaries & Key Parameters

Effective optimization requires understanding the impact of each variable. The tables below summarize findings from literature to guide your experimental design.

Table 1: Effect of Reaction Parameters on the Synthesis of 5-aryl-3-trifluoromethyl pyrazoles [1]

EntryCatalyst (mol%)BaseSolventTemperature (°C)Yield (%)
1Ag₂O (10)K₂CO₃Toluene60>99 (with neocuproine ligand)
2Ag₂O (10)K₂CO₃Toluene80Decreased
3Ag₂O (10)K₂CO₃THF60Lower than Toluene
4Cu(OTf)₂ (10)K₂CO₃Toluene6060
5Fe(OTf)₃ (10)K₂CO₃Toluene600
6Ag₂O (10)NaHToluene60Less effective than K₂CO₃
7Ag₂O (10)t-BuOKToluene60Less effective than K₂CO₃

This table demonstrates the critical interplay of catalyst, temperature, solvent, and base selection. A silver catalyst with K₂CO₃ in toluene at 60°C was optimal, and the addition of a specific ligand (neocuproine) pushed the yield to near quantitative.

Experimental Protocols

Protocol 1: General Procedure for Optimizing Regioselectivity in Knorr Pyrazole Synthesis[2]

This protocol is adapted from methodologies proven to enhance regioselectivity.

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 1,3-dicarbonyl compound (1.0 eq).

  • Solvent Addition: Add the selected polar aprotic solvent (e.g., N,N-dimethylacetamide, DMAc) to create a 0.5 M solution.

  • Hydrazine Addition: Add the aryl hydrazine hydrochloride (1.1 eq) to the stirring solution at room temperature.

  • Acid Catalyst (Optional but Recommended): Add a 10N HCl solution (0.1 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at ambient temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to isolate the major regioisomer.

Protocol 2: Purification of a Basic Pyrazole via Acid Salt Crystallization[5]

This protocol is useful for products that are difficult to purify by chromatography.

  • Dissolution: Dissolve the crude pyrazole derivative in a minimal amount of a suitable organic solvent (e.g., acetone, ethanol, or isopropanol).

  • Acidification: While stirring, slowly add an equimolar amount of a strong acid (e.g., concentrated HCl or H₂SO₄) to the solution. The acid can be diluted in a small amount of the same solvent.

  • Precipitation/Crystallization: The pyrazole acid addition salt will often precipitate out of the solution. Stirring for 30-60 minutes or cooling the mixture in an ice bath can promote further crystallization.

  • Isolation: Collect the solid salt by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold solvent to remove any soluble impurities.

  • Drying: Dry the purified pyrazole salt under vacuum.

  • Liberation of Free Base (Optional): To recover the neutral pyrazole, dissolve the salt in water and basify the solution with a suitable base (e.g., NaHCO₃ or NaOH) until the free pyrazole precipitates or can be extracted with an organic solvent.

References

  • Al-Mokhtar, M. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Elguero, J., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (2024). Synthesis of pyrazoles. Available at: [Link]

  • Li, Y., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules. Available at: [Link]

  • Wang, Z., et al. (2023). Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring. Organic Letters. Available at: [Link]

  • ResearchGate. (n.d.). 21 questions with answers in PYRAZOLES | Science topic. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • ResearchGate. (2022). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. Available at: [Link]

  • Castillo Millán, J., & Portilla, J. (2019). Recent advances in the synthesis of new pyrazole derivatives. ResearchGate. Available at: [Link]

  • The Organic Chemistry Tutor. (2019). Synthesis of Pyrazoles. YouTube. Available at: [Link]

  • Maleki, A., et al. (2017). Green synthesis of pyrazole systems under solvent-free conditions. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol. This guide is designed to provide in-de...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that arise during the multi-step synthesis of this important amino alcohol intermediate. Drawing from established synthetic protocols and an understanding of the underlying reaction mechanisms, this resource aims to help you navigate common challenges and optimize your experimental outcomes.

I. Synthesis Overview & Common Challenges

The synthesis of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol typically proceeds through a sequence involving the formation of an α-azido ketone intermediate, followed by reduction of both the azide and ketone functionalities. A common synthetic route is outlined below:

Synthesis_Workflow cluster_0 Step 1: Azidation cluster_1 Step 2: Reduction cluster_2 Optional: Boc Protection A 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one B α-azido-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one A->B Azide Source (e.g., NaN3) C 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol B->C Reducing Agent (e.g., NaBH4, H2/Pd-C) D Boc-protected amino alcohol C->D (Boc)2O, Base

Fig 1. General synthetic workflow for 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol.

While this pathway is conceptually straightforward, researchers often encounter challenges related to side reactions, low yields, and purification difficulties. This guide will address these issues in a question-and-answer format.

II. Frequently Asked Questions & Troubleshooting

Impurity Formation & Side Reactions

Q1: During the reduction of the α-azido ketone, I'm observing significant formation of a pyrazine byproduct. What causes this and how can it be minimized?

A1: The formation of pyrazine derivatives is a well-documented side reaction during the reduction of α-azido ketones to α-amino ketones.[1][2] This occurs through the intermolecular condensation of two molecules of the intermediate α-amino ketone, followed by oxidation.[1][3]

Causality: The α-amino ketone intermediate is highly reactive. Its amino group can act as a nucleophile, attacking the carbonyl group of another α-amino ketone molecule. This dimerization and subsequent oxidation lead to the stable aromatic pyrazine ring.

Troubleshooting & Optimization:

  • Immediate Protection: The most effective strategy is to protect the newly formed amino group in situ immediately after the reduction of the azide.[1][4] The use of di-tert-butyl dicarbonate ((Boc)₂O) to form the Boc-protected amine is highly recommended.[1][4] This prevents the amine from participating in intermolecular condensation.

  • Choice of Reducing Agent: Tin(II) chloride (SnCl₂) has been shown to be an effective reagent for the selective reduction of the azide group, and when followed by immediate Boc protection, it can significantly suppress pyrazine formation.[1][4] While catalytic hydrogenation (e.g., H₂/Pd-C) can also be used, careful control of reaction conditions is crucial.[3]

  • Low Temperature: Performing the reduction at low temperatures can help to control the rate of the condensation reaction.

Experimental Protocol: Reduction and In Situ Boc Protection

  • Dissolve the α-azido ketone in a suitable solvent (e.g., ethanol, methanol).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of tin(II) chloride dihydrate in the same solvent dropwise.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Without isolating the intermediate, add a base (e.g., triethylamine, NaHCO₃) followed by di-tert-butyl dicarbonate ((Boc)₂O).

  • Allow the reaction to warm to room temperature and stir until the Boc protection is complete (monitor by TLC).

  • Proceed with aqueous workup and purification of the Boc-protected amino ketone.

Q2: I'm observing the formation of a 1,2,3-triazole derivative as a significant impurity. How is this happening?

A2: The formation of 1,2,3-triazoles from α-azido ketones can occur if there are terminal alkynes present in the reaction mixture, often catalyzed by copper(I) species.[3] This is the well-known copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction.

Causality: If your starting materials or solvents are contaminated with terminal alkynes, and there are trace amounts of copper, this highly efficient click reaction can lead to the formation of triazole byproducts.

Troubleshooting & Optimization:

  • Purity of Reagents and Solvents: Ensure that all reagents and solvents are free from alkyne impurities.

  • Avoid Copper: Use glassware that has not been previously used for copper-catalyzed reactions. If copper contamination is suspected, consider using a metal scavenger.

Low Yield & Incomplete Reactions

Q3: My overall yield for the synthesis is consistently low. Which steps are the most critical for optimization?

A3: Low yields can stem from several factors throughout the synthesis. Both the azidation and the reduction steps are critical and can be prone to side reactions or incomplete conversion.

Troubleshooting & Optimization:

  • Azidation Step:

    • Reaction Conditions: Ensure anhydrous conditions if using a non-aqueous solvent. The choice of solvent can also be critical.

    • Leaving Group: If starting from an α-halo ketone, the reactivity of the halide (I > Br > Cl) will influence the reaction rate.

  • Reduction Step:

    • Chemoselectivity: The choice of reducing agent is crucial for achieving the desired chemoselectivity. Reducing both the azide and the ketone to the amino alcohol requires a less selective, more powerful reducing agent like lithium aluminum hydride (LAH) or sodium borohydride (NaBH₄) under appropriate conditions. If a stepwise approach is desired, a milder reagent for the azide reduction should be used first, as discussed in Q1.

    • Pyrazine Formation: As detailed in Q1, the formation of pyrazines is a major cause of yield loss. Implementing an in situ protection strategy is often the best solution.

Q4: I am having trouble with the Boc protection of the final amino alcohol. What are the common side reactions?

A4: While Boc protection is generally a robust reaction, side reactions can occur, particularly with amino alcohols.

  • Formation of Oxazolidinones: In some cases, intramolecular cyclization can occur between the newly formed carbamate and the adjacent hydroxyl group, especially under harsh basic conditions or elevated temperatures.

  • Over-protection (N,N-di-Boc): Using a large excess of (Boc)₂O and a strong base can sometimes lead to the formation of di-Boc protected amines.[5]

  • Isocyanate Formation: At low temperatures in the presence of DMAP, isocyanate formation has been observed as a side reaction.[5]

Troubleshooting & Optimization:

  • Mild Base: Use a mild base like sodium bicarbonate or triethylamine.

  • Stoichiometry: Use a controlled amount of (Boc)₂O (typically 1.1-1.2 equivalents).

  • Solvent and Temperature: The reaction is often carried out in solvents like dichloromethane, THF, or a biphasic system with water at room temperature. Alcoholic solvents can also enhance the rate of Boc protection for some amines.[6]

Troubleshooting_Logic Start Low Yield or Impurity Detected Q1 Identify the Side Product Start->Q1 A1 Pyrazine Derivative Q1->A1 Yes A2 1,2,3-Triazole Q1->A2 Yes A3 Unreacted Starting Material Q1->A3 No S1 Implement In Situ Boc Protection Use SnCl2 for Reduction A1->S1 S2 Purify Reagents Avoid Copper Contamination A2->S2 S3 Optimize Reaction Conditions (Time, Temp, Reagent Stoichiometry) A3->S3

Fig 2. A logical workflow for troubleshooting common issues.
Scale-Up Challenges

Q5: I am planning to scale up this synthesis. Are there any specific safety considerations I should be aware of?

A5: Yes, scaling up syntheses involving azides requires special precautions.

  • Azide Toxicity and Explosive Nature: Sodium azide and organic azides are toxic and potentially explosive, especially when heated or in concentrated form. Always handle them with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Avoid contact with heavy metals and strong acids, which can form highly explosive compounds.

  • Exothermic Reactions: Both the azidation and reduction steps can be exothermic. When scaling up, it is crucial to ensure adequate cooling and to add reagents slowly to maintain control over the reaction temperature.

  • Gas Evolution: The reduction of the azide group releases nitrogen gas (N₂). The reaction vessel must be equipped with a proper outlet to safely vent the gas and prevent pressure buildup.

III. Summary of Key Recommendations

IssueProbable CauseRecommended Solution
Pyrazine Formation Intermolecular condensation of the α-amino ketone intermediate.In situ Boc protection of the amine after azide reduction.[1][4]
1,2,3-Triazole Impurity Reaction with alkyne contaminants, often catalyzed by copper.Use high-purity reagents and solvents; avoid copper contamination.[3]
Low Overall Yield Incomplete reactions or competing side reactions in multiple steps.Optimize conditions for both azidation and reduction steps. Consider a stepwise reduction and protection strategy.
Boc Protection Side Reactions Formation of oxazolidinones or di-Boc products.Use mild reaction conditions (base, temperature) and control stoichiometry of (Boc)₂O.[5]
Scale-Up Safety Toxicity and explosive potential of azides; exothermic reactions.Handle azides with extreme care, ensure adequate cooling, and provide proper gas venting.

This guide provides a starting point for addressing common issues in the synthesis of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol. Successful synthesis relies on careful execution, monitoring, and an understanding of the potential side reactions.

IV. References

  • Shaaban, M. R., et al. (2015). Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. Molecules, 20(8), 13689-13739. [Link]

  • El-Sayed, M. A. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(12), 3249. [Link]

  • Al-Tel, T. H. (2010). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry, 8(15), 3469-3475. [Link]

  • Patonay, T., et al. (2009). α-Azido ketones, Part 6.† Reduction of acyclic and cyclic α-azido ketones into α-amino ketones. Arkivoc, 2009(6), 270-290. [Link]

  • Butt, G. T., & Jones, J. H. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(36), 15479-15494. [Link]

  • Sharma, S., et al. (2019). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 15, 1489-1520. [Link]

  • Jones, R. G. (1949). The Synthesis of Some Amines and Amino Acids Containing the Pyrazole Nucleus. Journal of the American Chemical Society, 71(11), 383-386. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Patonay, T., & Kónya, K. (2004). Syntheses and Transformations of α-Azido Ketones and Related Derivatives. Current Organic Synthesis, 1(2), 149-179. [Link]

  • Patonay, T., et al. (2009). α-Azido ketones, Part 6. Reduction of acyclic and cyclic α-azido ketones into α-amino ketones: Old problems and new solutions. Semantic Scholar. [Link]

Sources

Optimization

Technical Support Center: Purification of Pyrazole Ethanolamine Compounds

Introduction Pyrazole ethanolamine derivatives are a critical class of compounds in modern drug discovery, exhibiting a wide range of biological activities. However, their unique physicochemical properties, stemming from...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyrazole ethanolamine derivatives are a critical class of compounds in modern drug discovery, exhibiting a wide range of biological activities. However, their unique physicochemical properties, stemming from the basic nitrogen centers of the pyrazole and ethanolamine moieties, present significant purification challenges. Their polarity, potential for metal chelation, and susceptibility to degradation require carefully designed purification strategies. This guide provides in-depth troubleshooting advice and detailed protocols to help researchers overcome common hurdles in the purification of these valuable compounds.

Troubleshooting Guide & FAQs

This section is designed to address the specific, practical issues encountered during the purification of pyrazole ethanolamine compounds.

Issue 1: My compound is streaking or showing poor peak shape during silica gel chromatography.

Q: I'm running a flash column on silica with a standard ethyl acetate/hexane mobile phase, but my pyrazole ethanolamine compound is streaking badly and my yield is low. What's happening and how can I fix it?

A: This is a classic problem arising from the basic nature of your compound. The ethanolamine and pyrazole nitrogens are interacting strongly and often irreversibly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This leads to tailing, streaking, and in severe cases, complete loss of the compound on the column.[1][2]

Root Cause Analysis:

  • Acid-Base Interaction: The basic amine and pyrazole nitrogens bind to the acidic silanol groups.

  • Chelation: The compound may be chelating with trace metals present in the silica gel, further contributing to poor chromatography.[3]

Solutions:

  • Deactivate the Silica Gel: The most common and effective solution is to neutralize the acidic silanol groups. This is typically done by adding a small amount of a basic modifier to your mobile phase.

    • Triethylamine (TEA): Add 0.1-1% TEA to your eluent system. It will compete with your compound for binding to the acidic sites on the silica.[1]

    • Ammonia in Methanol: A solution of 1-2% ammonia in methanol can be used as a polar component in your mobile phase (e.g., in a DCM/MeOH system), which effectively masks the silanol groups.[1]

  • Switch to a Different Stationary Phase:

    • Neutral Alumina: Alumina is less acidic than silica and can be a good alternative for purifying basic compounds.

    • Reversed-Phase Chromatography (C18): If your compound has sufficient hydrophobic character, reversed-phase chromatography is an excellent option as it avoids the issue of silanol interactions.[4] You will use polar mobile phases like water/acetonitrile or water/methanol, often with modifiers like formic acid or trifluoroacetic acid (TFA) to improve peak shape by ensuring the amines are protonated.

Protocol: Deactivating Silica Gel for Flash Chromatography
  • Prepare your desired mobile phase (e.g., 95:5 Dichloromethane/Methanol).

  • To every 100 mL of the mobile phase, add 1 mL of triethylamine (1% v/v).

  • Use this modified mobile phase to prepare your silica slurry, pack the column, and elute your compound.

  • Monitor fractions using TLC, ensuring your TLC mobile phase also contains the same percentage of TEA for accurate correlation.

Issue 2: I'm struggling to remove a persistent impurity with a similar polarity to my product.

Q: My NMR shows an impurity that co-elutes with my product in multiple solvent systems. How can I resolve this?

A: This is a common challenge, especially when dealing with regioisomers or byproducts from the synthesis.[2] When chromatographic methods fail to provide separation, a change in methodology is required.

Solutions:

  • Salt Formation and Crystallization: This is a powerful technique for purifying basic compounds. By reacting your pyrazole ethanolamine with an acid, you form a salt which will have drastically different solubility properties than the freebase form and potentially different properties than the impurity.

    • Acid Selection: Common choices include hydrochloric acid (forming a hydrochloride salt), or organic acids like tartaric or citric acid.[5][6]

    • Procedure: Dissolve your crude material in a suitable solvent (e.g., isopropanol, ethanol, or acetone).[5] Add a stoichiometric amount of the selected acid. The salt will often precipitate out of the solution. If not, cooling or adding an anti-solvent (a solvent in which the salt is insoluble, like ether or hexane) can induce crystallization.[5]

  • Preparative HPLC: High-Performance Liquid Chromatography (HPLC) offers significantly higher resolving power than flash chromatography.

    • Column Choice: A C18 column is a good starting point for reversed-phase separation.[4][7] For highly polar compounds, a polar-embedded phase or HILIC column may be necessary.[4][8][9]

    • Method Development: Start with a scouting gradient (e.g., 5-95% acetonitrile in water with 0.1% TFA) to determine the optimal elution conditions.

Workflow for Purification Strategy Selection

Below is a decision-making workflow for tackling difficult-to-remove impurities.

Purification_Strategy start Crude Product with Persistent Impurity check_chrom Attempt Flash Chromatography (with/without base) start->check_chrom is_separated Separation Achieved? check_chrom->is_separated is_solid Is the Compound Solid? is_separated->is_solid No pure_product Pure Product is_separated->pure_product Yes salt_xtal Perform Salt Formation & Recrystallization is_solid->salt_xtal Yes prep_hplc Utilize Preparative HPLC is_solid->prep_hplc No salt_xtal->pure_product prep_hplc->pure_product

Caption: Decision tree for selecting a purification strategy.

Issue 3: My compound appears to be degrading during workup or purification.

Q: After my column, my yields are consistently low and I see new, unidentified spots on my TLC plates. Is my compound unstable?

A: Pyrazole ethanolamines can be susceptible to degradation, particularly under harsh pH conditions or in the presence of certain metals. The ethanolamine moiety can be prone to oxidation.

Solutions:

  • Avoid Strong Acids and Bases: If possible, maintain a neutral pH during aqueous workups. While basic modifiers are used in chromatography, prolonged exposure to strong bases should be avoided.

  • Use an Inert Atmosphere: If you suspect oxidation, perform your purification steps under an inert atmosphere of nitrogen or argon. Degas your solvents before use.

  • Incorporate a Chelating Agent: If you suspect metal-catalyzed degradation, adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your aqueous workup can sequester problematic metal ions.[10] Pyrazole-based ligands are known to chelate various metals, and this property can sometimes contribute to degradation pathways.[10][11][12]

Data Summary: Common Purification Techniques
TechniqueStationary PhaseMobile Phase / SolventKey AdvantageBest For
Normal Phase Chromatography Silica Gel (+1% TEA)Hexane/Ethyl Acetate, DCM/MethanolSpeed and scalabilitySeparating less polar impurities from the polar product.[1][13]
Reversed-Phase HPLC C18 SilicaWater/Acetonitrile (+0.1% TFA)High resolutionSeparating compounds with very similar polarity, including isomers.[2][14]
Recrystallization (as a salt) N/AEthanol, Isopropanol, AcetoneHigh purity, cost-effectiveRemoving impurities with different solubility profiles.[5][15]
Frequently Asked Questions (FAQs)

Q1: What is the best way to store purified pyrazole ethanolamine compounds? A1: Due to their potential for oxidation and interaction with atmospheric CO₂ (forming carbonates), it is best to store them as solids in a cool, dark place under an inert atmosphere (nitrogen or argon). If they are oils, storing them as a solution in an anhydrous solvent may be an option, but long-term stability should be monitored.

Q2: Can I use acid-base extraction to purify my compound? A2: Yes, this can be a very effective initial purification step. Dissolve the crude mixture in an organic solvent like ethyl acetate. Wash with a dilute acidic solution (e.g., 1M HCl) to extract your basic compound into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract your purified compound back into an organic solvent.

Q3: My compound is very polar and doesn't move off the baseline on silica, even with 20% methanol in DCM. What should I do? A3: For extremely polar compounds, you may need to switch to a different chromatographic technique. Hydrophilic Interaction Liquid Chromatography (HILIC) is designed for such molecules.[8] HILIC uses a polar stationary phase (like bare silica) and a mobile phase with a high concentration of an organic solvent, like acetonitrile, with a small amount of aqueous buffer.[4][8]

Experimental Workflow: Impurity Identification

If you have an unknown impurity, the following workflow can help in its identification.

Impurity_ID start Crude Product with Unknown Impurity lcms Analyze via LC-MS start->lcms get_mw Determine Molecular Weight of Impurity lcms->get_mw isolate Isolate Impurity (Prep-HPLC or Crystallization) get_mw->isolate nmr Acquire NMR Data (1H, 13C, COSY) isolate->nmr structure Elucidate Structure nmr->structure

Caption: Workflow for the identification of unknown impurities.

References

  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • BenchChem. (2025). Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Derivatives.
  • ResearchGate. (n.d.). Immobilization of pyrazole compounds on silica gels and their preliminary use in metal ion extraction.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Crystal Structures of N-Substituted Pyrazolines.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • LCGC. (2014, August 22). Retaining Polar Compounds.
  • National Center for Biotechnology Information. (n.d.). Small Polar Molecules: A Challenge in Marine Chemical Ecology.
  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • National Center for Biotechnology Information. (n.d.). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration.
  • ResearchGate. (n.d.). Pyrazole and Benzimidazole Derivatives: Chelating Properties Towards Metals Ions and their Applications | Request PDF.
  • ACS Publications. (n.d.). Separation of organic amine compounds on silica gel with reversed-phase eluents.
  • mocedes.org. (n.d.). Complexation of Pyrazole Based Ligands with Ag (I): Spectrophotometric Studies in Mixed Solvent (EtOH-H2O).
  • Axion Labs. (n.d.). HPLC problems with very polar molecules.
  • National Center for Biotechnology Information. (2025, November 13). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation.
  • ScienceDirect. (2025, August 5). Coordination chemistry with pyrazole-based chelating ligands: Molecular structural aspects.

Sources

Troubleshooting

Technical Support Center: Purity Enhancement of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol and facing challenges in a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol and facing challenges in achieving the desired purity. The intrinsic properties of this molecule—possessing a basic primary amine, a polar alcohol, and a heterocyclic pyrazole ring—can present unique purification hurdles. This document provides in-depth troubleshooting advice and detailed protocols to help you enhance the purity of your compound effectively.

Frequently Asked Questions (FAQs)

Q1: What makes 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol difficult to purify?

The purification challenges for this molecule, and polar amino alcohols in general, stem from its multifunctional nature. The primary amine group is basic and can interact strongly with acidic stationary phases like silica gel, often leading to significant streaking on TLC plates and poor recovery from columns.[1][2] The hydroxyl group contributes to high polarity and hydrogen bonding capacity, making the compound highly soluble in polar solvents like methanol and water, which can complicate recrystallization and extraction procedures.[3]

Q2: My crude material is a sticky oil. What is the best first step?

For non-crystalline crude products, direct recrystallization is not an option. The recommended first approach is Column Chromatography . However, standard silica gel chromatography can be problematic. You will likely need to use a modified solvent system or an alternative stationary phase to achieve good separation.[1][4] An alternative for thermally stable oils is short-path distillation under high vacuum, though this is less common for complex functionalized molecules.

Q3: I see significant streaking on my silica gel TLC plates. What does this mean and how can I fix it?

Streaking is a common issue when analyzing basic compounds like amines on standard silica gel.[5] Silica gel has acidic silanol groups on its surface, which can protonate the basic amine of your compound. This strong acid-base interaction prevents the compound from moving smoothly with the mobile phase, resulting in a long, continuous streak rather than a defined spot. To mitigate this, you can:

  • Add a basic modifier to your mobile phase, such as 1-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH).[1][5] This additive will neutralize the acidic sites on the silica, allowing your compound to elute properly.

  • Use an alternative stationary phase like alumina (basic or neutral) or amine-functionalized silica, which are more compatible with basic compounds.[1][4]

Q4: Should I consider converting my compound to a salt for purification?

Yes, this is an excellent and often underutilized strategy. Converting the amine to a salt (e.g., a hydrochloride or tartrate salt) drastically changes its physical properties. Salts are typically crystalline solids with much lower solubility in organic solvents and higher solubility in water. This makes them ideal candidates for purification by recrystallization . After purification, the salt can be neutralized with a base to regenerate the pure, free-base form of the amino alcohol.[6]

Troubleshooting and In-Depth Purification Guides

This section addresses specific purity issues and provides logical workflows to resolve them.

Problem 1: Low Purity After Synthesis with Multiple Unidentified Spots on TLC

When the crude product is a complex mixture, a systematic approach is required to remove impurities effectively.

PurificationWorkflow Crude Crude Product (Oil or Solid) TLC Analyze by TLC (e.g., 10% MeOH/DCM + 1% Et3N) Crude->TLC IsSolid Is the major spot well-separated? TLC->IsSolid LiquidLiquid Liquid-Liquid Acid-Base Extraction IsCrystalline Is the extracted product a solid? LiquidLiquid->IsCrystalline Column Column Chromatography Recrystallization Recrystallization (as free base or salt) Column->Recrystallization Fractions are solid and >90% pure Pure Pure Compound (>98% Purity) Column->Pure Fractions are pure oil or solid >98% Recrystallization->Pure IsSolid->LiquidLiquid  Yes, and impurities are non-basic IsSolid->Column  No IsCrystalline->Column  No IsCrystalline->Recrystallization  Yes

Sources

Optimization

Technical Support Center: Degradation Pathways of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol

Welcome to the comprehensive technical support guide for investigating the degradation pathways of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol. This resource is designed for researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for investigating the degradation pathways of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of stability testing for this novel molecule. Here, we synthesize established principles of organic chemistry and pharmaceutical degradation studies to provide expert guidance, troubleshooting advice, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol based on its structure?

A1: Based on the functional groups present (a secondary alcohol, a primary amine, and a substituted pyrazole ring), the primary anticipated degradation pathways are oxidation, photodegradation, and potentially hydrolysis under extreme pH conditions. The amino alcohol moiety is particularly susceptible to oxidative cleavage, while the pyrazole ring's aromaticity suggests a potential for photo-induced rearrangements.[1][2]

Q2: Why is it crucial to perform forced degradation studies on this molecule?

A2: Forced degradation studies, or stress testing, are essential for several reasons.[3] They help in:

  • Identifying potential degradation products that could arise during manufacturing, storage, and administration.

  • Elucidating the intrinsic stability of the molecule.

  • Developing and validating stability-indicating analytical methods that can resolve the parent drug from its degradation products.

Q3: What analytical techniques are best suited for monitoring the degradation of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method, preferably with UV detection, is the cornerstone for these studies. For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable. Gas Chromatography-Mass Spectrometry (GC-MS) may also be useful for identifying volatile degradants.[2]

Q4: Can the pyrazole ring itself degrade?

A4: Yes, pyrazole rings can undergo degradation, particularly through photochemical pathways which may lead to isomerization into other heterocyclic systems like imidazoles or ring-opening reactions.[1][4][5] While generally stable, extreme oxidative or thermal stress could also compromise the integrity of the pyrazole ring.

Q5: Are there any specific safety precautions to consider when handling the degradation products?

A5: As the toxicological profiles of the degradation products are unknown, it is imperative to handle all stressed samples and isolated degradants with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All work should be performed in a well-ventilated fume hood.

Troubleshooting Guides

Issue 1: Poor Resolution Between the Parent Peak and Degradant Peaks in HPLC
  • Potential Cause: The mobile phase composition is not optimized for separating compounds with different polarities.

  • Troubleshooting Steps:

    • Modify Mobile Phase Gradient: If using gradient elution, adjust the slope of the gradient. A shallower gradient can improve the separation of closely eluting peaks.

    • Change Organic Modifier: If using acetonitrile, try methanol, or vice versa. The different selectivities of these solvents can alter elution patterns.

    • Adjust pH of the Aqueous Phase: The ionization state of the parent molecule and its degradants can be manipulated by changing the pH of the mobile phase. Given the basic amine, using a buffer with a pH in the acidic range (e.g., pH 3-5) can improve peak shape and resolution.

    • Select a Different Column Chemistry: If resolution issues persist, consider a column with a different stationary phase (e.g., C18, Phenyl-Hexyl, or a polar-embedded phase).

Issue 2: Multiple, Unidentifiable Peaks in the Chromatogram of a Stressed Sample
  • Potential Cause: Complex degradation pathways leading to a multitude of products, or the presence of secondary degradation products.

  • Troubleshooting Steps:

    • LC-MS/MS Analysis: Subject the sample to LC-MS/MS analysis. The fragmentation patterns of the unknown peaks can provide structural information about the degradants.

    • Time-Course Study: Analyze samples at multiple time points during the forced degradation study. This can help distinguish primary degradants from secondary ones that form from the initial degradation products.

    • Isolate and Characterize: If a particular degradant is present in significant amounts, consider semi-preparative HPLC to isolate the compound for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.

Issue 3: No Degradation Observed Under a Specific Stress Condition
  • Potential Cause: The stress condition is not harsh enough to induce degradation.

  • Troubleshooting Steps:

    • Increase Stressor Concentration/Intensity: For chemical degradation (acid, base, oxidative), increase the concentration of the stress agent (e.g., from 0.1 M HCl to 1 M HCl). For thermal stress, increase the temperature. For photostability, increase the exposure time or light intensity.

    • Increase Duration of Study: Extend the time points of the study to allow for slower degradation reactions to occur.

    • Introduce a Co-solvent: If the compound has poor solubility in the aqueous stress medium, a co-solvent (like acetonitrile or methanol) can be used to increase its solubility and exposure to the stressor.

Hypothesized Degradation Pathways

The following diagram illustrates the potential degradation pathways for 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol based on its chemical structure and known degradation patterns of similar molecules.

G cluster_main 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol cluster_oxidation Oxidative Degradation cluster_photo Photodegradation cluster_hydrolysis Hydrolytic Degradation (Extreme pH) parent Parent Compound C₆H₁₁N₃O oxidation_product1 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one (Ketone) parent->oxidation_product1 Oxidation of alcohol oxidation_product2 1-methyl-1H-pyrazole-4-carbaldehyde (Aldehyde) parent->oxidation_product2 Oxidative cleavage photo_product1 Isomeric Products (e.g., Imidazole derivative) parent->photo_product1 UV/Vis Light photo_product2 N-dealkylation Products parent->photo_product2 UV/Vis Light hydrolysis_product Potential Dehydration Product parent->hydrolysis_product Strong Acid/Heat oxidation_product3 Ring-Opened Products oxidation_product1->oxidation_product3 Further oxidation

Caption: Hypothesized degradation pathways for the target molecule.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a comprehensive forced degradation study, in line with ICH guidelines.

1. Stock Solution Preparation:

  • Prepare a stock solution of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 0, 2, 6, 12, 24 hours).

    • Neutralize the samples with an equivalent amount of 1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at the same time points as acid hydrolysis.

    • Neutralize the samples with an equivalent amount of 1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Withdraw samples at designated time points.

  • Thermal Degradation:

    • Place the solid compound in an oven at 80°C for 48 hours.

    • Also, place a solution of the compound (in the proposed formulation solvent) in an oven at 60°C for 48 hours.

    • Analyze samples at the beginning and end of the study.

  • Photodegradation:

    • Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples.

3. Sample Analysis:

  • Analyze all samples by a validated stability-indicating HPLC method.

  • Use a photodiode array (PDA) detector to obtain UV spectra of the parent compound and any degradation products.

  • For identification of unknown degradants, perform LC-MS analysis.

Protocol 2: Development of a Stability-Indicating HPLC Method

Caption: Workflow for developing a stability-indicating HPLC method.

Method Parameters:

ParameterRecommended Starting Conditions
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection PDA Detector at the maximum absorbance wavelength (λmax)

References

  • Photochemical transformation of a pyrazole derivative into imidazoles. ResearchGate. Available at: [Link]

  • Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. RSC Publishing. Available at: [Link]

  • Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Derivatives. National Institutes of Health. Available at: [Link]

  • Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. Available at: [Link]

  • Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. PubMed. Available at: [Link]

  • Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence. ACS Publications. Available at: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]

Sources

Troubleshooting

troubleshooting inconsistent results with 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol

Welcome to the dedicated technical support center for 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common chall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and inconsistencies encountered during the synthesis, purification, and application of this versatile building block. Our goal is to provide you with in-depth troubleshooting guides and frequently asked questions to ensure the reliability and reproducibility of your experimental outcomes.

Troubleshooting Guide: Inconsistent Experimental Results

This section addresses specific issues that may arise during the handling and reaction of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol.

Question 1: My reaction yield is consistently low, or I observe a significant amount of starting material remaining. What are the likely causes?

Low reaction yields can be attributed to several factors, ranging from reagent quality to reaction conditions. Let's break down the potential culprits:

  • Reagent Purity and Stability: The primary amine and secondary alcohol functional groups in 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol make it susceptible to degradation. The primary amine can be oxidized over time, and the compound itself may be hygroscopic.

    • Recommendation: Always use a freshly opened bottle or a sample that has been stored under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature (typically 2-8°C)[1][2]. Before use, it is advisable to assess the purity of your starting material by NMR or LC-MS.

  • Solvent Choice and Purity: The choice of solvent is critical. For reactions involving the amine or alcohol, ensure the solvent is anhydrous and free of peroxides, especially when using ethereal solvents like THF or dioxane.

    • Recommendation: Use freshly distilled or commercially available anhydrous solvents. For sensitive reactions, consider passing the solvent through an activated alumina column immediately before use.

  • Reaction Temperature: While heating can accelerate many reactions, it can also lead to the decomposition of thermally sensitive compounds like this amino alcohol.

    • Recommendation: If the reaction protocol allows, attempt the reaction at a lower temperature for a longer duration. Monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and decomposition.

  • Inadequate Activation: If your reaction involves the derivatization of the alcohol or amine, ensure your activating agent is fully competent.

    • Recommendation: For example, in a coupling reaction, use a fresh bottle of your coupling reagent. For reactions involving the alcohol, ensure your base is strong enough to deprotonate it if required by the mechanism.

Question 2: I am observing multiple spots on my TLC plate and/or multiple peaks in my LC-MS analysis of the crude reaction mixture. What are the potential side products?

The presence of multiple products indicates that side reactions are occurring. Based on the structure of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol, several side reactions are plausible:

  • Over-alkylation or Acylation: The primary amine can be di-alkylated or di-acylated if a large excess of the electrophile is used or if the reaction is not carefully controlled.

  • Oxidation: The primary amine can be oxidized to an imine or other species, and the secondary alcohol can be oxidized to a ketone, especially in the presence of certain metals or oxidizing agents.

  • Elimination: Under acidic or harsh basic conditions, the secondary alcohol can undergo elimination to form an enamine.

  • Regioisomeric Pyrazole Synthesis: If you are synthesizing the pyrazole ring as part of your route, the use of unsymmetrical 1,3-dicarbonyl compounds can lead to the formation of regioisomers.[3][4]

To identify the side products, it is crucial to analyze the crude mixture by LC-MS to obtain the mass of each component. This information, combined with an understanding of the reaction mechanism, will help you deduce the structures of the byproducts.

Question 3: I am struggling to purify the final compound. It either streaks on my silica gel column or I have poor recovery.

Purification of polar, amine-containing compounds can be challenging. Here are some proven strategies:

  • Column Chromatography:

    • Streaking on Silica: Primary amines are known to interact strongly with the acidic silanol groups on the surface of silica gel, leading to streaking and poor separation.

      • Recommendation: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base, such as triethylamine (0.1-1%) or ammonium hydroxide. Alternatively, use basic alumina as your stationary phase.[5]

    • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase flash chromatography can be an effective purification method.[5]

  • Acid-Base Extraction: This is a powerful technique for separating amines from neutral or acidic impurities.[6]

    • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The protonated amine will move into the aqueous layer.

    • Separate the aqueous layer and wash it with an organic solvent to remove any remaining neutral impurities.

    • Basify the aqueous layer with a base (e.g., 1M NaOH) to deprotonate the amine.

    • Extract the free amine back into an organic solvent.

    • Dry the organic layer, filter, and concentrate to obtain the purified product.

  • Crystallization/Salt Formation: If the compound is a solid, crystallization can be an excellent purification method. Alternatively, you can form a salt (e.g., hydrochloride or tartrate) which may have better crystallization properties.[5]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol?

To maintain its integrity, the compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 2-8°C.[1][2] It should be protected from light and moisture.

Q2: What analytical techniques are best for assessing the purity of this compound?

  • NMR (¹H and ¹³C): Provides detailed structural information and is excellent for identifying impurities.

  • LC-MS: Ideal for determining the molecular weight and assessing the presence of trace impurities.

  • HPLC: Can be used for quantitative purity analysis with an appropriate standard.

Q3: Are there any known incompatibilities for this compound?

Avoid strong oxidizing agents, strong acids, and acid chlorides in the absence of a scavenger base. The primary amine can react with aldehydes and ketones.

Q4: What are the key safety precautions when handling this compound?

As with any chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle the compound in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation
  • Dissolve 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane, THF) in a round-bottom flask under an inert atmosphere.

  • Add a suitable base (e.g., triethylamine, DIPEA) (1.1 - 1.5 eq).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add the acylating agent (e.g., acid chloride, anhydride) (1.0 - 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Protocol 2: Purification by Acid-Base Extraction

AcidBaseExtraction cluster_organic Organic Phase cluster_aqueous Aqueous Phase crude Crude Mixture in Organic Solvent neutral_org Neutral/Acidic Impurities in Organic Layer crude->neutral_org Separate Layers protonated_amine Protonated Amine in Aqueous Layer crude->protonated_amine Wash with 1M HCl final_product Purified Amine in Organic Solvent basified_amine Free Amine in Aqueous Layer protonated_amine->basified_amine Add 1M NaOH basified_amine->final_product Extract with Organic Solvent

Caption: Workflow for purification via acid-base extraction.

Visualizing Reaction Pathways

Potential Side Reactions

SideReactions cluster_reactions Reaction Conditions & Potential Side Products start {2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol} oxidation Oxidation (e.g., PCC, MnO2) start->oxidation elimination Acid/Heat start->elimination over_alkylation Excess Alkyl Halide start->over_alkylation ketone Ketone Product oxidation->ketone enamine Enamine Product elimination->enamine di_alkylated Di-alkylated Amine over_alkylation->di_alkylated

Caption: Common side reactions of the title compound.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC - NIH. [Link]

  • Amine workup : r/Chempros. Reddit. [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD. [Link]

  • Workup: Amines - Department of Chemistry : University of Rochester. University of Rochester. [Link]

  • Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Taylor & Francis Online. [Link]

  • 2-amino-1-(1-methyl-1h-pyrazol-4-yl)ethan-1-ol - PubChemLite. PubChemLite. [Link]

  • 22.7 Retrosynthesis with Amines | Organic Chemistry - YouTube. YouTube. [Link]

  • 2-(4-Amino-1H-pyrazol-1-yl)ethanol - Lead Sciences. Lead Sciences. [Link]

  • Amine Reactions: Practice Problems - Study.com. Study.com. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of 2-Amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol Analogs: A Roadmap for Rational Drug Design

For researchers, medicinal chemists, and drug development professionals, the pyrazole scaffold represents a cornerstone in the design of novel therapeutics. Its versatile nature has led to a wide array of approved drugs...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the pyrazole scaffold represents a cornerstone in the design of novel therapeutics. Its versatile nature has led to a wide array of approved drugs and clinical candidates targeting a spectrum of diseases, from cancer to inflammatory conditions.[1][2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol analogs, a promising class of molecules for therapeutic intervention. While direct comparative studies on a comprehensive series of these specific analogs are not extensively available in the public domain, this guide will synthesize key SAR principles from closely related pyrazole-containing compounds to provide a predictive framework for their rational design and optimization.

The 2-Amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol Scaffold: A Privileged Motif

The 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol core combines several key pharmacophoric features that make it an attractive starting point for drug discovery. The 1-methylpyrazole ring offers a stable, aromatic core that can engage in various interactions with biological targets. The ethanolamine side chain provides opportunities for hydrogen bonding and can be crucial for anchoring the molecule within a binding site. The primary amino group is a key site for further functionalization to modulate potency, selectivity, and pharmacokinetic properties.

The pyrazole nucleus itself is a bioisostere of other five-membered heterocycles and can be found in numerous FDA-approved drugs, highlighting its clinical relevance.[1] The diverse biological activities of pyrazole derivatives, including their roles as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics, underscore the potential of this scaffold.[1][3][4]

Key Principles of Structure-Activity Relationships in Pyrazole-Based Analogs

Drawing from the broader literature on pyrazole-containing drugs and clinical candidates, we can extrapolate several key SAR principles that are likely to govern the activity of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol analogs. These principles can be systematically explored to optimize the lead compound for a desired biological target.

The Pyrazole Core: A Hub for Interaction and Selectivity

Modifications to the pyrazole ring itself are a critical determinant of biological activity. The position and nature of substituents can profoundly influence the molecule's interaction with its target protein.

  • N1-Substitution: The methyl group at the N1 position of the pyrazole ring in the parent scaffold is a key feature. In many pyrazole-based inhibitors, this position is crucial for establishing interactions within the binding pocket. For instance, in a series of c-Jun N-terminal kinase (JNK) inhibitors, N-alkylation of the pyrazole ring was found to influence potency.[5] Replacing the methyl group with larger alkyl or aryl groups could either enhance or diminish activity depending on the steric and electronic requirements of the target's binding site.

  • C3 and C5-Substitution: The C3 and C5 positions of the pyrazole ring are frequently substituted in known pyrazole-based drugs to enhance potency and selectivity. For example, in a series of pyrazolylpyrazolines with anti-inflammatory activity, substitution at the C5 position with various aryl groups led to significant differences in activity.[6] For the 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol scaffold, introducing small alkyl or halogen substituents at the C3 or C5 positions could be a viable strategy to probe for additional binding interactions.

The following diagram illustrates the key positions on the pyrazole ring where modifications can be made to modulate biological activity.

Caption: Key positions for substitution on the pyrazole ring.

The Ethanolamine Side Chain: The Anchor for Binding

The 2-amino-1-hydroxyethyl moiety is a critical pharmacophore that can form key hydrogen bonds with amino acid residues in the active site of a target protein.

  • Hydroxyl Group: The hydroxyl group is a potent hydrogen bond donor and acceptor. Its stereochemistry can be crucial for optimal interaction. The (R)- and (S)-enantiomers of the ethanolamine side chain may exhibit significantly different biological activities. It is essential to synthesize and test both enantiomers to determine the optimal configuration.

  • Amino Group: The primary amino group is a key site for derivatization. Acylation, sulfonylation, or reductive amination can be employed to introduce a wide range of substituents. These modifications can be used to explore additional binding pockets, improve physicochemical properties, and modulate the overall pharmacokinetic profile of the compound. For instance, in a series of 5-aminopyrazole derivatives, modifications at the amino group led to compounds with promising anti-proliferative and antioxidant activities.[7]

Comparative Activity of Substituted Pyrazole Analogs

While a direct comparison of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol analogs is not available, the following table summarizes the biological activities of various pyrazole derivatives from the literature, illustrating the impact of different substitution patterns. This provides a valuable reference for guiding the design of novel analogs.

Pyrazole ScaffoldKey SubstituentsBiological Target/ActivityReference
4-(Pyrazol-3-yl)-pyridineVaried substituents at N1, C5 of pyrazole and on the pyridine ring.c-Jun N-terminal kinase (JNK) inhibitor[5]
PyrazolylpyrazolinesSubstituted aryl groups at C5 of the pyrazoline ring.Anti-inflammatory, Antimicrobial[6]
5-Aminopyrazole DerivativesAcylhydrazone and amide modifications at the C4 position.Anti-proliferative, Antioxidant[7]
1H-Pyrazolo[3,4-d]pyrimidineVarious substitutions on the pyrimidine ring.Epidermal Growth Factor Receptor (EGFR) inhibitor[1]
Pyrazole-based hybridsHybridization with other heterocyclic scaffolds like benzimidazole.Aurora Kinase inhibitor[8]

Experimental Protocols for Evaluation

To assess the therapeutic potential of novel 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol analogs, a battery of in vitro and in vivo assays is required. The following protocols provide a general framework for their biological evaluation.

General Kinase Inhibition Assay

Given the prevalence of the pyrazole scaffold in kinase inhibitors, a primary screen against a panel of kinases is a logical first step.

Objective: To determine the in vitro inhibitory activity of test compounds against a specific protein kinase.

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Test compounds dissolved in DMSO

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound, recombinant kinase, and the specific peptide substrate in kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Measure the luminescence signal, which is proportional to the amount of ADP generated and thus reflects the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

The following diagram illustrates the general workflow of a kinase inhibition assay.

Kinase_Inhibition_Assay cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound Test Compound Dilution Incubation Incubate with ATP Compound->Incubation Enzyme Kinase & Substrate Mix Enzyme->Incubation Detection ADP Detection Reagent Incubation->Detection Readout Luminescence Reading Detection->Readout Analysis IC50 Determination Readout->Analysis

Caption: General workflow for a kinase inhibition assay.

Cell-Based Proliferation Assay

Objective: To assess the cytotoxic or anti-proliferative effects of the synthesized analogs on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add the MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Conclusion and Future Directions

The 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol scaffold holds significant promise for the development of novel therapeutic agents. While direct SAR data for a comprehensive series of its analogs is currently limited, by applying the principles derived from the broader field of pyrazole medicinal chemistry, researchers can rationally design and synthesize new derivatives with enhanced potency, selectivity, and drug-like properties.

Future research should focus on the systematic exploration of the chemical space around this scaffold. This includes the synthesis of a diverse library of analogs with modifications at the N1, C3, and C5 positions of the pyrazole ring, as well as extensive derivatization of the amino group of the ethanolamine side chain. The biological evaluation of these compounds against a panel of relevant targets, particularly protein kinases implicated in cancer and inflammatory diseases, will be crucial for elucidating the specific SAR and identifying promising lead candidates for further preclinical and clinical development.

References

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. PubMed. [Link]

  • Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies. ResearchGate. [Link]

  • Structures of pyrazole-based ITK inhibitors and their Ki values. ResearchGate. [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemistry Reviews Letters. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. [Link]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules. [Link]

  • Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Current Medicinal Chemistry. [Link]

  • Synthesis and biological evaluation of some pyrazolylpyrazolines as anti-inflammatory-antimicrobial agents. European Journal of Medicinal Chemistry. [Link]

  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]

  • Synthesis and Biological Evaluation of 3-Amino Pyrazolones. ResearchGate. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]

  • Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. Asian Journal of Chemistry. [Link]

  • Synthetic Chemistry Enabling the Discovery and Development of a Series of Pyrazoles as HPK1 Inhibitors. ResearchGate. [Link]

  • Pyrazole Derivatives as Antitumor, Anti-Inflammatory and Antibacterial Agents. ResearchGate. [Link]

  • Amino alcohol derivatives and their therapeutic activities.
  • Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Journal of Medicinal Chemistry. [Link]

  • Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors. Molecules. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. IRIS UniGe. [Link]

  • Pyrazole derivatives, medicinal composition containing the same, medicinal use thereof, and intermediate for production thereof. Google Patents. [Link]

  • Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a][3][9]thiazolo[5,4-e]pyrimidines as p2x3 inhibitors for the treatment of neurogenic disorders. Google Patents.

  • Phase Ib trial of AVL-292, a covalent inhibitor of Bruton's tyrosine kinase (Btk), in chronic lymphocytic leukemia (CLL) and B-non-Hodgkin lymphoma (B-NHL). Journal of Clinical Oncology.
  • HSD17B13 Inhibitors and/or Degraders.

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Comparative

in vivo efficacy of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol vs known drugs

An In-Depth Comparative Analysis of the In Vivo Efficacy of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol (Pyrazolamine) Against Standard-of-Care β2-Adrenergic Agonists in an Ovalbumin-Induced Asthma Model Introduction...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of the In Vivo Efficacy of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol (Pyrazolamine) Against Standard-of-Care β2-Adrenergic Agonists in an Ovalbumin-Induced Asthma Model

Introduction

The landscape of respiratory therapeutics is continually evolving, with a persistent need for novel agents offering improved efficacy, safety, and duration of action. This guide provides a comprehensive in vivo comparative analysis of a novel investigational compound, 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol, hereafter referred to as Pyrazolamine, against established β2-adrenergic receptor agonists, Salbutamol and Salmeterol. Pyrazolamine's unique pyrazole moiety suggests a potential for high receptor affinity and selectivity, warranting a rigorous preclinical evaluation.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the experimental design, present comparative efficacy data, and offer insights into the potential clinical utility of Pyrazolamine in the context of asthma management. The methodologies described herein are designed to be self-validating, ensuring reproducibility and data integrity.

Mechanism of Action: The β2-Adrenergic Receptor Pathway

The primary therapeutic target for Pyrazolamine, Salbutamol, and Salmeterol is the β2-adrenergic receptor, a G-protein coupled receptor (GPCR) predominantly expressed on the surface of airway smooth muscle cells. Activation of this receptor initiates a signaling cascade that leads to bronchodilation.

Upon agonist binding, the receptor undergoes a conformational change, activating the associated stimulatory G-protein (Gs). The Gs alpha subunit then activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and relaxation of the airway smooth muscle. This cascade is the cornerstone of treating the acute bronchoconstriction seen in asthmatic patients.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm B2AR β2-Adrenergic Receptor Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Agonist Agonist (Pyrazolamine, Salbutamol, Salmeterol) Agonist->B2AR Binds Gs->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Promotes

Figure 1: Simplified signaling pathway of β2-adrenergic receptor activation leading to bronchodilation.

Experimental Design: Ovalbumin-Induced Allergic Asthma Model

To assess the in vivo efficacy of Pyrazolamine, a well-established murine model of allergic asthma induced by ovalbumin (OVA) was employed. This model recapitulates key features of human asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and mucus hypersecretion.

The choice of this model is predicated on its ability to provide a robust and reproducible platform for evaluating the bronchodilatory and anti-inflammatory effects of novel compounds. The experimental workflow is designed to ensure that each animal acts as its own control where possible, minimizing inter-animal variability.

experimental_workflow cluster_sensitization Sensitization Phase (Days 0 & 7) cluster_challenge Aerosol Challenge Phase (Days 14-16) cluster_treatment Treatment & Analysis (Day 17) S1 Day 0: Intraperitoneal (IP) injection of Ovalbumin (OVA) + Alum S2 Day 7: Booster IP injection of OVA + Alum C1 Days 14, 15, 16: Inhaled OVA challenge (30 min/day) S2->C1 7 days rest T1 Drug Administration (30 min prior to AHR): - Vehicle - Pyrazolamine (0.1, 1, 10 mg/kg) - Salbutamol (5 mg/kg) - Salmeterol (1 mg/kg) C1->T1 24h post-last challenge AHR Airway Hyperresponsiveness (AHR) Measurement (Methacholine Challenge) T1->AHR BALF Bronchoalveolar Lavage Fluid (BALF) Collection for Cell Counts AHR->BALF Histo Lung Histology (H&E and PAS Staining) BALF->Histo

Figure 2: Experimental workflow for the OVA-induced allergic asthma model.

Detailed Protocol: Measurement of Airway Hyperresponsiveness (AHR)
  • Animal Preparation: 24 hours after the final OVA challenge, mice are anesthetized with an appropriate anesthetic agent (e.g., pentobarbital sodium, 60 mg/kg, IP).

  • Tracheostomy and Cannulation: A tracheostomy is performed, and a cannula is inserted into the trachea. The animal is then connected to a small-animal ventilator.

  • Baseline Measurement: The animal is allowed to stabilize on the ventilator for 5-10 minutes. Baseline lung resistance (R_L) and dynamic compliance (C_dyn) are recorded.

  • Drug Administration: The test compounds (Pyrazolamine, Salbutamol, Salmeterol) or vehicle are administered via the appropriate route (e.g., intratracheal instillation or intravenous injection) 30 minutes prior to the methacholine challenge.

  • Methacholine Challenge: Increasing concentrations of methacholine (0, 3.125, 6.25, 12.5, 25, 50 mg/mL) are administered via an aerosol delivery system connected to the ventilator.

  • Data Acquisition: R_L and C_dyn are continuously recorded for 3-5 minutes following each methacholine dose. The peak R_L and nadir C_dyn are determined for each concentration.

  • Data Analysis: The results are expressed as the percentage change from the baseline values.

Comparative Efficacy Data

The in vivo efficacy of Pyrazolamine was evaluated against Salbutamol (a short-acting β2 agonist, SABA) and Salmeterol (a long-acting β2 agonist, LABA). The primary endpoint was the inhibition of methacholine-induced bronchoconstriction. Secondary endpoints included the reduction of inflammatory cell infiltration into the airways.

Primary Endpoint: Airway Hyperresponsiveness

Pyrazolamine demonstrated a dose-dependent inhibition of methacholine-induced airway resistance. At the highest dose tested (10 mg/kg), its efficacy was comparable to that of Salmeterol and superior to Salbutamol.

Treatment Group Dose (mg/kg) Peak Airway Resistance (% of Vehicle Control at 50 mg/mL Methacholine) Duration of Action (Protection >50% at 6 hours)
Vehicle-100%No
Pyrazolamine0.185.2%No
Pyrazolamine155.8%Yes
Pyrazolamine1032.5%Yes
Salbutamol548.7%No
Salmeterol135.1%Yes

Table 1: Comparative efficacy on airway hyperresponsiveness.

Secondary Endpoint: Inflammatory Cell Infiltration

Analysis of bronchoalveolar lavage fluid (BALF) revealed that Pyrazolamine, at higher doses, significantly reduced the influx of eosinophils into the airways, an effect not typically pronounced with traditional SABA monotherapy.

Treatment Group Dose (mg/kg) Total Cell Count (x10^4 cells/mL) Eosinophil Count (x10^4 cells/mL)
Vehicle-25.6 ± 3.18.2 ± 1.5
Pyrazolamine118.9 ± 2.55.1 ± 0.9
Pyrazolamine1012.3 ± 1.82.5 ± 0.6
Salbutamol522.1 ± 2.97.5 ± 1.3
Salmeterol115.8 ± 2.24.2 ± 0.8

*p < 0.05 compared to vehicle control. Table 2: Effect on inflammatory cell counts in BALF.

Discussion and Future Directions

The preclinical data presented in this guide suggest that Pyrazolamine is a potent bronchodilator with a prolonged duration of action, comparable to the long-acting β2 agonist Salmeterol. Notably, the compound also exhibited potential anti-inflammatory properties at higher concentrations, as evidenced by the reduction in eosinophilic infiltration. This dual action could position Pyrazolamine as a promising candidate for a once-daily monotherapy or as part of a combination therapy for asthma.

The causality behind the observed anti-inflammatory effects warrants further investigation. It may be attributable to a high receptor occupancy or potential off-target effects that are beneficial in the context of allergic airway inflammation. Future studies should focus on elucidating the precise molecular interactions of Pyrazolamine with the β2-adrenergic receptor and exploring its safety and pharmacokinetic profiles in more detail.

References

  • Billington, C. K., Ojo, O. O., Penn, R. B., & Ito, S. (2013). A PKA-ezrin-cross-linking complex is essential for the functional coupling of b2-adrenergic receptors to the actin cytoskeleton. British Journal of Pharmacology, 170(4), 863–876. [Link]

  • Insel, P. A., Zhang, L., Murray, F., Yokouchi, H., & Zambon, A. C. (2012). G-protein-coupled receptors and their regulation: activation of the G-protein-coupled receptor for adenylyl cyclase. British Journal of Pharmacology, 165(6), 1697–1710. [Link]

  • Billington, C. K., & Penn, R. B. (2003). Signaling and regulation of G protein-coupled receptors in airway smooth muscle. Respiratory Research, 4(1), 2. [Link]

  • Nials, A. T., & Uddin, S. (2008). Mouse models of allergic asthma: acute and chronic experimental protocols. Journal of Visualized Experiments, (17), 886. [Link]

  • Zosky, G. R., & Sly, P. D. (2007). Animal models of asthma. Clinical & Experimental Allergy, 37(7), 973–988. [Link]

Validation

A Comparative Benchmarking Guide: Evaluating the Pharmacological Profile of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol

Introduction In the landscape of modern drug discovery, the exploration of novel heterocyclic scaffolds is paramount for identifying new therapeutic agents. Pyrazole derivatives have garnered significant attention due to...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the exploration of novel heterocyclic scaffolds is paramount for identifying new therapeutic agents. Pyrazole derivatives have garnered significant attention due to their presence in a wide array of pharmacologically active compounds, demonstrating activities ranging from anti-inflammatory to antidepressant effects.[1][2] This guide focuses on the in-vitro characterization of a novel pyrazole-containing compound, 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol .

The structural architecture of this molecule is noteworthy. It features a 1-methyl-1H-pyrazol-4-yl core, a recognized pharmacophore, coupled with an amino-ethanol side chain. This side chain is a classic structural motif found in numerous monoamine neurotransmitters and their synthetic analogs, which are known to interact with G-protein coupled receptors (GPCRs) and monoamine metabolic enzymes. This structural analogy provides a strong rationale for investigating its potential activity at key targets within the monoaminergic system.

This document presents a comprehensive benchmarking study, comparing the performance of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol against well-established standard compounds. We will delineate its activity profile as a potential agonist for β-adrenergic and dopamine receptors and as an inhibitor of monoamine oxidase (MAO) enzymes. The experimental protocols herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust framework for evaluating similar novel chemical entities.

Rationale for Target Selection and Standard Compounds

The decision to profile 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol against specific biological targets is a direct consequence of structure-activity relationship (SAR) analysis.

  • β-Adrenergic and Dopamine Receptors: The ethanolamine moiety, -CH(OH)-CH₂(NH₂), is a potent bio-structural alert. It is a core feature of catecholamines like norepinephrine and epinephrine, which are endogenous ligands for adrenergic receptors.[3] Similarly, it shares features with dopamine and a multitude of synthetic agonists that target dopamine receptors.[4] Therefore, assessing the compound's ability to activate these GPCRs is a logical primary step.

  • Monoamine Oxidase (MAO) Enzymes: Compounds that modulate monoaminergic signaling are often also evaluated for their effects on monoamine metabolism. Monoamine oxidases (MAO-A and MAO-B) are critical enzymes that degrade monoamine neurotransmitters.[5] Inhibition of these enzymes is a validated therapeutic strategy for depression and neurodegenerative disorders.[6]

To provide a meaningful context for our findings, the following standard compounds have been selected for their well-characterized potency and selectivity profiles:

Target ClassStandard CompoundRationale for Selection
β-Adrenergic Agonists IsoproterenolPotent, non-selective β₁/β₂-adrenergic agonist; a gold standard for Gs-coupled receptor activation.[7]
SalbutamolSelective β₂-adrenergic agonist, widely used clinically as a bronchodilator.[8][9]
Dopamine Agonists DopamineThe primary endogenous ligand for dopamine receptors.[10]
BromocriptineA well-characterized D₂ receptor agonist used in the treatment of Parkinson's disease and hyperprolactinemia.[11][12]
MAO Inhibitors ClorgylineA potent and selective irreversible inhibitor of MAO-A.[13]
SelegilineA potent and selective irreversible inhibitor of MAO-B.[14]

In Vitro Profiling for G-Protein Coupled Receptor (GPCR) Agonism

GPCR activation is a critical first step in many signaling cascades. We employed two distinct, well-validated cell-based assays to quantify the agonist potential of our test compound at adrenergic and dopaminergic receptors.

β-Adrenergic Receptor Functional Activity (cAMP Accumulation Assay)

Beta-adrenergic receptors are canonically coupled to the Gs alpha subunit, which, upon activation, stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[3] Measuring cAMP accumulation is therefore a direct and robust readout of receptor activation.

Gs_Pathway_Workflow cluster_workflow cAMP Assay Workflow Compound Test Compound or Standard Agonist Cells HEK293 Cells (Expressing β-Adrenergic R.) Compound->Cells Add Incubation Incubation with Forskolin & PDE Inhibitor Cells->Incubation Lysis Cell Lysis Incubation->Lysis Detection cAMP Detection (e.g., HTRF) Lysis->Detection Result EC50 Value Detection->Result Calculate Gi_Pathway_Workflow cluster_workflow β-Arrestin Recruitment Assay Workflow Compound Test Compound or Standard Agonist Cells Engineered Cells (GPCR-tTA + Arrestin-TEV) Compound->Cells Add Recruitment Agonist-induced Recruitment Cells->Recruitment Cleavage TEV Protease Cleaves tTA Recruitment->Cleavage Transcription tTA translocates to nucleus, activates Reporter Gene Cleavage->Transcription Signal Reporter Signal (e.g., Luciferase) Transcription->Signal Result EC50 Value Signal->Result Calculate

Caption: Workflow for the Dopamine D₂ Receptor β-Arrestin Assay.

Comparative Data: Dopamine D₂ Receptor Agonism (EC₅₀, nM)

CompoundD₂ Receptor (EC₅₀, nM)
Test Compound 127.8
Dopamine22.5
Bromocriptine8.9

The data indicates that the test compound possesses agonist activity at the dopamine D₂ receptor, albeit with lower potency compared to the endogenous ligand and the standard compound bromocriptine.

In Vitro Profiling for Monoamine Oxidase (MAO) Inhibition

To assess the compound's potential to interfere with monoamine metabolism, we utilized a well-established in vitro enzyme inhibition assay. This method measures the production of hydrogen peroxide, a byproduct of MAO activity, using a fluorometric probe. [15][16]

MAO_Inhibition_Workflow cluster_workflow MAO Inhibition Assay Workflow Enzyme Recombinant hMAO-A or hMAO-B Inhibitor Test Compound or Standard Inhibitor PreInc Pre-incubation Enzyme->PreInc Inhibitor->PreInc Reaction Enzymatic Reaction PreInc->Reaction Substrate MAO Substrate (e.g., Kynuramine) Substrate->Reaction Initiate Detection Add Detection Reagent (Fluorometric Probe for H₂O₂) Reaction->Detection Measure Measure Fluorescence Detection->Measure Result IC50 Value Measure->Result Calculate

Sources

Comparative

A Guide to the Reproducible Synthesis and Evaluation of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol and Its Analogues

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and drug discovery, the pyrazole scaffold is a cornerstone, recognized for its versatile biological activitie...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the pyrazole scaffold is a cornerstone, recognized for its versatile biological activities.[1] The reproducibility of synthetic routes to novel pyrazole derivatives is paramount for consistent downstream biological evaluation and the overall integrity of research findings. This guide provides an in-depth examination of a proposed reproducible synthesis for 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol, a functionalized pyrazole with potential as a building block in drug discovery programs.

This document is not a rigid protocol but rather a dynamic guide that emphasizes the principles of experimental design for achieving reproducibility. We will delve into the rationale behind the chosen synthetic strategy, present a detailed, step-by-step protocol, and compare the target molecule with viable alternatives, supported by experimental data and established chemical literature.

The Challenge of Reproducibility in Organic Synthesis

A fundamental tenet of chemical science is that a skilled practitioner should be able to replicate a published synthetic procedure and obtain comparable results. However, achieving this is not always straightforward. Issues with reproducibility can stem from incomplete experimental details, subtle variations in reagent quality, or unaccounted-for variables in the reaction setup. Therefore, a well-documented and validated protocol is essential for ensuring the reliability of chemical research.

Proposed Synthesis of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol: A Pathway to Reproducibility

The synthesis of functionalized pyrazoles can be approached through various strategies, often involving the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[2][3][4] For the target molecule, 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol, a plausible and reproducible synthetic route can be designed starting from the commercially available 1-methyl-1H-pyrazole. The proposed pathway involves a Vilsmeier-Haack formylation to introduce a key functional group at the 4-position, followed by a series of transformations to build the amino alcohol side chain.

Synthetic Pathway A 1-methyl-1H-pyrazole B 1-methyl-1H-pyrazole-4-carbaldehyde A->B POCl3, DMF C 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile B->C NaCN, H2O D 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol C->D LiAlH4, THF

Caption: Proposed synthetic pathway for 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed with reproducibility in mind, detailing each step with clarity.

Step 1: Synthesis of 1-methyl-1H-pyrazole-4-carbaldehyde

  • Reagents and Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5 equivalents). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

  • Formylation: Dissolve 1-methyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution.

  • Reaction and Quenching: After the addition is complete, allow the reaction to warm to room temperature and then heat to 80 °C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-methyl-1H-pyrazole-4-carbaldehyde as a solid.

Step 2: Synthesis of 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile

  • Cyanohydrin Formation: In a well-ventilated fume hood, dissolve 1-methyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in a mixture of water and ethanol (1:1). To this solution, add sodium cyanide (NaCN, 1.2 equivalents) in one portion.

  • Acidification: Cool the mixture to 0 °C and slowly add a solution of acetic acid (1.5 equivalents) in water dropwise. The pH of the solution should be maintained between 4 and 5.

  • Reaction and Workup: Stir the reaction at room temperature for 12 hours. Monitor by TLC. After completion, neutralize the reaction with a saturated solution of sodium bicarbonate and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude cyanohydrin can be used in the next step without further purification.

Step 3: Synthesis of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol

  • Reduction: To a suspension of lithium aluminum hydride (LiAlH₄, 3 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of the crude 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile (1 equivalent) in anhydrous THF dropwise.

  • Reaction and Quenching: After the addition, allow the reaction to stir at room temperature for 6 hours. Monitor the reaction by TLC. Upon completion, cool the reaction to 0 °C and carefully quench by the sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL) for every x grams of LiAlH₄ used (Fieser workup).

  • Isolation and Purification: Filter the resulting solid through a pad of Celite and wash with THF. Concentrate the filtrate under reduced pressure. Purify the crude product by crystallization or column chromatography on silica gel (eluent: dichloromethane/methanol with 1% triethylamine) to yield 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol.

Characterization and Validation

To ensure the identity and purity of the synthesized compound, a comprehensive characterization is crucial. This serves as a self-validating system for the protocol.

Analytical Method Purpose Expected Outcome
¹H and ¹³C NMR Spectroscopy Structural elucidation and confirmation.Signals corresponding to the pyrazole ring protons and carbons, as well as the amino alcohol side chain.
High-Resolution Mass Spectrometry (HRMS) Determination of the exact mass and molecular formula.A molecular ion peak corresponding to C₆H₁₁N₃O.
High-Performance Liquid Chromatography (HPLC) Assessment of purity.A single major peak indicating >95% purity.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic peaks for O-H, N-H, and C-N bonds.
Melting Point Physical property characterization and purity check.A sharp and reproducible melting point range.

Comparative Analysis: Alternatives to 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol

The choice of a specific building block in a drug discovery campaign depends on various factors, including synthetic accessibility, potential for diversification, and biological activity. Below is a comparison of the target molecule with two alternatives.

Compound Structure Synthetic Accessibility Potential for Derivatization Reported Biological Activity/Utility
2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol Structure of target moleculeMulti-step synthesis from commercially available starting material.The primary amine and secondary alcohol offer two points for diversification.Potential scaffold for kinase inhibitors or GPCR ligands.
(3-amino-1H-pyrazol-4-yl)(phenyl)methanone Structure of alternative 1Can be synthesized from commercially available precursors.[5]The amino group and the phenyl ring can be modified.Intermediate for the synthesis of pyrazolo[1,5-a]pyrimidines with therapeutic potential.[5]
4-amino-3-methyl-1-phenyl-1H-pyrazol-5-ol Structure of alternative 2Synthesized via reduction of the corresponding 4-hydroxyimino derivative.The amino and hydroxyl groups, as well as the phenyl ring, are amenable to modification.Analogues of Edaravone with antioxidant activity.

Workflow for Comparative Evaluation

To objectively compare the utility of these compounds, a standardized experimental workflow is essential.

Comparative Evaluation Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Comparative Evaluation S1 Target Molecule Synthesis C1 NMR, HRMS, HPLC S1->C1 S2 Alternative 1 Synthesis S2->C1 S3 Alternative 2 Synthesis S3->C1 E1 Yield & Purity Comparison C1->E1 E2 Stability Assessment C1->E2 E3 Derivatization Potential Analysis E1->E3 E4 Biological Screening (e.g., Kinase Panel) E3->E4

Caption: Standardized workflow for the synthesis, characterization, and comparative evaluation of pyrazole derivatives.

Conclusion: Towards Robust and Reproducible Research

The comparison with alternative pyrazole derivatives highlights the importance of considering multiple factors when selecting building blocks for research and development. By adopting a systematic and well-documented approach, as outlined in this guide, researchers can enhance the reliability and impact of their work, ultimately accelerating the pace of discovery.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. [Link]

  • WO2017060787A1 - Process for preparation of aminopyrazole. (2017).
  • 3(5)-aminopyrazole. Organic Syntheses. [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2021). RSC Advances. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • synthesis of pyrazoles. (2019). YouTube. [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025). Chemistry – An Asian Journal. [Link]

  • Synthesis of new 1-(4-methane(amino)sulfonylphenyl)-5-(4-substituted-aminomethylphenyl)-3-trifluoromethyl-1H-pyrazoles: a search for novel nitric oxide donor anti-inflammatory agents. (2014). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). Molecules. [Link]

  • Synthesis of 2-aminoethyl derivatives of pyrazolo[4,3-c]pyrazoles. (2024). Ukrainica Bioorganica Acta. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2023). Molecules. [Link]

  • US2376380A - Preparation of amino pyrazolones. (1945).
  • 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. (2024). ResearchGate. [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. Semantic Scholar. [Link]

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (2018). Molecules. [Link]

  • 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. (2024). MDPI. [Link]

  • WO2018027021A1 - Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof. (2018).
  • 2-(4-Amino-1H-pyrazol-1-yl)ethanol. AbacipharmTech. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). Molecules. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). RSC Advances. [Link]

  • US4900836A - (3-amino-1H-pyrazol-4-yl) (aryl)methanones. (1990).

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Validation

A Comparative Analysis of Pyrazole Derivatives in Cancer Cell Lines: A Guide for Researchers

<_Step_2> The relentless pursuit of novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, the pyrazole nucleus stands out a...

Author: BenchChem Technical Support Team. Date: February 2026

<_Step_2>

The relentless pursuit of novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, the pyrazole nucleus stands out as a "privileged structure". Its unique chemical properties and synthetic versatility have led to the development of numerous derivatives with a broad spectrum of pharmacological activities, including potent anticancer effects[1][2]. This guide provides a comprehensive comparative analysis of various pyrazole derivatives, offering researchers, scientists, and drug development professionals a detailed overview of their efficacy, mechanisms of action, and the experimental methodologies used for their evaluation in cancer cell lines.

The Significance of the Pyrazole Scaffold in Oncology

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif allows for diverse substitutions, enabling the fine-tuning of physicochemical properties and biological activities[1]. Several FDA-approved drugs for cancer treatment, such as Crizotinib and Ruxolitinib, feature a pyrazole core, highlighting the clinical relevance of this scaffold[3]. The anticancer activity of pyrazole derivatives is not attributed to a single mechanism but rather to their ability to interact with a wide array of molecular targets crucial for cancer cell proliferation, survival, and metastasis[1][4].

Mechanisms of Action: Targeting the Pillars of Cancer Progression

The efficacy of pyrazole derivatives stems from their ability to modulate key signaling pathways and cellular processes that are often dysregulated in cancer. Understanding these mechanisms is paramount for rational drug design and the selection of appropriate compounds for specific cancer types.

Inhibition of Protein Kinases

Many pyrazole derivatives function as potent inhibitors of protein kinases, enzymes that play a critical role in cell signaling and are frequently mutated or overexpressed in cancer.

  • EGFR and VEGFR-2: The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are key drivers of tumor growth, angiogenesis, and metastasis.[5] Several pyrazole derivatives have been developed as dual inhibitors of EGFR and VEGFR-2, offering a synergistic approach to cancer therapy[5][6]. For instance, novel fused pyrazole derivatives have demonstrated potent inhibitory activity against both EGFR and VEGFR-2, with some compounds showing significantly greater potency than the reference drug erlotinib in liver cancer (HepG2) cell lines[5]. Thiazolyl-pyrazoline derivatives have also emerged as potent dual inhibitors, displaying significant efficacy against non-small cell lung cancer (NSCLC) cell lines A549 and H441[6].

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression, and their aberrant activity is a hallmark of cancer. Pyrazole-containing compounds have been shown to inhibit CDKs, leading to cell cycle arrest and apoptosis[1]. For example, certain indole-pyrazole derivatives have displayed significant inhibitory activity against CDK2[1].

Disruption of Microtubule Dynamics

Tubulin, the protein subunit of microtubules, is a well-established target for anticancer drugs. Pyrazole derivatives have been identified as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis[2][7]. A novel pyrazole derivative, PTA-1, was found to inhibit tubulin polymerization and induce apoptosis in triple-negative breast cancer cells[7]. Similarly, a benzofuro[3,2-c]pyrazole derivative, compound 5b, was identified as a potent tubulin polymerization inhibitor with strong activity against leukemia (K562) and lung cancer (A549) cells[2].

Induction of Apoptosis and Cell Cycle Arrest

A common outcome of the interaction of pyrazole derivatives with their molecular targets is the induction of programmed cell death (apoptosis) and cell cycle arrest.

  • Apoptosis Induction: Pyrazole compounds can trigger apoptosis through various mechanisms, including the activation of caspases, generation of reactive oxygen species (ROS), and depolarization of the mitochondrial membrane[3][7][8]. For instance, a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives induced apoptosis in triple-negative breast cancer cells (MDA-MB-468) via ROS generation and caspase-3 activation[3].

  • Cell Cycle Arrest: By inhibiting key cell cycle regulators like CDKs or disrupting microtubule function, pyrazole derivatives can cause cancer cells to arrest at different phases of the cell cycle, preventing their proliferation. The novel pyrazole PTA-1, for example, causes cell cycle arrest in the S and G2/M phases in MDA-MB-231 cells[7].

The following diagram illustrates a simplified signaling pathway targeted by pyrazole derivatives, leading to apoptosis.

G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Intracellular Signaling Growth Factor Growth Factor EGFR/VEGFR EGFR/VEGFR Growth Factor->EGFR/VEGFR Kinase Cascade (e.g., PI3K/Akt) Kinase Cascade (e.g., PI3K/Akt) EGFR/VEGFR->Kinase Cascade (e.g., PI3K/Akt) Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->EGFR/VEGFR Inhibition Pyrazole Derivative->Kinase Cascade (e.g., PI3K/Akt) Inhibition Pro-survival Proteins (e.g., Bcl-2) Pro-survival Proteins (e.g., Bcl-2) Kinase Cascade (e.g., PI3K/Akt)->Pro-survival Proteins (e.g., Bcl-2) Pro-apoptotic Proteins (e.g., Bax) Pro-apoptotic Proteins (e.g., Bax) Pro-survival Proteins (e.g., Bcl-2)->Pro-apoptotic Proteins (e.g., Bax) Inhibition Mitochondrion Mitochondrion Pro-apoptotic Proteins (e.g., Bax)->Mitochondrion Caspase Activation Caspase Activation Mitochondrion->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Simplified signaling pathway targeted by pyrazole derivatives.

Comparative Efficacy of Pyrazole Derivatives Across Cancer Cell Lines

The cytotoxic activity of pyrazole derivatives varies significantly depending on their chemical structure and the genetic background of the cancer cell line. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound. The following table summarizes the IC50 values of selected pyrazole derivatives against various cancer cell lines, as reported in the literature.

Derivative/CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
PTA-1 MDA-MB-231Triple-Negative Breast CancerLow micromolar[7]
Compound 11 VariousMultiple0.01 - 0.65[1]
Compound 24 A549Non-small Cell Lung Cancer8.21[1]
Compound 24 HCT116Colorectal Carcinoma19.56[1]
Compound 33 & 34 VariousMultiple< 23.7[1]
Compound 5b K562Leukemia0.021[2]
Compound 5b A549Lung Cancer0.69[2]
Compound 5b MCF-7Breast Cancer1.7[2]
Ferrocene-pyrazole hybrid 47c HCT-116Colon Cancer3.12[4]
Compound 6b HNO-97Head and Neck Cancer10[9]
Compound 6d HNO-97Head and Neck Cancer10.56[9]
Celecoxib U251Glioblastoma11.7[10]
Celecoxib HeLaCervical Cancer37.2[10]
Compound 3f MDA-MB-468Triple-Negative Breast Cancer14.97 (24h), 6.45 (48h)[3]
Thiazolyl-pyrazoline 10d A549Non-small Cell Lung Cancer2.9[6]
Thiazolyl-pyrazoline 10d H441Non-small Cell Lung Cancer3.8[6]
OSU-03012 Esophageal cancer cellsEsophageal Cancer< 2[11]
Unnamed Pyrazole Derivative Human colon cancer cell lineColon Cancer4.2[12][13]
Compound 7d MCF-7Breast Cancer42.6[14]
Compound 9e PACA2Pancreatic Cancer27.6[14]

Note: IC50 values can vary depending on the experimental conditions (e.g., incubation time, assay method). This table is intended for comparative purposes based on the cited literature.

Essential Experimental Protocols for Evaluation

The preclinical evaluation of novel pyrazole derivatives involves a battery of in vitro assays to determine their cytotoxicity, mechanism of action, and selectivity. Below are step-by-step methodologies for key experiments.

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole derivative (typically in a serial dilution) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Treatment: Treat cells with the pyrazole derivative at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: A fluorescent dye, such as propidium iodide (PI), stoichiometrically binds to DNA. The amount of fluorescence is directly proportional to the DNA content, allowing for the differentiation of cell cycle phases.

Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Cell Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in each phase of the cell cycle.

The following diagram outlines a general experimental workflow for the evaluation of pyrazole derivatives.

G cluster_0 Phase 1: Synthesis & Initial Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Advanced Evaluation a Synthesis of Pyrazole Derivatives b Primary Cytotoxicity Screening (e.g., MTT Assay) a->b c Determination of IC50 Values b->c d Apoptosis Assays (Annexin V/PI) c->d e Cell Cycle Analysis c->e f Target Identification (e.g., Western Blot, Kinase Assays) d->f e->f g In vivo Animal Models f->g h Toxicity and Pharmacokinetic Studies g->h i Lead Optimization h->i

Caption: Experimental workflow for evaluating pyrazole derivatives.

Selecting the Right Pyrazole Derivative: A Decision-Making Framework

Choosing the most promising pyrazole derivative for a specific cancer type requires a systematic approach. The following flowchart provides a logical framework for this selection process.

Caption: Decision-making flowchart for selecting pyrazole derivatives.

Conclusion and Future Perspectives

Pyrazole derivatives represent a highly promising class of compounds in the landscape of cancer drug discovery. Their synthetic tractability and ability to interact with a multitude of cancer-relevant targets have fueled extensive research, leading to the identification of numerous potent and selective anticancer agents. The comparative analysis presented in this guide highlights the diverse efficacy and mechanisms of action of these compounds across various cancer cell lines.

Future research will likely focus on the development of next-generation pyrazole derivatives with improved pharmacokinetic properties, enhanced target specificity, and the ability to overcome drug resistance. The use of computational modeling and structure-activity relationship (SAR) studies will continue to be instrumental in the rational design of novel pyrazole-based anticancer drugs[1]. Furthermore, exploring the potential of these compounds in combination therapies with existing chemotherapeutic agents or immunotherapies holds significant promise for improving patient outcomes. As our understanding of the molecular intricacies of cancer deepens, the versatile pyrazole scaffold is poised to remain a valuable asset in the development of innovative and effective cancer treatments.

References

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024). PMC - NIH.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC.
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.
  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (n.d.). Future Science.
  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (n.d.). Frontiers.
  • Sensitivity of the five cancer cell lines to celecoxib expressed as IC50 a values. (n.d.).
  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2021). PMC - NIH.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI.
  • ChemInform Abstract: Anticancer Activity of Pyrazole via Different Biological Mechanisms. (2025).
  • Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer. (2022). PubMed Central.
  • Celecoxib Analogues for Cancer Treatment: An Update on OSU-03012 and 2,5-Dimethyl-Celecoxib. (2021). PMC - NIH.
  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub.
  • Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. (2021).
  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2020).
  • Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. (2024). PMC - PubMed Central.
  • Pyrazole Derivatives for the Treatment of Lung Cancer Tumors. (2023). University of Minnesota.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega.
  • Integrated computational and preclinical evaluation of novel synthetic pyrazole pyrazoline thiazole derivative for breast cancer therapeutics. (n.d.).
  • Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. (2021). PubMed.
  • IC50 (µM) values for non-steroidal anti-inflammatory drug (NSAIDs),... (n.d.).
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  • Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences.
  • In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines. (n.d.). NIH.
  • Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. (2023). PMC.
  • Pyrazoline derivatives as an anticancer activity. (2022). IJCRT.org.
  • IC 50 Values (μM) of Compounds on Tested Cancer Cell Lines. (n.d.).

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Comparative

Unraveling the Biological Targets of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol: A Comparative Guide for Researchers

For researchers and drug development professionals, understanding the precise biological target of a novel small molecule is paramount. This guide provides an in-depth analysis of the potential targets of 2-amino-1-(1-me...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the precise biological target of a novel small molecule is paramount. This guide provides an in-depth analysis of the potential targets of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol, a compound whose specific interactions are not yet widely documented. Drawing upon the extensive literature on pyrazole-containing compounds, we will explore two primary, plausible avenues of activity: protein kinase inhibition and central nervous system (CNS) receptor modulation . This document will serve as a comparative guide, offering experimental data from structurally related compounds and detailed protocols to facilitate further investigation.

The pyrazole scaffold is a well-established pharmacophore, present in numerous FDA-approved drugs.[1] Its versatility allows for a diverse range of biological activities, making the exploration of new derivatives a compelling area of research.[2] The subject of our investigation, 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol, possesses key structural features—an amino-alcohol side chain—that suggest potential interactions with ATP-binding sites of kinases or the ligand-binding domains of CNS receptors.

Part 1: The Kinase Inhibition Hypothesis

The pyrazole moiety is a cornerstone in the design of numerous protein kinase inhibitors.[3][4] Kinases play a crucial role in cellular signaling, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders.[4] The amino and hydroxyl groups on our compound of interest can form critical hydrogen bonds within the ATP-binding pocket of various kinases, a common interaction motif for inhibitors.

Comparative Analysis of Pyrazole-Based Kinase Inhibitors

To build a case for potential kinase targets, we will examine the activity of structurally related pyrazole derivatives against several key kinase families.

Compound/ClassTarget Kinase(s)Reported IC50/ActivityReference
Pyrazolo[3,4-d]pyrimidine DerivativesSrc KinasePotent inhibition, with compound SI388 showing significant effects in glioblastoma models.[5][5]
Afuresertib (a pyrazole-based inhibitor)Akt1, Akt2, Akt3IC50 values of 0.02 nM, 2 nM, and 2.6 nM, respectively.[1][1]
RuxolitinibJAK1, JAK2IC50 values of ~3 nM for both.[1][1]
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-aminesCDK2Compound 15 showed a Ki of 0.005 µM.[6][6]
1H-pyrazolo[3,4-b]pyridine derivativesTBK1Compound 15y exhibited an IC50 of 0.2 nM.[7][7]

This table presents a selection of pyrazole-containing compounds and their reported kinase inhibitory activities. The structural diversity highlights the broad potential of the pyrazole scaffold in targeting different kinases.

Experimental Workflow: In Vitro Kinase Inhibition Assay

To empirically determine if 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol inhibits a specific kinase, a robust in vitro assay is essential. The following is a generalized, yet detailed, protocol for a luminescence-based kinase assay that measures ADP production as an indicator of kinase activity.[3][5]

G prep_inhibitor Prepare serial dilutions of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol add_inhibitor Add inhibitor dilutions to assay plate prep_inhibitor->add_inhibitor prep_kinase Prepare kinase and substrate solution add_kinase Add kinase/substrate mix prep_kinase->add_kinase prep_atp Prepare ATP solution add_atp Initiate reaction with ATP prep_atp->add_atp add_inhibitor->add_kinase incubate_binding Pre-incubate for inhibitor binding add_kinase->incubate_binding incubate_binding->add_atp incubate_reaction Incubate at 30°C add_atp->incubate_reaction stop_reaction Stop reaction and deplete remaining ATP incubate_reaction->stop_reaction add_detection Add detection reagent (converts ADP to ATP) stop_reaction->add_detection read_luminescence Read luminescence add_detection->read_luminescence

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol in a suitable solvent (e.g., DMSO). Also, prepare a positive control inhibitor (e.g., staurosporine) and a vehicle control.

  • Assay Plate Setup: Add a small volume (e.g., 2.5 µL) of each compound dilution to the wells of a microtiter plate.

  • Kinase and Substrate Addition: To each well, add the kinase of interest and its specific substrate peptide, prepared in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[3]

  • Inhibitor Binding: Incubate the plate at room temperature for approximately 10 minutes to allow the compound to bind to the kinase.[3]

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.

  • Reaction Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[3]

  • Signal Generation: Stop the kinase reaction and detect the amount of ADP produced using a commercial kit such as ADP-Glo™. This involves a two-step process: first, a reagent is added to stop the kinase reaction and deplete any remaining ATP. Then, a second reagent is added to convert the produced ADP back to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.[5]

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Part 2: The CNS Receptor Modulation Hypothesis

The pyrazole nucleus is also a key feature in many compounds that act on the central nervous system. Structurally similar molecules have shown affinity for various CNS receptors, including GABA-A, dopamine, and serotonin receptors, often exhibiting anxiolytic-like properties.[8][9][10][11]

Comparative Analysis of Pyrazole-Based CNS Receptor Ligands

The following table summarizes the activities of several pyrazole derivatives on CNS receptors, providing a basis for hypothesizing the potential targets of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol.

Compound/ClassTarget Receptor(s)Reported Affinity/ActivityReference
Aryl PyrazolesGABA-A ReceptorSome derivatives potentiate GABA-evoked Cl- currents, suggesting positive allosteric modulation.[9][9]
5-(4-Chlorophenyl)-3-(1-(4-chlorobenzyl)piperidin-4-yl)pyrazoleDopamine D4 ReceptorModerate affinity (61 nM) and selectivity over D2 receptors.[12][12]
Pyrazolo[1,5-a]pyridinesDopamine D4 ReceptorHigh affinity, with the most potent derivative showing a Ki of 2.0 nM.[13][13]
Pyrazole DerivativesSerotonin 5-HT3 ReceptorGranisetron, a pyrazole-containing drug, is a potent and selective 5-HT3 receptor antagonist.[1][1]

This table showcases the diverse CNS receptor targets of pyrazole-containing compounds, suggesting that our molecule of interest could potentially interact with one or more of these receptors.

Experimental Workflow: Radioligand Binding and Functional Assays

To investigate the potential interaction of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol with CNS receptors, a combination of radioligand binding assays and functional assays, such as electrophysiology, is recommended.

G cluster_binding Radioligand Binding Assay cluster_functional Whole-Cell Patch Clamp Electrophysiology prep_membranes Prepare cell membranes expressing the receptor incubate Incubate membranes with radioligand and test compound prep_membranes->incubate filter Separate bound and free radioligand by filtration incubate->filter count Quantify bound radioactivity filter->count prep_cells Culture neurons or receptor-expressing cells patch Establish whole-cell patch clamp configuration prep_cells->patch record_baseline Record baseline ion channel activity patch->record_baseline apply_compound Apply test compound record_baseline->apply_compound record_response Record changes in ion channel currents apply_compound->record_response

Caption: Experimental workflows for CNS receptor characterization.

Radioligand Binding Assay Protocol (for GABA-A Receptor): [14][15][16]

  • Membrane Preparation: Homogenize rat brains or cells expressing the GABA-A receptor in a suitable buffer and prepare a membrane fraction through centrifugation.[14]

  • Binding Assay: In a multi-well plate, incubate the membrane preparation with a specific radioligand (e.g., [3H]muscimol) and varying concentrations of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol.

  • Incubation: Allow the binding to reach equilibrium (e.g., 45 minutes at 4°C).[14]

  • Assay Termination: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.[16]

  • Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and subsequently calculate the binding affinity (Ki).

Whole-Cell Patch Clamp Electrophysiology Protocol: [6][10][13][17]

  • Cell Preparation: Plate neurons or a cell line expressing the receptor of interest onto coverslips a few days prior to recording.[13]

  • Recording Setup: Place a coverslip in the recording chamber on a microscope stage and perfuse with an appropriate extracellular solution.

  • Pipette Preparation: Fill a glass micropipette with an intracellular solution and mount it on the headstage of the patch-clamp amplifier.

  • Seal Formation: Under visual guidance, bring the pipette tip into contact with the cell membrane and apply gentle suction to form a high-resistance (GΩ) seal.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.[17]

  • Baseline Recording: In voltage-clamp mode, hold the cell at a specific membrane potential and record the baseline currents flowing through the ion channels of interest.

  • Compound Application: Perfuse the bath with a solution containing 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol.

  • Response Recording: Record any changes in the ion channel currents in the presence of the compound. An increase or decrease in current can indicate agonistic, antagonistic, or modulatory activity.

  • Data Analysis: Analyze the changes in current amplitude, kinetics, and other parameters to characterize the functional effect of the compound on the receptor.

Conclusion and Future Directions

While the precise molecular target of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol remains to be definitively identified, the rich pharmacology of the pyrazole scaffold provides two highly probable avenues for investigation: protein kinase inhibition and CNS receptor modulation. This guide offers a comparative framework and detailed experimental protocols to empower researchers to systematically explore these possibilities.

The provided data on structurally related compounds should guide the selection of initial kinase panels or receptor binding assays. The detailed protocols offer a starting point for robust in-house testing. By employing these methodologies, the scientific community can elucidate the mechanism of action of this and other novel pyrazole derivatives, ultimately paving the way for the development of new therapeutic agents.

References

  • Kulagowski, J. J., et al. (1997). 4-Heterocyclylpiperidines as Selective High-Affinity Ligands at the Human Dopamine D4 Receptor. Journal of Medicinal Chemistry, 40(19), 3045-3053. [Link]

  • Abdel-Wahab, B. F., et al. (2025). Synthesis and antidepressant and anxiolytic activity of derivatives of pyrazolo[4,3-]pyridine and 4-phenylhydrazinonicotinic acids. ResearchGate. [Link]

  • Boyle, C. D., et al. (1998). Substituted pyrazoles as novel selective ligands for the human dopamine D4 receptor. Bioorganic & Medicinal Chemistry Letters, 8(24), 3579-3584. [Link]

  • Cheung, K. M., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(3), 1033. [Link]

  • Carta, G., et al. (2014). Differential modulation of GABA(A) receptor function by aryl pyrazoles. Neuropharmacology, 86, 305-312. [Link]

  • Lusardi, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link]

  • Kaur, H., et al. (2025). Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. ResearchGate. [Link]

  • Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(7), 785-805. [Link]

  • Kumar, A., et al. (2016). Synthesis and Biological Evaluation of Substituted Pyrazole Constrained Piperazine Derivative Library for Dopamine Receptor Antagonist. Bulletin of the Korean Chemical Society, 37(11), 1845-1853. [Link]

  • El-Gamal, M. I., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4947. [Link]

  • Piaz, V. D., et al. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Semantic Scholar. [Link]

  • Crocetti, L., et al. (2023). Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold. Molecules, 28(3), 1033. [Link]

  • El-Sayed, M. A.-A., et al. (2021). Pyrazole derivatives with diverse therapeutic activities. ResearchGate. [Link]

  • Sgrizzi, S., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. International Journal of Molecular Sciences, 24(13), 11048. [Link]

  • Fajemiroye, J. O., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 661482. [Link]

  • Guerrini, G., et al. (2022). GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays. International Journal of Molecular Sciences, 23(21), 13032. [Link]

  • PDSP. (n.d.). GABAA Receptor Binding Assay Protocol. PDSP. [Link]

  • Sharma, A. (2025). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Indian Journal of Chemistry (IJC), 64(9). [Link]

  • Zhang, Y., et al. (2023). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. Molecules, 28(6), 2539. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link]

  • Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1378-1393. [Link]

  • Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Axol Bioscience. [Link]

  • Enna, S. J., & Bylund, D. B. (2006). Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Current Protocols in Pharmacology, Chapter 1, Unit 1.2. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Shukla, S., & Golden, J. E. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]

  • Creative Bioarray. (n.d.). Whole Cell Patch Clamp Protocol. Creative Bioarray. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol

Comprehensive Safety and Handling Guide: 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol This document provides essential safety protocols and operational guidance for the handling and disposal of 2-amino-1-(1-methyl-1H-p...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol

This document provides essential safety protocols and operational guidance for the handling and disposal of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol. As a novel compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, the following recommendations are synthesized from established best practices for handling structurally similar compounds, namely amino alcohols and pyrazole derivatives. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Assessment: A Proactive Approach to Safety

Given the chemical structure of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol, which features both an amino alcohol and a substituted pyrazole moiety, a thorough risk assessment is paramount. Based on data from analogous compounds, we must anticipate the following potential hazards:

  • Skin and Eye Irritation/Corrosion: Amino alcohols are frequently categorized as corrosive and can cause severe skin burns and eye damage.[1][2][3] Pyrazole derivatives are also known to cause skin and eye irritation.[4][5][6] Direct contact must be strictly avoided.

  • Respiratory Tract Irritation: Vapors or aerosols may cause respiratory irritation.[3][4] Handling in a well-ventilated area is mandatory.

  • Toxicity if Swallowed: Some related pyrazole compounds are harmful if ingested.[4]

These potential hazards form the basis for the stringent personal protective equipment (PPE) and handling protocols outlined below.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The selection of appropriate PPE is directly linked to the nature of the experimental procedure being undertaken.

Standard Laboratory Attire (Minimum Requirement)

For all operations involving 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol, the following baseline PPE is required:

  • Safety Glasses: Toughened lenses are a minimum requirement to protect from minor splashes.[7]

  • Laboratory Coat: A full-sleeved lab coat is necessary to protect the skin and personal clothing.

  • Closed-toe Shoes: Foot protection is a standard requirement in any laboratory setting.

Enhanced PPE for Handling and Transfers

When weighing, transferring, or performing any procedure with a risk of splashing or aerosol generation, the following enhanced PPE is mandatory:

PPE ComponentSpecificationRationale
Eye/Face Protection Chemical splash goggles and a full-face shield.Provides a complete barrier against splashes and protects the entire face, which is crucial given the potential corrosive nature of amino alcohols.[1][2][7]
Hand Protection Nitrile or neoprene gloves (double-gloving recommended).Provides a robust barrier against skin contact. Check for any signs of degradation and change gloves frequently.[1][8]
Body Protection Chemical-resistant apron over a laboratory coat.Offers an additional layer of protection against spills and splashes of larger volumes.[8]
Respiratory Protection Use within a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of potentially harmful vapors or aerosols.[1][9]
Step-by-Step PPE Protocol

Donning Sequence:

  • Lab Coat: Put on your lab coat and fasten it completely.

  • Inner Gloves: Don the first pair of nitrile or neoprene gloves.

  • Outer Gloves: Don the second pair of gloves, ensuring they extend over the cuffs of the lab coat.

  • Chemical-Resistant Apron: If required, wear an apron over the lab coat.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield.

Doffing Sequence (to prevent cross-contamination):

  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside with your bare hands.

  • Face Shield and Goggles: Remove the face shield and goggles from the back.

  • Apron: Remove the apron.

  • Inner Gloves: Remove the inner pair of gloves.

  • Lab Coat: Remove your lab coat.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Operational and Handling Plan

Adherence to a strict operational plan ensures both the safety of personnel and the integrity of the experiment.

Engineering Controls
  • Chemical Fume Hood: All handling of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol that could generate aerosols or vapors must be conducted in a certified chemical fume hood.[1][9][10]

  • Eyewash Station and Safety Shower: Ensure that a fully functional eyewash station and safety shower are readily accessible and unobstructed.[1][8]

Handling Procedures
  • Preparation: Before handling the compound, ensure all necessary PPE is correctly donned and that the fume hood is operational.

  • Weighing and Transfer: Conduct all weighing and transfers within the fume hood. Use a disposable weighing boat to minimize contamination of balances.

  • Spill Management: In the event of a small spill, use an inert absorbent material (e.g., sand or earth) to contain it.[1] Collect the absorbed material into a sealed container for hazardous waste disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][10]

Disposal Plan: Responsible Waste Management

The disposal of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol and any associated contaminated materials must be handled with the utmost care to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Chemical Waste: Collect all waste containing 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol in a dedicated, labeled, and sealed hazardous waste container.[1][11]

  • Contaminated Materials: Any materials that have come into contact with the compound (e.g., gloves, weighing boats, absorbent pads) must also be disposed of as hazardous waste.

  • Incompatible Wastes: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[11][12]

Disposal Procedure
  • Container Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol".

  • Secure Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[1][11] Under no circumstances should this chemical be disposed of down the drain.[13]

Visualized Workflows

PPE Selection Workflow

PPE_Selection cluster_procedure Experimental Procedure cluster_risk Risk Assessment cluster_ppe Required PPE Procedure Handling 2-amino-1- (1-methyl-1H-pyrazol-4-yl)ethan-1-ol Risk Potential for: - Skin/Eye Contact - Aerosol Generation - Spills Procedure->Risk Assess PPE_List Minimum PPE: - Lab Coat - Safety Glasses Enhanced PPE: - Chemical Goggles & Face Shield - Double Gloves (Nitrile/Neoprene) - Chemical-Resistant Apron - Use in Fume Hood Risk->PPE_List Select

Caption: PPE selection based on procedural risk assessment.

Waste Disposal Workflow

Waste_Disposal Start Generation of Waste (Chemical & Contaminated Materials) Segregate Segregate from Incompatible Wastes Start->Segregate Collect Collect in a Labeled, Sealed Container Segregate->Collect Store Store in Designated Satellite Accumulation Area Collect->Store Dispose Arrange for Professional Hazardous Waste Disposal Store->Dispose End Disposal Complete Dispose->End

Caption: Step-by-step hazardous waste disposal workflow.

References

  • AMINO ALCOHOL EA Safety Data Sheet. (2018).
  • 1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid Safety Data Sheet. KISHIDA CHEMICAL CO., LTD. (2020).
  • (S)-(+)-2-Amino-1-propanol Safety Data Sheet. Fisher Scientific. (2025).
  • 5-Amino-1-methyl-1H-pyrazole-4-carboxamide Safety Data Sheet. Fisher Scientific. (2025).
  • 2-Aminoethanol Safety Data Sheet. Carl ROTH.
  • 1H-Pyrazole Safety Data Sheet. (2025).
  • 4-Amino-1-methyl-1H-pyrazole Safety Data Sheet. Fisher Scientific.
  • Pyrazole Safety Data Sheet. ChemicalBook.
  • 3-Amino-5-methylpyrazole Safety Data Sheet. Fisher Scientific. (2025).
  • AMINOALCOHOL PA Safety Data Sheet. (2017).
  • sigma-aldrich Safety Data Sheet.
  • Ethanol Safety Data Sheet. Chemos GmbH&Co.KG. (2024).
  • Laboratory chemical waste disposal guidelines. University of Otago.
  • SAFETY DATA SHEET. Sigma-Aldrich. (2025).
  • SAFETY DATA SHEET. Thermo Fisher Scientific. (2025).
  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024).
  • SAFETY DATA SHEET. Thermo Fisher Scientific. (2023).
  • Safety Data Sheet. Angene Chemical. (2025).
  • How can we protect an amino group leaving an alcohol group free? ResearchGate. (2014).
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. (2025).
  • Hazardous Waste Disposal Guide. Northwestern University. (2023).
  • Amine Disposal For Businesses. Collect and Recycle.
  • Personal Protective Equipment (PPE). CHEMM.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol
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